(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
Description
Properties
IUPAC Name |
(1S,2R)-cyclohexane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKOZXSZLOBKGM-RUTFAPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743957 | |
| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10027-80-2 | |
| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a critical chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its use, and explores its applications, particularly in the synthesis of pharmacologically active molecules.
Core Chemical and Physical Data
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a member of the chiral amine family, is the dihydrochloride salt of cis-1,2-diaminocyclohexane. Its stereospecific nature makes it an invaluable tool in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
| CAS Number | 10027-80-2 | [1][2][3][4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][3][4] |
| Molecular Weight | 187.11 g/mol | [1][3][4] |
| Synonyms | cis-1,2-Cyclohexanediamine dihydrochloride, (1R,2S)-rel-1,2-Cyclohexanediamine dihydrochloride | [2] |
| MDL Number | MFCD19440709 | [1][3] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference |
| Appearance | Solid | [3] |
| Melting Point | 307-310 °C | [3] |
| Boiling Point | 193.6 °C at 760 mmHg | [3] |
| Density | 0.939 g/cm³ | [3] |
| Infrared Spectrum | Conforms to Structure | [3] |
| NMR | Conforms to Structure | [3] |
Experimental Protocols
The utility of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is most evident in its application as a chiral ligand in asymmetric catalysis and as a starting material for the synthesis of complex molecules. Below are representative experimental protocols.
Preparation of a Chiral Catalyst for Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones and imines. (1R,2S)-Cyclohexane-1,2-diamine is a common precursor for the synthesis of the ligands used in these reactions.
Experimental Workflow:
Caption: Workflow for the preparation and use of a chiral catalyst.
Methodology:
-
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is first converted to its free base form by treatment with a suitable base, such as sodium hydroxide, followed by extraction with an organic solvent.
-
The resulting free diamine is then reacted with a suitable pro-ligand, for example, N-tosyl-1,2-diphenylethylenediamine (TsDPEN), under inert atmosphere to form the chiral ligand.
-
The synthesized ligand is purified using standard techniques like recrystallization or column chromatography.
-
The purified ligand is then coordinated to a metal precursor, such as [RuCl₂(p-cymene)]₂, in a suitable solvent to form the active chiral catalyst.
-
This catalyst is then used in the asymmetric transfer hydrogenation of a prochiral ketone or imine in the presence of a hydrogen donor, like a formic acid/triethylamine mixture, to yield the corresponding chiral alcohol or amine with high enantioselectivity.
Use as a Chiral Resolving Agent
The enantiomers of (1R,2S)-Cyclohexane-1,2-diamine can be used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts.
Logical Relationship Diagram:
Caption: Resolution of a racemic acid using (1R,2S)-CHDA.
Methodology:
-
A solution of the racemic acid in a suitable solvent is treated with a solution of (1R,2S)-Cyclohexane-1,2-diamine.
-
The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
The less soluble diastereomeric salt is isolated by filtration.
-
The enantiomerically pure acid is then liberated from the isolated salt by treatment with a strong acid.
-
The more soluble diastereomer can be recovered from the mother liquor and treated similarly to obtain the other enantiomer of the acid.
Applications in Drug Development
The primary application of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in drug development lies in its role as a precursor to chiral ligands for asymmetric synthesis. Many modern pharmaceuticals are chiral, and their therapeutic effects are often associated with a single enantiomer. The use of chiral catalysts derived from this diamine allows for the efficient and selective synthesis of the desired enantiomer, which is a critical aspect of drug discovery and manufacturing.
While (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride itself is not typically a pharmacologically active molecule, its derivatives are integral to the synthesis of a wide range of drugs, including anti-cancer agents, anti-inflammatory drugs, and central nervous system therapeutics. The signaling pathways targeted by these drugs are diverse and depend on the final drug molecule synthesized.
Signaling Pathway Example (Illustrative):
The following diagram illustrates a generic signaling pathway that could be modulated by a drug synthesized using a catalyst derived from (1R,2S)-Cyclohexane-1,2-diamine.
Caption: Illustrative signaling pathway modulated by a chiral drug.
This guide provides a foundational understanding of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride for professionals in the fields of chemical research and drug development. Its unique stereochemistry and versatility make it an indispensable component in the synthesis of enantiomerically pure compounds.
References
- 1. CAS 10027-80-2 | (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride - Synblock [synblock.com]
- 2. (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride | CAS 10027-80-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. (1R,2S)-cyclohexane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 4. (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | C6H16Cl2N2 | CID 70701196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral diamine of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable building block for the synthesis of enantiomerically pure compounds. This technical guide provides an in-depth overview of its properties, synthesis via chiral resolution, and its application in asymmetric catalysis.
Core Data
The fundamental properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 187.11 g/mol | |
| Molecular Formula | C₆H₁₆Cl₂N₂ | |
| CAS Number | 10027-80-2 | |
| Appearance | Solid | [1] |
| IUPAC Name | cis-(1R,2S)-cyclohexane-1,2-diamine;dihydrochloride |
Role in Asymmetric Synthesis
(1R,2S)-Cyclohexane-1,2-diamine and its derivatives are pivotal chiral auxiliaries and ligands in asymmetric synthesis.[1] The stereochemical information embedded in the diamine is transferred during a chemical reaction to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. This is crucial in drug development, where the biological activity and safety of a pharmaceutical often depend on its specific stereoisomer.
The general workflow for the application of (1R,2S)-Cyclohexane-1,2-diamine in asymmetric catalysis is depicted below. This process typically involves the formation of a chiral catalyst, its reaction with a substrate, and subsequent product formation with high enantioselectivity.
Experimental Protocols
A critical aspect of utilizing (1R,2S)-Cyclohexane-1,2-diamine is its isolation from a mixture of isomers. The following protocol details a widely used method for the chiral resolution of a racemic mixture of 1,2-diaminocyclohexane using a chiral resolving agent, such as tartaric acid.
Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol is adapted from established chemical literature and provides a method to separate the enantiomers of trans-1,2-diaminocyclohexane. A similar principle can be applied to resolve the cis-isomer.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Methanol
-
4M Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Diethyl ether
Procedure:
-
Salt Formation:
-
In a suitable round bottom flask, dissolve L-(+)-tartaric acid (9.86 mmol) in distilled water (5 mL) with stirring at room temperature until a homogeneous solution is obtained.[2]
-
Slowly add (±)-trans-1,2-diaminocyclohexane (19.7 mmol) to the stirred solution. The reaction is exothermic, and the temperature should be monitored.[2]
-
To the resulting solution, add glacial acetic acid (17 mmol) at a rate that keeps the temperature below 90°C.[2]
-
-
Crystallization and Isolation:
-
Cool the mixture in an ice bath for 2 hours to facilitate the crystallization of the diastereomeric salt.[3]
-
Collect the precipitate by vacuum filtration.[3]
-
Wash the filter cake with cold distilled water and then with methanol.[3]
-
Dry the solid under vacuum to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.[3]
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in dichloromethane.[2]
-
Add 4M NaOH solution to the suspension and stir to liberate the free diamine.[2]
-
Extract the aqueous layer with diethyl ether.[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically pure (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane.
-
-
Formation of the Dihydrochloride Salt:
-
The purified diamine can be converted to its dihydrochloride salt by dissolving it in a suitable solvent (e.g., ethanol) and treating it with a stoichiometric amount of hydrochloric acid. The salt will precipitate and can be collected by filtration.
-
Applications in Drug Development
The enantiomers of 1,2-diaminocyclohexane are key components in the synthesis of various pharmaceuticals. For instance, the (1R,2R) isomer is a crucial ligand in the structure of the platinum-based anticancer drug, oxaliplatin.[4] The use of a specific enantiomer of the diamine ligand is critical for the drug's efficacy and reduced toxicity. The principles of asymmetric synthesis enabled by chiral diamines like (1R,2S)-cyclohexane-1,2-diamine are fundamental to the development of modern stereochemically pure drugs.
References
Technical Guide: Physical Properties and Applications of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. It also details experimental protocols for the determination of these properties and illustrates the compound's application in asymmetric synthesis.
Core Physical Properties
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry makes it a valuable ligand in asymmetric catalysis.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.
Quantitative Data Summary
The following table summarizes the key physical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.
| Property | Value | Source(s) |
| CAS Number | 10027-80-2 | [1][2][3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2][3] |
| Molecular Weight | 187.11 g/mol | [1][2][3] |
| Melting Point | 307-310 °C | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in water. | [4][5] |
Experimental Protocols
Melting Point Determination
Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions to a liquid.
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small, dry sample of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Assessment
Principle: A qualitative or quantitative determination of the amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Procedure for Qualitative Assessment:
-
Add a small, known amount of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride to a test tube.
-
Add a small volume of the solvent (e.g., water, methanol, ethanol) to the test tube.
-
Agitate the mixture at a constant temperature.
-
Observe if the solid dissolves completely. If it does, the compound is soluble. If not, it is sparingly soluble or insoluble.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Specific ¹H and ¹³C NMR spectra for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride were not found in the reviewed literature. The following is a general procedure for sample preparation.
Procedure for Sample Preparation:
-
Dissolve 5-10 mg of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
The final volume in the NMR tube should be approximately 0.6-0.7 mL.
-
The sample is then placed in the NMR spectrometer for analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Note: An FT-IR spectrum for the specific (1R,2S)-cis isomer dihydrochloride was not found. The NIST database contains a spectrum for the trans-isomer dihydrochloride.[6]
Procedure for Solid Sample (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.
Applications in Asymmetric Synthesis
(1R,2S)-Cyclohexane-1,2-diamine and its derivatives are pivotal chiral ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. A prominent application is in asymmetric transfer hydrogenation of ketones to produce chiral alcohols.
Experimental Workflow for Asymmetric Transfer Hydrogenation
The following diagram illustrates a typical experimental workflow for the asymmetric transfer hydrogenation of a prochiral ketone using a catalyst derived from a chiral diamine ligand like (1R,2S)-Cyclohexane-1,2-diamine.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Signaling Pathway in Asymmetric Catalysis
The logical relationship in utilizing chiral diamines for asymmetric synthesis involves the selection of the ligand and metal to form a specific catalyst that dictates the stereochemical outcome of the reaction.
Caption: Logical relationships in chiral diamine-mediated catalysis.
References
- 1. (1R,2S)-cyclohexane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 2. (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | C6H16Cl2N2 | CID 70701196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 10027-80-2 | (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride - Synblock [synblock.com]
- 4. (1R,2R)-(-)-1,2-Diaminocyclohexane, 99% | Fisher Scientific [fishersci.ca]
- 5. (1R,2R)-(-)-1,2-Diaminocyclohexane, 98% | Fisher Scientific [fishersci.ca]
- 6. 1,2-Cyclohexanediamine dihydrochloride, trans [webbook.nist.gov]
Navigating the Solubility Landscape of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral building block with significant applications in synthetic chemistry and drug development. A thorough understanding of its solubility is paramount for its effective use in various experimental and manufacturing processes. This technical guide provides a comprehensive overview of the solubility characteristics of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. While quantitative solubility data is not extensively available in public literature, this document outlines the standardized experimental protocols for determining solubility, presents a template for data organization, and discusses the key factors influencing the solubility of diamine dihydrochloride salts.
Introduction
(1R,2S)-Cyclohexane-1,2-diamine is a versatile chiral diamine frequently employed as a ligand in asymmetric catalysis and as a key intermediate in the synthesis of pharmaceuticals. The dihydrochloride salt is often preferred due to its crystalline nature and enhanced stability. Solubility is a critical physicochemical property that dictates its handling, reaction conditions, formulation, and bioavailability. This guide aims to equip researchers with the necessary knowledge to assess and utilize the solubility data of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.
Physicochemical Properties
A summary of the known physicochemical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10027-80-2 | [1][2][3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2][4] |
| Molecular Weight | 187.11 g/mol | [1][4] |
| Melting Point | 307-310 °C | [4] |
| Boiling Point | 193.6 °C at 760 mmHg | [4] |
| Appearance | Solid | [4] |
Solubility Profile
As a dihydrochloride salt of a diamine, (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is expected to exhibit significant solubility in polar protic solvents such as water, and lower solubility in non-polar organic solvents. The presence of two charged ammonium groups and two chloride counter-ions facilitates strong interactions with polar solvent molecules.
Qualitative Solubility
Based on the general principles of solubility for amine salts, a qualitative solubility profile can be inferred. The parent compound, cyclohexane-1,2-diamine, is moderately soluble in polar solvents like water due to the hydrogen bonding capacity of its amino groups, while it shows low solubility in non-polar hydrocarbons.[5] The conversion to the dihydrochloride salt dramatically increases its polarity, thereby enhancing its solubility in aqueous solutions.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in various solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Isopropanol | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | ||
| User Defined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]
Materials
-
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
-
Selected solvents (e.g., water, methanol, ethanol) of high purity
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.
-
-
Calculation:
-
Calculate the solubility using the following formula, accounting for any dilution factors:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility
The solubility of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is influenced by several factors:
-
Solvent Polarity: As a polar salt, its solubility will be highest in polar solvents capable of solvating the charged amine and chloride ions.
-
Temperature: For most solid-liquid systems, solubility increases with temperature. This relationship should be determined experimentally.
-
pH: The pH of the aqueous solution can significantly impact the solubility of amine salts. At lower pH values, the equilibrium will favor the protonated, more soluble form.
-
Common Ion Effect: In solutions already containing chloride ions, the solubility of the dihydrochloride salt may be suppressed.
Logical Relationship of Influencing Factors
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
- 1. chemhaven.org [chemhaven.org]
- 2. rheolution.com [rheolution.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
In-Depth Technical Guide: (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride (CAS No. 10027-80-2). The information is compiled for professionals in research and development who utilize this chiral building block in organic synthesis, particularly for pharmaceuticals and fine chemicals.
Chemical and Physical Properties
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a solid, chiral compound valued for its role in creating enantiomerically pure products.[1] Its stability and solubility in aqueous solutions make it a versatile reagent in various research and industrial applications.[1]
Table 1: Physical and Chemical Data for (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride
| Property | Value | Source(s) |
| CAS Number | 10027-80-2 | [1][2] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2] |
| Molecular Weight | 187.11 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 307-310 °C | [1] |
| Boiling Point | 193.6 °C at 760 mmHg | [1] |
| Density | 0.939 g/cm³ | [1] |
| Purity | 94.5-100% | [1] |
Safety and Hazard Information
Table 2: Hazard Identification and Precautionary Statements
| Hazard Category | Statement | Source(s) |
| Hazard Statement(s) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statement(s) | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Note: The hazard and precautionary statements are based on the safety data sheet for "cis-1,2-Cyclohexanediamine dihydrochloride" and should be considered as guidance.
Experimental Protocols
Detailed experimental protocols for toxicological studies of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride are not available in the public domain. The toxicological information presented in safety data sheets for related compounds is typically a summary of results without in-depth methodological descriptions.
Safe Handling and Emergency Procedures
Based on the available safety information for related diaminocyclohexane compounds, the following protocols for safe handling and emergency response are recommended.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[3]
-
Skin Protection : Wear appropriate chemical-resistant gloves and a lab coat.[3]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.[3]
-
General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
Storage
Store in a dry, sealed container in a cool, well-ventilated place.[2][4]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Visualized Workflows
The following diagrams illustrate the logical flow for handling and responding to incidents involving (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.
References
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride storage conditions
An In-depth Technical Guide on the Storage of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
For researchers, scientists, and professionals in drug development, the proper storage of chemical reagents is paramount to ensure their stability, efficacy, and safety. This guide provides a comprehensive overview of the recommended storage conditions for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a key chiral building block in organic synthesis.
Recommended Storage Conditions
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a stable solid under standard conditions, but specific precautions should be taken to maintain its integrity over time. The following table summarizes the recommended storage parameters based on information from various chemical suppliers and safety data sheets.
| Parameter | Recommended Condition | Source |
| Temperature | Room temperature | [1][2] |
| Atmosphere | Store in a dry environment.[1] Some sources recommend storing under an inert gas like nitrogen.[3][4] | |
| Container | Keep in a tightly closed container.[4][5] Amber glass is suggested to protect from light.[3] | |
| Ventilation | Store in a well-ventilated place.[4][5][6] | |
| Security | Store in a locked-up area.[6] | |
| Moisture | Protect from moisture.[2] | |
| Light | Protect from light.[3] |
Experimental Protocol for Stability Testing
To ensure the long-term stability of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride for critical applications, a stability testing protocol can be implemented. This protocol is based on general principles of pharmaceutical stability studies.
Objective: To evaluate the stability of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride under various storage conditions over a specified period.
Materials:
-
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride samples from a single batch.
-
Appropriate, tightly sealed containers (e.g., amber glass vials).
-
Controlled environment chambers capable of maintaining specific temperature and relative humidity (RH) conditions.
-
Analytical instrumentation for purity assessment (e.g., HPLC, GC, NMR).
Methodology:
-
Initial Analysis (Time = 0):
-
Perform a complete analysis of the initial sample to determine its purity, appearance, and other relevant physical and chemical properties. This will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the sample into the chosen containers, ensuring they are tightly sealed.
-
Place the samples in controlled environment chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[7]
-
-
-
Testing Schedule:
-
Accelerated: Pull samples at 0, 3, and 6 months.
-
Intermediate and Long-term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis at Each Time Point:
-
At each scheduled time point, remove a sample from each storage condition.
-
Analyze the sample for purity (e.g., using a validated stability-indicating HPLC method), appearance, and any signs of degradation.
-
-
Data Analysis and Reporting:
-
Compare the results at each time point to the initial analysis.
-
A significant change is typically defined as a failure to meet the established acceptance criteria for purity and physical properties.
-
The data will help establish the shelf-life and confirm the optimal storage conditions for the compound.
-
Logical Workflow for Chemical Storage
The following diagram illustrates a logical workflow for the proper handling and storage of a chemical reagent like (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride upon its arrival in the laboratory.
References
Spectroscopic Analysis of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. Due to the limited availability of public spectral data for this specific salt, this guide presents representative data from closely related compounds, namely cis-1,2-diaminocyclohexane and its trans-dihydrochloride isomer, to infer the expected spectral characteristics. Detailed experimental protocols for acquiring NMR and IR spectra are also provided, along with a visualization of the analytical workflow.
Introduction
(1R,2S)-Cyclohexane-1,2-diamine is a chiral diamine that serves as a critical building block in the synthesis of asymmetric catalysts and pharmaceutical intermediates. The dihydrochloride salt is often used to improve the compound's stability and handling properties. Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, both ¹H and ¹³C NMR are vital for confirming the stereochemistry and the presence of the hydrochloride salt.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is expected to show distinct signals for the methine and methylene protons of the cyclohexane ring. The formation of the dihydrochloride salt will lead to a downfield shift of the protons attached to or near the nitrogen atoms due to the electron-withdrawing effect of the ammonium groups. The solvent of choice for this analysis is typically deuterium oxide (D₂O) due to the salt's solubility.
Table 1: Representative ¹H NMR Data (in D₂O)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H2 (methine) | 3.0 - 3.5 | Multiplet | - |
| H3, H6 (axial) | 1.8 - 2.2 | Multiplet | - |
| H3, H6 (equatorial) | 1.4 - 1.8 | Multiplet | - |
| H4, H5 (axial) | 1.2 - 1.6 | Multiplet | - |
| H4, H5 (equatorial) | 1.0 - 1.4 | Multiplet | - |
| NH₃⁺ | 4.5 - 5.5 | Broad Singlet | - |
Note: This is predicted data. Actual chemical shifts and coupling constants may vary.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms bonded to the nitrogen atoms (C1 and C2) will be significantly deshielded and appear at a lower field.
Table 2: Representative ¹³C NMR Data (in D₂O)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C1, C2 | 55 - 65 |
| C3, C6 | 25 - 35 |
| C4, C5 | 20 - 30 |
Note: This is predicted data. Actual chemical shifts may vary.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of diamine salts is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.
-
The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal or external standard (e.g., DSS for D₂O).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, the IR spectrum will be characterized by the vibrational modes of the ammonium (NH₃⁺) and alkyl groups.
Expected IR Spectral Data
The formation of the ammonium salt from the primary amine results in characteristic changes in the IR spectrum. The N-H stretching vibrations of the NH₂ group (typically around 3300-3500 cm⁻¹) are replaced by the broader and more intense N-H stretching of the NH₃⁺ group at lower wavenumbers.
Table 3: Representative IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 2800 - 3200 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong |
| N-H Bend (NH₃⁺) | 1500 - 1600 | Strong |
| C-H Bend | 1450 - 1470 | Medium |
Note: This is predicted data based on typical values for amine hydrochlorides.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven to remove any moisture.
-
In a clean agate mortar and pestle, grind a small amount of the (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride sample (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of an FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric and instrumental interferences.
-
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
In-Depth Technical Guide to the Chiral Purity of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a chiral building block, is of paramount importance in the pharmaceutical industry. Its stereochemical integrity is a critical quality attribute, directly influencing the efficacy and safety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of this compound, presents available quantitative data, and outlines detailed experimental protocols.
Core Concepts in Chiral Purity Analysis
The analysis of chiral purity, specifically the determination of enantiomeric excess (ee), is crucial for ensuring the stereochemical quality of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation challenging. The primary analytical techniques employed to overcome this challenge are chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). These methods typically rely on the formation of diastereomeric complexes, either transiently with a chiral stationary phase or chiral selector, or through pre-column derivatization with a chiral derivatizing agent.
Quantitative Data on Chiral Purity
The chiral purity of cyclohexane-1,2-diamine isomers is often reported as enantiomeric excess (ee), which is a measure of the predominance of one enantiomer over the other. A higher ee value indicates a greater purity of the desired enantiomer. The following table summarizes available quantitative data on the chiral purity of cyclohexane-1,2-diamine isomers.
| Isomer | Analytical Method | Derivatizing Agent/Chiral Selector | Enantiomeric Excess (ee%) | Reference |
| (1S,2S)-(+)-1,2-Diaminocyclohexane | Gas-Liquid Chromatography (GLC) | Not specified | 99% | [1] |
| (trans)-1,2-Diaminocyclohexane | High-Performance Liquid Chromatography (HPLC) | m-toluoyl chloride | >96% (after resolution), >99% (after recrystallization) | [2] |
Experimental Protocols for Chiral Purity Determination
Detailed and validated analytical methods are essential for the accurate determination of the chiral purity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. Below are representative protocols for HPLC and GC, which can be adapted and optimized for this specific analyte.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a powerful technique for separating enantiomers. For primary amines like cyclohexane-1,2-diamine, derivatization is often employed to introduce a chromophore for UV detection and to enhance chiral recognition.
Protocol: Chiral HPLC of trans-1,2-Diaminocyclohexane bis-amide derivative [2]
This protocol for the trans-isomer can be adapted for the cis-isomer.
-
Sample Preparation (Derivatization):
-
Dissolve the resolved diamine tartrate salt in a basic aqueous solution.
-
Add m-toluoyl chloride and stir vigorously to form the bis-amide derivative.
-
Extract the bis-amide derivative with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude bis-amide.
-
The product can be purified by recrystallization.
-
Dissolve the derivatized sample in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Pirkle L-Leucine).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Gas Chromatography (GC) Method
Chiral GC is another highly effective method for enantiomeric separation, particularly for volatile compounds. Derivatization is typically required to improve the volatility and chromatographic behavior of the diamine.
Protocol: General Approach for Chiral GC of Amines
This is a general protocol that would require method development for the specific analyte.
-
Sample Preparation (Derivatization):
-
Dissolve the (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride sample in a suitable solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent, such as trifluoroacetic anhydride (TFAA), to convert the enantiomers into diastereomeric amides.
-
Heat the reaction mixture if necessary to ensure complete derivatization.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection.
-
-
GC Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient may be necessary to achieve optimal separation (e.g., start at 100 °C and ramp to 200 °C).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Visualizing Key Processes and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and concepts relevant to the chiral purity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.
Analytical Workflow for Chiral Purity Determination
The following diagram outlines the typical workflow for determining the enantiomeric excess of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.
Caption: Analytical workflow for determining the chiral purity.
Role in Asymmetric Catalysis
(1R,2S)-Cyclohexane-1,2-diamine is a crucial ligand in asymmetric catalysis. The following diagram illustrates its role in a generic catalytic cycle.
Caption: Role of the chiral diamine in a catalytic cycle.
Impact of Chiral Purity on Drug Development
The chiral purity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride has a direct and critical impact on the final drug product.
Caption: Logical relationship between chiral purity and drug development outcome.
Conclusion
The determination of the chiral purity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a critical aspect of quality control in pharmaceutical development. This technical guide has provided an overview of the key analytical techniques, available quantitative data, and detailed experimental protocols. The use of chiral HPLC and GC, often involving derivatization, are the methods of choice for accurate enantiomeric excess determination. The illustrative diagrams further clarify the analytical workflow, the role of this chiral diamine in asymmetric catalysis, and the profound impact of its stereochemical purity on the final drug product. For researchers and scientists, the rigorous application of these analytical principles is essential for the development of safe and effective chiral drugs.
References
Synthesis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
An in-depth technical guide on the synthesis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is detailed below, intended for researchers, scientists, and professionals in drug development. This guide outlines a multi-step synthetic pathway, commencing from the catalytic hydrogenation of o-phenylenediamine, followed by isomer separation, chiral resolution, and concluding with the formation of the target dihydrochloride salt.
The synthesis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a four-step process. The overall scheme begins with the reduction of o-phenylenediamine to yield a mixture of cis- and trans-1,2-diaminocyclohexane. Subsequently, the cis-isomer is separated from the trans-isomer. The racemic cis-diamine then undergoes chiral resolution to isolate the desired (1R,2S)-enantiomer. Finally, the enantiomerically pure diamine is converted to its dihydrochloride salt.
Commercial Suppliers and Technical Guide for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a critical chiral building block in modern organic synthesis and drug development. This document details its commercial availability, key technical specifications, and provides exemplary experimental protocols for its application in asymmetric catalysis.
Introduction
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a salt of the cis-isomer of 1,2-diaminocyclohexane, is a valuable chiral auxiliary and ligand precursor. Its rigid cyclohexane backbone and defined stereochemistry make it an essential component in the synthesis of a wide array of chiral ligands and organocatalysts. These, in turn, are pivotal in inducing stereoselectivity in various chemical transformations, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The dihydrochloride salt offers improved stability and handling characteristics compared to the free diamine.
Commercial Availability and Specifications
A number of chemical suppliers offer (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride (CAS No. 10027-80-2). The quality and available quantities can vary, making it essential for researchers to select a supplier that meets their specific needs. Below is a summary of offerings from several commercial vendors.
| Supplier | Purity/Grade | Available Quantities | Molecular Formula | Molecular Weight ( g/mol ) |
| MySkinRecipes | 95% | 250 mg, 1 g | C₆H₁₆Cl₂N₂ | 187.11 |
| Molbase | Varies by supplier | Inquire | C₆H₁₆Cl₂N₂ | 187.11 |
| Synblock | ≥ 98% | Inquire for bulk | C₆H₁₆Cl₂N₂ | 187.11 |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.
| Property | Value |
| CAS Number | 10027-80-2 |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol |
| Appearance | Solid |
| Melting Point | 307-310 °C |
| Boiling Point | 193.6 °C at 760 mmHg (of free base) |
| Density | 0.939 g/cm³ (of free base) |
| Storage | Room temperature, dry conditions |
Experimental Protocols
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride serves as a precursor for a variety of chiral ligands. Below are representative protocols for the synthesis of a chiral salen-type ligand and its application in an asymmetric catalytic reaction.
Synthesis of a Chiral Salen-type Ligand
This protocol describes the synthesis of a chiral N,N'-bis(salicylidene)-1,2-cyclohexanediamine ligand. While the detailed procedure is often described for the trans-(1R,2R) isomer, the same principles apply to the cis-(1R,2S) isomer, with an initial neutralization step to liberate the free diamine from its dihydrochloride salt.
Step 1: Liberation of the Free Diamine
-
Dissolve (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in a minimal amount of water.
-
Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide or potassium carbonate) to neutralize the hydrochloric acid and precipitate the free (1R,2S)-Cyclohexane-1,2-diamine.
-
Extract the free diamine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free diamine.
Step 2: Schiff Base Condensation
-
Dissolve the obtained (1R,2S)-Cyclohexane-1,2-diamine (1 equivalent) in ethanol or methanol.
-
To this solution, add a solution of the desired salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) (2 equivalents) in the same solvent.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the chiral salen ligand will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Asymmetric Henry (Nitroaldol) Reaction
Ligands derived from cis-1,2-diaminocyclohexane have been successfully employed in asymmetric Henry reactions. The following is a general protocol for such a reaction, catalyzed by a copper complex of a chiral ligand derived from (1R,2S)-Cyclohexane-1,2-diamine.
-
Catalyst Preparation: In a reaction vessel, dissolve the chiral ligand (e.g., a Schiff base or a sulfonamide derivative of (1R,2S)-cyclohexanediamine) and a copper(II) salt (e.g., Cu(OAc)₂) in a suitable solvent (e.g., ethanol or THF). Stir the mixture at room temperature to form the chiral copper catalyst complex in situ.
-
Reaction Setup: To the catalyst solution, add the aldehyde substrate and the nitroalkane.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to lower temperatures for improved enantioselectivity) until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched nitroalkanol product.
Signaling Pathways and Logical Relationships
The utility of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride lies in its role as a precursor to chiral ligands that enable asymmetric catalysis. The following diagram illustrates the logical relationship in a typical asymmetric catalytic cycle.
An In-Depth Technical Guide to the Stereochemistry of cis-1,2-Diaminocyclohexane and its Dihydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical aspects of cis-1,2-diaminocyclohexane, a versatile building block in asymmetric synthesis and coordination chemistry. While the trans-isomer has been more extensively studied, this document focuses on the unique properties and applications of the cis-diastereomer and its dihydrochloride salt.
Introduction to the Stereochemistry of 1,2-Diaminocyclohexane
1,2-Diaminocyclohexane (DACH) exists as three stereoisomers: the chiral (1R,2R) and (1S,2S) enantiomers of the trans-isomer, and the achiral mesocis-isomer. The cis-isomer possesses a plane of symmetry, rendering it achiral as a whole, despite having two stereocenters. However, derivatization of the two amino groups with different substituents can lead to chiral molecules. Furthermore, the development of conformationally locked chiral cis-1,2-diaminocyclohexane scaffolds has opened new avenues for its use in asymmetric catalysis.[1][2][3]
The dihydrochloride salt of cis-1,2-diaminocyclohexane is formed by the protonation of both amino groups. This salt form can be advantageous for purification and handling.
Synthesis and Resolution
The commercial production of 1,2-diaminocyclohexane is typically achieved through the hydrogenation of o-phenylenediamine, which results in a mixture of cis and trans isomers.[4]
Separation of cis and trans Isomers
A common method to separate the trans-isomer from a cis/trans mixture involves fractional crystallization of their salts. For instance, treatment of an aqueous solution of the isomeric mixture with sulfuric acid can lead to the precipitation of the less soluble trans-1,2-diaminocyclohexane sulfate.[5]
Synthesis and Resolution of Chiral cis-1,2-Diaminocyclohexane Derivatives
While the parent cis-1,2-diaminocyclohexane is achiral, enantiopure derivatives can be synthesized and resolved. A notable strategy involves the creation of an axially chiral, conformationally locked cis-diamine scaffold. A key step in such a synthesis is the chiral resolution of a racemic intermediate, which can be accomplished through both chemical and enzymatic methods.[1][2][3]
Experimental Protocol: Resolution of a Racemic Intermediate in the Synthesis of a Chiral cis-DACH Scaffold
The following is a generalized protocol based on the resolution of a racemic intermediate as a key step in the synthesis of an axially chiral conformationally locked cis-1,2-diamine scaffold.[1][2]
-
Esterification: The racemic intermediate, often a hydroxyl-containing precursor to the diamine, is esterified with a chiral acid (e.g., a protected amino acid or another chiral carboxylic acid) to form a mixture of diastereomeric esters.
-
Chromatographic Separation: The resulting diastereomers are separated using column chromatography on silica gel. The difference in polarity between the diastereomers allows for their isolation.
-
Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield the enantiomerically pure hydroxyl-containing precursors.
-
Conversion to Diamine: The enantiopure precursors are then carried forward through subsequent synthetic steps to yield the final enantiopure cis-1,2-diaminocyclohexane derivative.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resolved intermediates and final products is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Spectroscopic and Chiroptical Properties
NMR Spectroscopy
The stereochemistry of 1,2-diaminocyclohexane and its derivatives can be readily assigned using ¹H and ¹³C NMR spectroscopy. The coupling constants between the protons on the carbons bearing the amino groups can provide information about their relative orientation (axial or equatorial).
Public databases provide access to the ¹³C NMR spectrum of cis-1,2-diaminocyclohexane.[6]
Chiroptical Properties
Enantiomerically pure derivatives of 1,2-diaminocyclohexane exhibit optical activity, which can be characterized by optical rotation and circular dichroism.
-
Optical Rotation: The specific rotation of (1R,2R)-(-)-1,2-diaminocyclohexane has been reported as [α]²⁰/D = -25° (c = 5 in 1 M HCl).[7] While specific optical rotation values for enantiopure cis-derivatives are less commonly reported, they can be determined experimentally for resolved compounds.
-
Circular Dichroism (CD): Vibrational Circular Dichroism (VCD) has been used to study the effects of the central metal ion and coordination number in trans-1,2-diaminocyclohexane complexes.[8] The fingerprint region of the VCD spectra is particularly sensitive to the ligand environment and the chirality of the metal center.[8] Exciton-coupled circular dichroism has also been observed in fluorescent diamide derivatives of (1R,2R)-diaminocyclohexane.
Applications in Asymmetric Catalysis
While ligands derived from trans-1,2-diaminocyclohexane are more common in asymmetric catalysis, there is growing interest in the application of chiral cis-derivatives.
Asymmetric Henry Reaction
Conformationally locked, axially chiral ligands based on cis-1,2-diaminocyclohexane have been evaluated as catalysts in the asymmetric Henry reaction. The steric and electronic properties of these ligands influence the catalytic activity and enantioselectivity of the reaction.[1][2][3] While initial studies have shown moderate enantioselectivities, optimization of the ligand structure and reaction conditions holds promise for improving the catalytic performance.[9]
Asymmetric Transfer Hydrogenation
Modular ligands derived from cis-1,2-diaminocyclohexane have been reported to give high yields and enantiomeric excesses (up to 96% ee) in the asymmetric transfer hydrogenation of ketones.[9]
Other Applications
cis-1,2-Diaminocyclohexane has been used in the synthesis of platinum complexes with high antitumor activity and as a component of multidentate ligands for the complexation of uranyl and other transition metals.[10]
Data Presentation
Table 1: Quantitative Data for Asymmetric Reactions Catalyzed by 1,2-Diaminocyclohexane Derivatives
| Reaction | Catalyst Type | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | (R,R)-1,2-diaminocyclohexane-based Mn(I) complex | Substituted Acetophenones | up to 99 | up to 85 | [11] |
| Asymmetric Henry Reaction | Conformationally locked chiral cis-DACH derivative | Various Aldehydes | Good | Moderate | [9] |
| Asymmetric Transfer Hydrogenation | Modular cis-DACH based ligands | Ketones | High | up to 96 | [9] |
Visualizations
Stereoisomers of 1,2-Diaminocyclohexane
Caption: Stereoisomeric relationships of 1,2-diaminocyclohexane.
Experimental Workflow for Chiral Resolution
Caption: Workflow for the resolution of a chiral cis-DACH precursor.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
The following is a generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone, inspired by mechanisms involving diamine-metal complexes.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. researchgate.net [researchgate.net]
- 3. "EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKE" by Carim van Beek [scholarlycommons.pacific.edu]
- 4. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 5. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 6. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solved To answer questions 2, 3 and 6, optical rotation of | Chegg.com [chegg.com]
- 8. Effects of electron configuration and coordination number on the vibrational circular dichroism spectra of metal complexes of trans-1,2-diaminocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]
- 11. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Reactivity of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and reactivity profile of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride (CAS No. 10027-80-2). Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for the determination of its key stability and reactivity parameters. This guide is intended to be a valuable resource for professionals in research and drug development who are working with this chiral building block.
Chemical and Physical Properties
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a solid, chiral diamine salt.[1] Its stereochemistry makes it a valuable component in asymmetric synthesis, particularly in the development of enantiomerically pure pharmaceuticals.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 10027-80-2 | [1][2][3][4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][3][4] |
| Molecular Weight | 187.11 g/mol | [1][3][4] |
| Appearance | Solid | [1] |
| Melting Point | 307-310 °C | [1] |
| Boiling Point | 193.6 °C at 760 mmHg (of the free base) | [1][2] |
| Density | 0.939 g/cm³ (of the free base) | [1][2] |
| Storage | Room temperature, dry | [1] |
Stability Profile
While specific quantitative stability data for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is not extensively documented, general stability characteristics can be inferred from data on related compounds and the parent amine. The free diamine is known to be air-sensitive.[5] As a dihydrochloride salt, it is expected to be more stable than the free base. However, careful handling and storage are recommended.
The high melting point of 307-310 °C suggests good thermal stability in the solid state.[1] However, like many amine salts, it is expected to decompose at elevated temperatures. Thermal decomposition may lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.
The hygroscopic nature of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride has not been quantitatively reported. As a salt, it has the potential to absorb moisture from the atmosphere. The extent of its hygroscopicity is a critical parameter in pharmaceutical development as moisture uptake can affect the physical and chemical stability of the compound and its formulations.
In aqueous solutions, the stability of the compound will be pH-dependent. As a salt of a weak base and a strong acid, it is expected to be stable in acidic to neutral solutions. In basic conditions, the free diamine will be liberated, which is known to be less stable and air-sensitive.
Reactivity Profile
The reactivity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is primarily governed by the two primary amine groups.
-
Reactivity with Bases: Strong bases will deprotonate the ammonium groups to yield the free (1R,2S)-cyclohexane-1,2-diamine.
-
Incompatible Materials: It is expected to be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides.
Experimental Protocols
To assist researchers in determining the specific stability and reactivity parameters of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, the following detailed experimental protocols are provided.
Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride into a tared TGA pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.
Objective: To quantify the moisture sorption and desorption characteristics of the compound at various relative humidity (RH) levels.
Methodology:
-
Calibrate the Dynamic Vapor Sorption (DVS) instrument.
-
Accurately weigh approximately 10 mg of the sample onto the DVS sample pan.
-
Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
-
Execute a pre-defined humidity program, typically starting from 0% RH and incrementally increasing to 90% RH in steps of 10% RH.
-
At each RH step, allow the sample to equilibrate until a constant weight is recorded.
-
After reaching the maximum RH, perform a desorption cycle by incrementally decreasing the RH back to 0%.
-
Plot the change in mass versus RH to generate sorption and desorption isotherms.
-
Classify the hygroscopicity based on the percentage of water uptake at a specified RH (e.g., 80% RH).
Objective: To assess the chemical stability of the compound in aqueous solutions at different pH values over time.
Methodology:
-
Prepare a series of buffer solutions covering a pharmaceutically relevant pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare a stock solution of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in a suitable solvent (e.g., water or a co-solvent system).
-
Spike a known concentration of the stock solution into each buffer solution to achieve a final desired concentration.
-
Store the solutions at a constant temperature (e.g., 25 °C or 40 °C) and protect them from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.
-
Quench any degradation by appropriate means if necessary (e.g., neutralization or dilution).
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the concentration of the parent compound and identify any degradation products.
-
Calculate the degradation rate at each pH and determine the pH-rate profile.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability and reactivity assessment of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.
Caption: General workflow for the stability assessment of a pharmaceutical salt.
Caption: Key reactivity relationships for the subject compound.
Conclusion
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral building block with significant potential in pharmaceutical development. While its physical properties are partially documented, a comprehensive, quantitative understanding of its stability and reactivity is crucial for its effective application. This guide has summarized the available information and provided detailed experimental protocols to enable researchers to thoroughly characterize this compound. The provided workflows and relationship diagrams serve as a conceptual framework for a systematic approach to stability and reactivity testing. Further studies are encouraged to populate the literature with specific data for this important molecule.
References
- 1. (1R,2S)-cyclohexane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 2. (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride | CAS 10027-80-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CAS 10027-80-2 | (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride - Synblock [synblock.com]
- 4. (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | C6H16Cl2N2 | CID 70701196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R,2R)-(-)-1,2-Diaminocyclohexane CAS#: 20439-47-8 [m.chemicalbook.com]
Methodological & Application
Asymmetric Synthesis Utilizing (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-Cyclohexane-1,2-diamine, the cis-isomer of the well-known 1,2-diaminocyclohexane (DACH) scaffold, is a valuable chiral building block in asymmetric synthesis. While less ubiquitous in the literature than its trans-counterparts, ligands derived from cis-DACH offer unique stereochemical environments for catalysts, enabling high enantioselectivity in a variety of important organic transformations. This document provides detailed application notes and experimental protocols for the use of catalysts derived from (1R,2S)-Cyclohexane-1,2-diamine in asymmetric synthesis, with a focus on applications relevant to pharmaceutical and fine chemical production.
Application Note 1: Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces enantioenriched β-nitro alcohols, which are versatile precursors to chiral amino alcohols and other key intermediates in drug synthesis. Copper(II) complexes of chiral ligands derived from (1R,2S)-Cyclohexane-1,2-diamine have been shown to be effective catalysts for this transformation.
The use of a conformationally locked, axially chiral ligand synthesized from (1R,2S)-cyclohexanediamine allows for the creation of a well-defined chiral pocket around the copper center. This steric arrangement dictates the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde, leading to high enantiomeric excess in the product.
Quantitative Data Summary: Asymmetric Henry Reaction
| Entry | Aldehyde Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Benzaldehyde | L1 | >95 | 58 |
| 2 | 4-Nitrobenzaldehyde | L1 | >95 | 67 |
| 3 | 4-Chlorobenzaldehyde | L1 | >95 | 60 |
| 4 | 2-Naphthaldehyde | L1 | >95 | 78 |
Data extracted from studies on conformationally locked ligands derived from cis-1,2-diaminocyclohexane. L1 refers to a specific axially chiral secondary diamine ligand derived from (1R,2S)-cyclohexanediamine.
Experimental Protocol: Asymmetric Henry Reaction
Materials:
-
(1R,2S)-Cyclohexane-1,2-diamine-derived chiral ligand (e.g., L1)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Ethanol (anhydrous)
-
Triethylamine (NEt₃)
Procedure:
-
Catalyst Formation: In a dry reaction vial under an inert atmosphere, dissolve the (1R,2S)-cyclohexanediamine-derived ligand (0.025 mmol) and Cu(OAc)₂·H₂O (0.025 mmol) in anhydrous ethanol (1.0 mL). Stir the mixture at room temperature for 1 hour to form the chiral copper complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
-
Addition of Reactants: To the cooled catalyst solution, add the aldehyde (0.5 mmol), followed by nitromethane (5.0 mmol), and finally triethylamine (0.05 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M aqueous HCl. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate). Determine the enantiomeric excess of the purified β-nitro alcohol by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycle for the Asymmetric Henry Reaction
Caption: Proposed catalytic cycle for the Copper-diamine catalyzed asymmetric Henry reaction.
Application Note 2: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral secondary alcohols from prochiral ketones. It offers a safer and more practical alternative to high-pressure hydrogenation. Ruthenium(II) complexes with chiral diamine ligands are benchmark catalysts for this transformation. Ligands derived from (1R,2S)-Cyclohexane-1,2-diamine can be employed to create efficient catalysts for the ATH of aromatic ketones.
The mechanism is believed to involve a metal-ligand bifunctional pathway, where a hydride from the ruthenium center and a proton from the amine ligand are transferred to the ketone in a concerted, six-membered transition state. The chirality of the diamine backbone dictates the stereochemical outcome of this hydrogen transfer.
Quantitative Data Summary: Asymmetric Transfer Hydrogenation
| Entry | Ketone Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | L2 | 85 | 75 |
| 2 | 4'-Chloroacetophenone | L2 | 92 | 81 |
| 3 | 1-Acetonaphthone | L2 | 88 | 85 |
Data extracted from studies on conformationally locked ligands derived from cis-1,2-diaminocyclohexane. L2 refers to a specific axially chiral secondary diamine ligand derived from (1R,2S)-cyclohexanediamine.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(1R,2S)-Cyclohexane-1,2-diamine-derived chiral ligand (e.g., L2)
-
Prochiral ketone (e.g., acetophenone)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
2-Propanol (isopropanol) as solvent
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (0.011 mmol). Add degassed 2-propanol (2.0 mL) and stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature.
-
Addition of Reactants: Add the ketone (1.0 mmol) to the catalyst solution, followed by the formic acid/triethylamine azeotrope (1.0 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for the required time (typically 12-24 hours), monitoring by TLC or GC.
-
Work-up: Upon completion, add water (10 mL) and extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude alcohol by flash column chromatography if necessary. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation of ketones.
Drug Development Implications
The ability to synthesize enantiomerically pure chiral building blocks is of paramount importance in drug development. The use of catalysts derived from (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride for reactions such as the asymmetric Henry reaction and transfer hydrogenation provides a direct route to chiral amino alcohols and chiral secondary alcohols, respectively. These motifs are present in a wide range of pharmaceuticals, including beta-blockers, antiviral agents, and neurotransmitter modulators. The development of robust and highly selective catalytic systems based on readily available chiral scaffolds like cis-DACH can significantly streamline the synthesis of drug candidates, facilitating lead optimization and the production of active pharmaceutical ingredients (APIs) on a larger scale. The protocols and data presented herein serve as a valuable resource for chemists engaged in the synthesis of complex, stereochemically defined molecules for therapeutic applications.
Application Notes and Protocols for Chiral Ligand Synthesis from (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two widely used classes of chiral ligands, Trost ligands and Salen-type ligands, utilizing (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride as the chiral scaffold. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.
Overview
(1R,2S)-Cyclohexane-1,2-diamine is a pivotal C₂-symmetric chiral building block in asymmetric catalysis. Its rigid cyclohexane backbone preorganizes the catalytic environment, leading to high enantioselectivities in a variety of chemical transformations. This document outlines the synthesis of a representative Trost ligand, (1R,2R)-DACH-phenyl Trost ligand, and a Salen-type ligand, the precursor to the well-known Jacobsen's catalyst.
The synthetic workflow begins with the liberation of the free diamine from its dihydrochloride salt, a crucial first step for subsequent ligand formation.
Preparation of Organocatalysts from (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various chiral organocatalysts derived from the versatile starting material, (1R,2S)-cyclohexane-1,2-diamine dihydrochloride. The protocols are designed to be a valuable resource for researchers in organic synthesis, asymmetric catalysis, and medicinal chemistry.
Introduction to (1R,2S)-Cyclohexane-1,2-diamine as a Chiral Scaffold
(1R,2S)-Cyclohexane-1,2-diamine is a privileged chiral scaffold in asymmetric catalysis. Its rigid C2-symmetric backbone provides a well-defined stereochemical environment, which is crucial for achieving high enantioselectivity in a wide range of chemical transformations. The diamine functionality allows for the straightforward synthesis of various classes of organocatalysts, including thioureas, salen ligands, and bifunctional amine derivatives. These catalysts have found broad applications in medicinal chemistry and drug development for the enantioselective synthesis of complex molecules.
Synthesis of Chiral Bis-Thiourea Organocatalysts
Application Notes:
Chiral thiourea-based organocatalysts are powerful tools for promoting a variety of asymmetric reactions through hydrogen bonding interactions. They are particularly effective in activating electrophiles and controlling the stereochemical outcome of reactions such as Michael additions, Friedel-Crafts alkylations, and cycloadditions. The synthesis of bis-thiourea catalysts from (1R,2S)-cyclohexane-1,2-diamine is a straightforward and high-yielding process. The properties of the catalyst can be readily tuned by varying the substituents on the isothiocyanate starting material.
Quantitative Data Summary
| Catalyst | Isothiocyanate Reagent | Solvent | Yield (%) | Reference |
| 5c | 1-isothiocyanato-3,5-dimethoxybenzene | THF | 99% | [1][2] |
| 5e | 1,3-difluoro-2-isothiocyanatobenzene | THF | 99% | [1][2] |
| 5f | 1,3,5-trifluoro-2-isothiocyanatobenzene | THF | 98% | [1][2] |
| 5h | 1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene | THF | 99% | [1][2] |
| 5i | 1-isothiocyanato-2-(trifluoromethyl)benzene | THF | 94% | [1][2] |
Experimental Workflow
References
Application Notes and Protocols for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a diamine derivative built on a cyclohexane scaffold. A crucial stereochemical aspect of this molecule is that it is a meso compound. Due to an internal plane of symmetry, it is achiral and therefore not suitable for direct use as a catalyst in asymmetric synthesis, where the goal is to produce an excess of one enantiomer of a chiral product.
However, the cyclohexane-1,2-diamine framework is a cornerstone in asymmetric catalysis. The chiral enantiomers, (1R,2R)- and (1S,S)-cyclohexane-1,2-diamine, are extensively used as scaffolds for highly effective chiral ligands and organocatalysts. These catalysts are pivotal in various organic transformations, including the synthetically powerful Michael addition reaction.
This document provides an overview of the role of the cyclohexane-1,2-diamine scaffold in Michael additions, with a focus on the applications of its chiral derivatives. While direct catalytic applications of the (1R,2S)-meso form are not prevalent in asymmetric synthesis, it can be utilized in non-asymmetric contexts or as a starting material for the synthesis of more complex achiral ligands and molecules. The primary focus of these notes will be on the application of the chiral analogues due to their widespread use and importance in the field.
Part 1: (1R,2R)-Cyclohexane-1,2-diamine as a Scaffold for Bifunctional Organocatalysts in Asymmetric Michael Additions
The true utility of the cyclohexane-1,2-diamine scaffold in Michael additions is realized when the chiral (1R,2R) or (1S,S) enantiomers are incorporated into bifunctional organocatalysts. These catalysts typically feature a hydrogen-bond donor moiety (like thiourea or squaramide) and a basic tertiary amine, enabling simultaneous activation of both the Michael donor and acceptor.
General Reaction Mechanism: Enamine-Iminium Catalysis
The asymmetric Michael addition of ketones to nitroolefins, catalyzed by a (1R,2R)-cyclohexane-1,2-diamine-derived bifunctional catalyst, generally proceeds through a dual activation pathway involving enamine and iminium intermediates.
Caption: General mechanism for a bifunctional diamine-catalyzed Michael addition.
Application Data: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
This section presents data from the use of bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine in the Michael addition of acetylacetone to trans-β-nitrostyrene.[1][2][3]
| Catalyst Moiety | Solvent | Time (h) | Conversion (%) | ee (%) |
| Benzene-1,2-diamine | CH₂Cl₂ | 24 | up to 93 | up to 41 (S) |
| Thio-urea | Toluene | 48 | 95 | 92 (R) |
| Squaramide | Toluene | 24 | 98 | 97 (R) |
Experimental Protocols
Protocol 1: Synthesis of a (1R,2R)-Cyclohexane-1,2-diamine-derived Bifunctional Catalyst
This protocol describes a general four-step synthesis for a class of bifunctional organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold.[1][2][3]
Caption: Workflow for the synthesis of bifunctional organocatalysts.
Step-by-Step Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of (1R,2R)-cyclohexane-1,2-diamine (1.0 equiv.) in anhydrous ethanol, add the corresponding 1-fluoro-2-nitrobenzene derivative (1.0 equiv.) and K₂CO₃ (1.1 equiv.).
-
Reflux the resulting mixture for 24 hours.
-
Evaporate the volatiles in vacuo. Dissolve the residue in ethyl acetate and wash with water. Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-(2-nitrophenyl)cyclohexane-1,2-diamine derivative.[1]
-
-
Selective Alkylation of the Primary Aliphatic Amine:
-
Dissolve the product from Step 1 (1.0 equiv.) in acetonitrile.
-
Add formaldehyde (37% aqueous solution, 5.0 equiv.) and stir for 15 minutes at room temperature.
-
Add NaCNBH₃ (2.0 equiv.) and stir for another 15 minutes.
-
Add acetic acid (4.5 equiv.) and continue stirring for 2 hours at room temperature.
-
Work up by adding a solution of 2% MeOH in CH₂Cl₂ and washing with 1 M NaOH (aq.). Extract the aqueous layer, combine organic phases, dry, and concentrate to yield the N,N-dimethyl derivative.[1]
-
-
Reduction of the Aromatic Nitro Group:
-
Dissolve the N-alkylated product (1.0 equiv.) in methanol.
-
Add 10% Pd/C (0.1 equiv.) and stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate in vacuo to obtain the aniline derivative.
-
-
Derivatization of the Primary Aromatic Amine:
Protocol 2: General Procedure for the Michael Addition of Acetylacetone to trans-β-Nitrostyrene
This protocol outlines a general method for the asymmetric Michael addition using a (1R,2R)-cyclohexane-1,2-diamine-derived organocatalyst.[1][2][3]
Caption: Experimental workflow for the catalyzed Michael addition.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a dry reaction vial, dissolve trans-β-nitrostyrene (1.0 equiv.) and the chiral bifunctional organocatalyst (0.1 equiv., 10 mol%) in anhydrous dichloromethane (or another suitable solvent) at 25 °C.
-
-
Addition of Michael Donor:
-
To the stirred solution, add acetylacetone (1.5-2.0 equiv.).
-
-
Reaction:
-
Stir the reaction mixture at 25 °C for 24 to 48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Conclusion
While (1R,2S)-cyclohexane-1,2-diamine dihydrochloride is an achiral meso compound and thus not directly applicable as a catalyst for asymmetric Michael additions, its chiral analogues, (1R,2R)- and (1S,S)-cyclohexane-1,2-diamine, are exceptionally valuable scaffolds for the design of potent bifunctional organocatalysts. These catalysts have demonstrated high efficacy in promoting asymmetric Michael additions, affording products with excellent yields and high enantioselectivity. The protocols provided herein offer a foundational approach for the synthesis of these catalysts and their application in this important C-C bond-forming reaction, which is of significant interest to researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Asymmetric Hydrogenation of Ketones with Cyclohexanediamine-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of prochiral ketones to generate enantiomerically pure secondary alcohols is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and fine chemical industries.[1] Among the most successful catalysts for this transformation are ruthenium complexes featuring a chiral diphosphine and a chiral diamine ligand.[1] These catalysts operate through a metal-ligand bifunctional mechanism, enabling high efficiency and enantioselectivity for a broad range of substrates.[2]
This document provides detailed application notes and protocols for the use of catalysts derived from cyclohexanediamine in the asymmetric hydrogenation of ketones. While the user's interest was in the meso-(1R,2S)-cyclohexanediamine isomer, a thorough review of the scientific literature indicates that its application as the primary chiral ligand in this context is not widely documented. The field is predominantly focused on the C2-symmetric chiral isomers, (1R,2R)-cyclohexanediamine and (S,S)-cyclohexanediamine, which have demonstrated exceptional performance. Therefore, these notes will focus on the well-established catalysts derived from these chiral diamines, providing a robust and validated starting point for researchers.
Data Presentation: Performance of Chiral Cyclohexanediamine-Derived Catalysts
The efficiency of these catalytic systems is demonstrated by high conversion rates and excellent enantioselectivity across a variety of ketone substrates. The following tables summarize the performance of ruthenium catalysts containing chiral cyclohexanediamine derivatives under various reaction conditions.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones with Ru-Diphosphine-(1R,2R)-Diamine Catalysts
| Entry | Ketone Substrate | Diphosphine Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Product Configuration |
| 1 | Acetophenone | (S)-BINAP | 0.05 | 10 | 30 | >99 | 98 | (R) |
| 2 | 2'-Methylacetophenone | (S)-Xyl-BINAP | 0.1 | 8 | 25 | >99 | 99 | (R) |
| 3 | 3'-Methoxyacetophenone | (S)-BINAP | 0.05 | 10 | 30 | >99 | 97 | (R) |
| 4 | 4'-Chloroacetophenone | (S)-Xyl-P-Phos | 0.1 | 15 | 40 | 98 | 96 | (R) |
| 5 | 1-Acetonaphthone | (S)-BINAP | 0.1 | 10 | 25 | >99 | 95 | (R) |
Data compiled from representative results in the field to illustrate typical performance. Conditions and results can vary based on specific publications.
Table 2: Asymmetric Hydrogenation of Heterocyclic and Other Ketones
| Entry | Ketone Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2-Acetylfuran | RuCl₂[(S)-BINAP][(R,R)-DACH] | 2000 | 4 | 12 | >99 | 92 |
| 2 | 2-Acetylthiophene | RuCl₂[(S)-Xyl-BINAP][(R,R)-DACH] | 1000 | 5 | 15 | >99 | 95 |
| 3 | 4-Chromanone | RuCl₂[(S)-BINAP][(R,R)-DPEN]* | 5000 | 15 | 24 | 100 | 98 |
| 4 | Tetralone | RuCl₂[(S)-BINAP][(S,S)-DACH] | 1000 | 8 | 10 | >99 | 99 |
*DACH = Diaminocyclohexane; DPEN = Diphenylethylenediamine. While DPEN is not a cyclohexanediamine, it is a very common and effective diamine in these systems, included here for comparison.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the asymmetric hydrogenation of ketones using these ruthenium-diamine catalysts.
Caption: Proposed catalytic cycle for Ru-diamine catalyzed asymmetric hydrogenation.
Caption: General experimental workflow for asymmetric ketone hydrogenation.
Experimental Protocols
The following are detailed, generalized protocols for the preparation of the catalyst and the subsequent asymmetric hydrogenation reaction.
Protocol 1: In Situ Preparation of the RuCl₂[(S)-BINAP][(1R,2R)-DACH] Catalyst
Materials:
-
[RuCl₂(benzene)]₂ or similar Ru(II) precursor
-
(S)-BINAP (or other desired diphosphine)
-
(1R,2R)-Diaminocyclohexane ((1R,2R)-DACH)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂, 1.0 equiv) and the diphosphine ligand ((S)-BINAP, 2.2 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene) and stir the mixture at an elevated temperature (e.g., 80-100 °C) for 15-30 minutes until a homogeneous solution is formed.
-
Cool the solution to room temperature.
-
In a separate flask, dissolve the chiral diamine ((1R,2R)-DACH, 2.2 equiv) in the same anhydrous solvent.
-
Add the diamine solution dropwise to the ruthenium-diphosphine complex solution.
-
Stir the resulting mixture at room temperature for 1-2 hours. The formation of the desired trans-[RuCl₂(diphosphine)(diamine)] complex is often indicated by a color change.
-
The catalyst can be isolated by precipitation (e.g., by adding a non-polar solvent like hexane) and filtration, or the resulting solution can be used directly for the hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Acetophenone
Materials:
-
trans-[RuCl₂((S)-BINAP)((1R,2R)-DACH)] (or prepared in situ as above)
-
Acetophenone (or other ketone substrate)
-
Anhydrous 2-propanol (isopropanol)
-
Potassium tert-butoxide (t-BuOK) solution in 2-propanol (e.g., 1 M)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the ruthenium catalyst (e.g., at a substrate-to-catalyst ratio (S/C) of 1000:1 to 2000:1).
-
Add anhydrous 2-propanol (to achieve a substrate concentration of ~0.5-1.0 M).
-
Add the ketone substrate (e.g., Acetophenone, 1.0 mmol).
-
Add the base activator (t-BuOK solution, typically 5-10 equivalents relative to the Ru catalyst).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave multiple times (e.g., 3-5 times) with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 8-15 atm H₂).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by GC or TLC.
-
Once the reaction is complete (typically 4-24 hours), cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude alcohol by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or chiral GC analysis.
Conclusion
Catalysts derived from chiral cyclohexanediamines, particularly in combination with atropisomeric diphosphine ligands and a ruthenium metal center, are exceptionally effective for the asymmetric hydrogenation of a wide array of ketones. They provide a reliable method for accessing valuable chiral secondary alcohols in high yields and with excellent enantioselectivity. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement this powerful technology in their synthetic endeavors.
References
Application Notes and Protocols: Enantioselective Conjugate Addition Utilizing (1R,2S)-Cyclohexanediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective conjugate addition (Michael addition) of various nucleophiles to α,β-unsaturated compounds, facilitated by chiral organocatalysts derived from (1R,2S)-cyclohexanediamine. This methodology is a cornerstone in asymmetric synthesis, enabling the construction of stereochemically rich molecules that are pivotal in drug discovery and development.
Introduction
The conjugate addition of carbon and heteroatom nucleophiles to electron-deficient olefins is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. The use of chiral organocatalysts derived from (1R,2S)-cyclohexanediamine has emerged as a powerful strategy to control the stereochemical outcome of these reactions, affording products with high enantiopurity. These catalysts typically operate through a dual activation mechanism, wherein a basic moiety on the catalyst activates the nucleophile, and a hydrogen-bond donor site activates the electrophile, orchestrating a highly organized, enantioselective transformation.
General Reaction Scheme
The general transformation involves the addition of a Michael donor to a Michael acceptor in the presence of a chiral (1R,2S)-cyclohexanediamine-derived catalyst.
Caption: General scheme of the organocatalytic conjugate addition.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
This protocol is adapted from methodologies employing (1R,2S)-cyclohexanediamine-derived thiourea catalysts.
Materials:
-
(1R,2S)-Cyclohexanediamine-derived thiourea catalyst (5-10 mol%)
-
Nitroolefin (1.0 equiv)
-
1,3-Dicarbonyl compound (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the (1R,2S)-cyclohexanediamine-derived thiourea catalyst (e.g., 0.02 mmol, 10 mol%).
-
Add the nitroolefin (e.g., 0.2 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (e.g., 0.24 mmol, 1.2 equiv).
-
Add anhydrous solvent (e.g., 1.0 mL of toluene).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for the Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Ketones
This protocol outlines a general method for the addition of nitroalkanes to enones, a reaction that yields valuable γ-nitro ketones.
Materials:
-
(1R,2S)-Cyclohexanediamine-derived primary amine-thiourea catalyst (10 mol%)
-
α,β-Unsaturated ketone (enone) (1.0 equiv)
-
Nitroalkane (2.0-5.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vial, dissolve the α,β-unsaturated ketone (e.g., 0.25 mmol, 1.0 equiv) and the (1R,2S)-cyclohexanediamine-derived catalyst (0.025 mmol, 10 mol%) in the anhydrous solvent (1.0 mL).
-
Add the nitroalkane (e.g., 0.50 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature until the starting enone is consumed, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure γ-nitro ketone.
-
Analyze the enantiomeric excess by chiral HPLC.
Data Presentation
The following tables summarize the quantitative data for the conjugate addition reactions using various (1R,2S)-cyclohexanediamine derivatives, showcasing the broad applicability and high stereoselectivity of this methodology.
Table 1: Asymmetric Michael Addition of Acetylacetone to various Nitroolefins [1]
| Entry | Nitroolefin (R) | Catalyst (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | C₆H₅ | 5 | Toluene/H₂O | 95 | 85 |
| 2 | 4-ClC₆H₄ | 5 | Toluene/H₂O | 99 | 91 |
| 3 | 4-MeOC₆H₄ | 5 | Toluene/H₂O | 90 | 82 |
| 4 | 2-Thienyl | 5 | Toluene/H₂O | 92 | 78 |
Reaction conditions: Acetylacetone (2 equiv), nitroolefin (1 equiv), catalyst in toluene/water (2:1) at room temperature.
Table 2: Enantioselective Conjugate Addition of Nitroalkanes to Chalcones [2]
| Entry | Chalcone (Ar) | Nitroalkane | Catalyst (mol%) | Yield (%) | dr (syn/anti) | ee (syn, %) |
| 1 | C₆H₅ | Nitromethane | 10 | 92 | - | 95 |
| 2 | 4-BrC₆H₄ | Nitromethane | 10 | 95 | - | 97 |
| 3 | C₆H₅ | Nitroethane | 10 | 88 | 95:5 | 96 |
| 4 | 4-NO₂C₆H₄ | 2-Nitropropane | 10 | 90 | - | 92 |
Reaction conditions: Chalcone (1 equiv), nitroalkane (2 equiv), catalyst in CH₂Cl₂ at room temperature.
Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the conjugate addition reaction.
Caption: Proposed catalytic cycle for the conjugate addition.
Caption: General experimental workflow for the conjugate addition.
References
Application Notes and Protocols for Jacobsen Epoxidation Utilizing (1R,2R)-Cyclohexanediamine Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
The Jacobsen-Katsuki epoxidation is a powerful and widely utilized method for the enantioselective synthesis of epoxides from unfunctionalized olefins. This reaction employs a chiral manganese-salen complex, derived from a C2-symmetric ligand, as a catalyst to deliver an oxygen atom with high stereocontrol. The use of ligands synthesized from (1R,2R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine has proven particularly effective, yielding high enantiomeric excesses for a broad range of substrates. These chiral epoxides are invaluable building blocks in the synthesis of complex molecules, including many pharmaceutical agents.
This document provides detailed application notes, experimental protocols, and performance data for the Jacobsen epoxidation using these specific ligands.
Data Presentation: Performance of (1R,2R)-Cyclohexanediamine Derived Catalysts
The following tables summarize the performance of the (1R,2R)-Jacobsen's catalyst in the epoxidation of various classes of olefins. The data highlights the catalyst's broad substrate scope and high enantioselectivity.
Table 1: Epoxidation of cis-Disubstituted Olefins
| Substrate | Product | Yield (%) | ee (%) |
| cis-Stilbene | cis-Stilbene oxide | 77 | 94 |
| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide | 87 | 92[1] |
| Indene | Indene oxide | 90 | 85-88[2] |
| cis-β-Methylstyrene | cis-β-Methylstyrene oxide | 84 | 92 |
Table 2: Epoxidation of Trisubstituted Olefins
| Substrate | Product | Yield (%) | ee (%) |
| 2,2-Dimethylchromene | 2,2-Dimethylchromene oxide | 87 | 92[1] |
| 6-Cyano-2,2-dimethylchromene | 6-Cyano-2,2-dimethylchromene oxide | >95 | 97 |
| α-Methylstyrene | α-Methylstyrene oxide | 75 | 86 |
Table 3: Epoxidation of Terminal and trans-Disubstituted Olefins
| Substrate | Product | Yield (%) | ee (%) |
| Styrene | Styrene oxide | 63 | 90 |
| trans-Stilbene | trans-Stilbene oxide | 50 | 50 |
| trans-β-Methylstyrene | trans-β-Methylstyrene oxide | 55 | 51 |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of the (1R,2R)-Jacobsen's catalyst and its application in a general epoxidation reaction.
Protocol 1: Synthesis of (1R,2R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride
This three-step procedure outlines the resolution of racemic trans-1,2-diaminocyclohexane, the formation of the salen ligand, and the final complexation with manganese.
Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane
-
In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of distilled water.
-
With stirring, carefully add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane. The initial slurry will dissolve upon complete addition.
-
Add 50 mL of glacial acetic acid in one portion. The product will begin to precipitate.
-
Allow the mixture to cool from approximately 90°C to 5°C with stirring over 3-4 hours.
-
Maintain the temperature at 5°C for an additional hour.
-
Isolate the product by filtration. Wash the filter cake with 50 mL of cold (5°C) water, followed by four 50-mL portions of methanol at ambient temperature.
-
Dry the product under reduced pressure at 40-45°C to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt as a white powder.
Step 2: Synthesis of the Salen Ligand, (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, charge 29.7 g (0.112 mol) of the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt, 31.2 g (0.225 mol) of potassium carbonate, and 150 mL of water.
-
Stir until all solids dissolve, then add 600 mL of ethanol.
-
Heat the mixture to reflux.
-
In a separate flask, dissolve 52.7 g (0.225 mol) of 3,5-di-tert-butylsalicylaldehyde in 250 mL of hot ethanol.
-
Add the hot aldehyde solution to the refluxing diamine solution over 15 minutes. A bright yellow precipitate of the ligand will form.
-
After the addition is complete, continue refluxing for 1 hour.
-
Cool the mixture to room temperature, then cool further in an ice bath for 30 minutes.
-
Collect the yellow solid by filtration and wash with 200 mL of cold 95% ethanol.
-
Recrystallize the crude ligand from hot acetone to obtain a fluffy yellow solid.
Step 3: Synthesis of the Manganese(III) Complex
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, add 67.2 g (0.27 mol) of manganese(II) acetate tetrahydrate to 500 mL of ethanol.
-
Heat the mixture to reflux.
-
In a separate flask, dissolve 50.0 g (0.09 mol) of the (R,R)-salen ligand in 250 mL of toluene.
-
Add the ligand solution to the refluxing manganese acetate solution in a slow stream over 45 minutes.
-
Rinse the addition funnel with 50 mL of toluene and add it to the reaction mixture.
-
Continue stirring at reflux for 2 hours.
-
Replace the addition funnel with a gas dispersion tube and bubble air through the refluxing mixture for 1 hour.
-
Cool the reaction mixture to room temperature. Add 5.2 g (0.12 mol) of lithium chloride and stir for 30 minutes.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in 500 mL of dichloromethane and wash with two 200-mL portions of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and add 500 mL of heptane.
-
Remove the dichloromethane by rotary evaporation.
-
Cool the resulting brown slurry in an ice bath for 1 hour.
-
Collect the dark brown solid by filtration and wash with 100 mL of heptane.
-
Dry the catalyst in a vacuum oven at 40-45°C.
Protocol 2: General Procedure for the Enantioselective Epoxidation of Olefins
This protocol describes a general method for the epoxidation of unfunctionalized olefins using the (1R,2R)-Jacobsen's catalyst and commercial bleach as the oxidant.
-
Preparation of Buffered Bleach: To 12.5 mL of commercial household bleach (e.g., Clorox®, ~0.55 M in NaOCl), add 5 mL of 0.05 M Na₂HPO₄ solution. Adjust the pH of the resulting buffered solution to 11.3 by the dropwise addition of 1 M NaOH.
-
Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the alkene (0.5 g) and the (1R,2R)-Jacobsen's catalyst (typically 2-10 mol %) in 5 mL of dichloromethane.
-
Reaction Initiation: Add the buffered bleach solution to the solution of the alkene and catalyst.
-
Reaction Monitoring: Cap the flask and stir the two-phase mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). To obtain a TLC sample, stop the stirring, allow the phases to separate, and withdraw a small aliquot from the lower organic layer.
-
Workup: Once the starting material is consumed (typically within 2 hours), add approximately 50 mL of hexane. Separate the organic phase, wash it twice with a saturated NaCl solution, and dry it over anhydrous sodium sulfate.
-
Purification: Filter the solution to remove the drying agent and remove the solvent by rotary evaporation. Purify the resulting epoxide by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Jacobsen Epoxidation
The following diagram illustrates the proposed catalytic cycle for the Jacobsen epoxidation. The cycle begins with the oxidation of the Mn(III)-salen complex to a high-valent Mn(V)-oxo species, which then transfers its oxygen atom to the alkene substrate.
Caption: Proposed catalytic cycle for the Jacobsen epoxidation.
Experimental Workflow for Jacobsen Epoxidation
This diagram outlines the general workflow for performing a Jacobsen epoxidation experiment, from catalyst preparation to product analysis.
Caption: General experimental workflow for Jacobsen epoxidation.
References
Application Notes and Protocols: Asymmetric Transfer Hydrogenation using (1R,2R)-Cyclohexanediamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and versatile method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds to valuable chiral alcohols and amines. This technique is of significant interest in the pharmaceutical and fine chemical industries, where the production of single-enantiomer compounds is often crucial for biological activity and safety. Among the various chiral ligands developed for ATH, those derived from C2-symmetric (1R,2R)-cyclohexanediamine have emerged as highly effective scaffolds for a range of transition metal catalysts, including Rhodium, Ruthenium, and Iridium.
These ligands, when complexed with a suitable metal precursor, form catalysts that can achieve high conversions and excellent enantioselectivities under mild reaction conditions. A notable advantage of ATH is the use of readily available and safe hydrogen donors, such as isopropanol or a formic acid/triethylamine mixture, eliminating the need for high-pressure gaseous hydrogen. This document provides detailed application notes and experimental protocols for the use of (1R,2R)-cyclohexanediamine-derived ligands in the asymmetric transfer hydrogenation of aromatic ketones.
Catalyst System Overview
The featured catalyst system is generated in situ from a Rhodium(III) precursor, pentamethylcyclopentadienyl rhodium(III) chloride dimer ([Cp*RhCl₂]₂), and a C2-symmetric bis(sulfonamide) ligand derived from (1R,2R)-cyclohexanediamine. This combination has demonstrated high efficacy in the ATH of a variety of aromatic ketones in aqueous media, offering an environmentally benign approach.
Data Presentation
The following tables summarize the performance of a Rh(III) catalyst with a C2-symmetric fluorene-bis(sulfonamide) ligand derived from (1R,2R)-cyclohexanediamine in the asymmetric transfer hydrogenation of various aromatic ketones.[1]
Table 1: Asymmetric Transfer Hydrogenation of Various Aromatic Ketones [1]
| Entry | Substrate | Product | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 1 | >99 | 94 |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 2 | >99 | 95 |
| 3 | Valerophenone | 1-Phenyl-1-pentanol | 4 | 98 | 92 |
| 4 | α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 3 | >99 | 96 |
| 5 | 2'-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | 5 | 95 | 93 |
| 6 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 1.5 | >99 | 97 |
| 7 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 2 | >99 | 91 |
| 8 | 3-Chloro-propiophenone | 1-(3-Chlorophenyl)propan-1-ol | 3 | 97 | 94 |
| 9 | 1-Indanone | 1-Indanol | 2.5 | >99 | 87 |
| 10 | 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 4 | 96 | 90 |
| 11 | 2-Acetylfuran | 1-(Furan-2-yl)ethanol | 4 | 94 | 88 |
| 12 | 4-Phenylacetophenone | 1-([1,1'-Biphenyl]-4-yl)ethanol | 6 | 92 | 95 |
Reaction Conditions: Substrate (0.25 mmol), [CpRhCl₂]₂ (0.00125 mmol), Ligand (0.0025 mmol), HCOONa (1.25 mmol) in H₂O (0.7 mL) at 40 °C.*
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-N,N'-Bis(p-toluenesulfonyl)-1,2-cyclohexanediamine Ligand
This protocol describes the synthesis of a common C2-symmetric bis(sulfonamide) ligand derived from (1R,2R)-cyclohexanediamine.
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of (1R,2R)-1,2-diaminocyclohexane (1.0 eq) in anhydrous THF, add triethylamine (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (2.0 eq) in anhydrous THF dropwise over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium carbonate solution.
-
Separate the aqueous layer and extract it with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a hexane/ethyl acetate mixture to yield yellow crystals.[2]
Protocol 2: Synthesis of Pentamethylcyclopentadienyl Rhodium(III) Chloride Dimer ([Cp*RhCl₂]₂)
This protocol details the preparation of the rhodium precursor.
Materials:
-
Rhodium(III) chloride trihydrate
-
Pentamethylcyclopentadiene
-
Methanol
-
Diethyl ether
-
Chloroform
-
Hexane
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine rhodium(III) chloride trihydrate (1.0 eq) and pentamethylcyclopentadiene (1.05 eq) in methanol.
-
Reflux the mixture gently under a nitrogen atmosphere with stirring for 48 hours.
-
Allow the reaction mixture to cool to room temperature. A dark red precipitate will form.
-
Filter the precipitate and wash it with diethyl ether (3 x 10 mL).
-
The filtrate can be concentrated to yield more product.
-
Combine the crops of the product and air dry. For higher purity, the product can be recrystallized from chloroform/hexane.[3]
Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of Aromatic Ketones
This protocol outlines the in situ catalyst preparation and the subsequent asymmetric transfer hydrogenation of an aromatic ketone.
Materials:
-
Aromatic ketone (substrate)
-
[Cp*RhCl₂]₂
-
(1R,2R)-cyclohexanediamine-derived ligand (e.g., from Protocol 1 or a fluorene-based analogue)
-
Sodium formate (HCOONa)
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Pre-formation: In a reaction vial, combine [Cp*RhCl₂]₂ (0.005 eq) and the chiral ligand (0.01 eq) in water (approx. 2.8 mL per mmol of substrate).
-
Heat the mixture in a water bath at 60 °C for 1 hour to form the active catalyst.
-
Hydrogenation Reaction: To the catalyst solution, add the aromatic ketone substrate (1.0 eq) and sodium formate (5.0 eq).
-
Stir the reaction mixture at 40 °C. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[1]
-
Enantiomeric Excess Determination: The enantiomeric excess of the resulting alcohol is typically determined by chiral HPLC or GC analysis, often after derivatization (e.g., acetylation with acetic anhydride and 4-DMAP).[1]
Visualizations
References
Application Notes and Protocols: Kinetic Resolution of Alcohols with (1R,2S)-Cyclohexanediamine Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic alcohols is a powerful strategy for accessing enantiomerically pure compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries. This process relies on the differential reaction rates of two enantiomers with a chiral catalyst, leading to the separation of the racemic mixture. While catalysts derived from C2-symmetric chiral diamines, such as (1R,2R)- and (1S,2S)-cyclohexanediamine, are well-documented for this purpose, the application of catalysts derived from the C1-symmetric meso-isomer, (1R,2S)-cyclohexanediamine, is less common in the literature for the kinetic resolution of racemic alcohols.
However, the principles of enantioselective acylation catalyzed by derivatives of (1R,2S)-cyclohexanediamine have been effectively demonstrated in the closely related process of asymmetric desymmetrization of meso-diols. In this application, the catalyst selectively acylates one of the two prochiral hydroxyl groups of a meso-diol, yielding a chiral monoester. The underlying catalytic cycle and experimental considerations for this transformation are highly relevant and can be adapted for the kinetic resolution of racemic secondary alcohols.
These application notes provide a summary of the available data and a general protocol based on the desymmetrization of meso-diols using catalysts that incorporate a (1R,2S)-related chiral scaffold. This information serves as a practical starting point for researchers interested in exploring the potential of (1R,2S)-cyclohexanediamine-derived catalysts in asymmetric acylation reactions.
Data Presentation
The following table summarizes the quantitative data for the asymmetric desymmetrization of meso-1,2-cyclohexanediol using various chiral 4-pyrrolidinopyridine catalysts. While not direct kinetic resolutions of racemic alcohols, these results demonstrate the enantioselectivity achievable with catalysts bearing chiral side chains, providing a benchmark for their potential in related transformations. In these examples, the (1R,2S)-monoacylated product was preferentially obtained.[1][2]
Table 1: Asymmetric Desymmetrization of meso-1,2-Cyclohexanediol with Chiral 4-Pyrrolidinopyridine Catalysts [1][2]
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Catalyst 12a (L-β-phenylalanine deriv.) | Isobutyric Anhydride | Toluene | -20 | 77 | 54 |
| Catalyst 12b (D-β-phenylalanine deriv.) | Isobutyric Anhydride | Toluene | -20 | 74 | 83 |
| Catalyst 13 (L-valine deriv.) | Isobutyric Anhydride | Toluene | -20 | 70 | 78 |
| Catalyst 14 (L-leucine deriv.) | Isobutyric Anhydride | Toluene | -20 | 75 | 77 |
Experimental Protocols
The following is a general experimental protocol adapted from the asymmetric desymmetrization of meso-diols, which can be used as a starting point for the kinetic resolution of racemic secondary alcohols.[1][2]
Protocol 1: General Procedure for Asymmetric Acylation
Materials:
-
Racemic secondary alcohol or meso-diol (1.0 equiv)
-
Chiral catalyst derived from (1R,2S)-cyclohexanediamine (e.g., chiral 4-pyrrolidinopyridine, 1-10 mol%)
-
Acylating agent (e.g., isobutyric anhydride, acetic anhydride, 0.5-1.0 equiv for kinetic resolution, >1.0 for desymmetrization)
-
Anhydrous solvent (e.g., toluene, chloroform, THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine, 1.0-1.5 equiv)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the racemic secondary alcohol or meso-diol (e.g., 0.5 mmol) and the chiral catalyst (e.g., 0.025 mmol, 5 mol%).
-
Solvent and Base Addition: Dissolve the solids in the chosen anhydrous solvent (e.g., 2.5 mL to achieve a 0.2 M substrate concentration). Cool the solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath. Add the tertiary amine base (e.g., 0.75 mmol).
-
Initiation of Reaction: Slowly add the acylating agent (e.g., 0.25 mmol for kinetic resolution of an alcohol) to the stirred solution.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase. For kinetic resolution, the ideal conversion is approximately 50%.
-
Workup: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the acylated product from the unreacted alcohol.
-
Analysis: Determine the enantiomeric excess of the unreacted alcohol and the acylated product by chiral GC or HPLC analysis.
Visualizations
The following diagrams illustrate the general workflow and a plausible catalytic cycle for the kinetic resolution of alcohols via enantioselective acylation.
References
Application Notes and Protocols: Synthesis of Chiral Salen Ligands Using (1R,2S)-Cyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral salen ligands and their metal complexes are a cornerstone of asymmetric catalysis, enabling the stereoselective synthesis of a wide array of chemical compounds. Their versatility stems from the tunability of their steric and electronic properties, which allows for the fine-tuning of catalytic activity and selectivity.[1] Salen ligands are tetradentate Schiff bases, typically synthesized through the condensation of a diamine with two equivalents of a salicylaldehyde derivative. The use of chiral diamines, such as (1R,2S)-cyclohexane-1,2-diamine, imparts chirality to the resulting ligand and its metal complexes, making them highly effective catalysts for enantioselective reactions. These reactions are critical in the pharmaceutical industry for the synthesis of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect.
This document provides detailed protocols for the synthesis of a chiral salen ligand, specifically N,N'-bis(3,5-di-tert-butylsalicylidene)-(1R,2S)-cyclohexanediamine, and its subsequent complexation with a metal precursor. Additionally, it explores the application of such complexes in asymmetric catalysis and their emerging role in targeting biological pathways, such as those involving histone deacetylases (HDACs) in cancer therapy.
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)-(1R,2S)-cyclohexanediamine
This protocol details the synthesis of the chiral salen ligand via condensation of (1R,2S)-cyclohexane-1,2-diamine with 3,5-di-tert-butylsalicylaldehyde.
Materials:
-
(1R,2S)-Cyclohexane-1,2-diamine
-
3,5-di-tert-butylsalicylaldehyde
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve 2.0 equivalents of 3,5-di-tert-butylsalicylaldehyde in absolute ethanol.
-
In a separate beaker, prepare a solution of 1.0 equivalent of (1R,2S)-cyclohexane-1,2-diamine in absolute ethanol.
-
Slowly add the diamine solution to the stirred salicylaldehyde solution at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A yellow precipitate of the salen ligand will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold absolute ethanol to remove any unreacted starting materials.
-
Dry the purified N,N'-bis(3,5-di-tert-butylsalicylidene)-(1R,2S)-cyclohexanediamine ligand under vacuum.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Expected Yield: Yields for this type of condensation reaction are typically high, often exceeding 90%.
dot
Caption: Experimental workflow for the synthesis of a chiral salen ligand.
Protocol 2: Synthesis of a Chiral Salen-Metal Complex
This protocol describes a general method for the complexation of the synthesized chiral salen ligand with a metal salt, for instance, manganese(II) acetate, to form the corresponding metal complex.
Materials:
-
N,N'-bis(3,5-di-tert-butylsalicylidene)-(1R,2S)-cyclohexanediamine
-
Manganese(II) acetate tetrahydrate
-
Ethanol
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Suspend the chiral salen ligand (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of manganese(II) acetate tetrahydrate (1.0 equivalent) in hot ethanol to the ligand suspension.
-
Heat the mixture to reflux for 1-2 hours, during which the color of the solution should change, indicating complex formation.
-
Remove the ethanol by rotary evaporation.
-
Dissolve the resulting solid in toluene and heat the solution.
-
Add water to the hot toluene solution and continue heating for a short period.
-
Separate the organic layer and evaporate the solvent to yield the crude metal complex.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Characterize the final metal complex using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
Quantitative Data Summary
The synthesis of chiral salen ligands and their metal complexes typically proceeds with high yields and excellent preservation of stereochemistry. The following table summarizes representative data for the synthesis of chiral salen ligands and their application in asymmetric catalysis.
| Ligand/Complex | Diamine Precursor | Salicylaldehyde Derivative | Typical Ligand Yield (%) | Catalytic Application | Enantiomeric Excess (ee) (%) |
| N,N'-bis(salicylidene)-(1S,2S)-cyclohexanediamine Cu(II) complex | (1S,2S)-Cyclohexane-1,2-diamine | Salicylaldehyde | 75 | Asymmetric Cα-alkylation | Up to 98 |
| (R,R)-Jacobsen's Ligand | (1R,2R)-Cyclohexane-1,2-diamine | 3,5-di-tert-butylsalicylaldehyde | >90 | Asymmetric Epoxidation (as Mn complex) | >90 |
| N,N'-bis(2-hydroxyacetophenonylidene)-1,2-diaminocyclohexane | 1,2-Diaminocyclohexane | 2-hydroxyacetophenone | 70.5 | Ligand for silaheterocycles | Not applicable |
Application in Targeting Biological Pathways: HDAC Inhibition
Recent research has highlighted the potential of metal-based compounds, including salen complexes, as therapeutic agents. One promising area of application is in the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] Dysregulation of HDAC activity is implicated in various diseases, including cancer.[3]
HDACs remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.[2] Inhibitors of HDACs can reverse this process, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4]
dot
Caption: Mechanism of HDAC inhibition leading to anti-cancer effects.
The development of chiral salen-metal complexes as specific and potent HDAC inhibitors is an active area of research. The tunability of the salen ligand scaffold allows for the design of molecules with optimized properties for interacting with the active site of HDAC enzymes, potentially leading to the development of novel and more effective cancer therapies.
References
- 1. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride in Pharmaceutical Synthesis
Introduction
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral building block utilized in asymmetric synthesis, a critical process in the development of modern pharmaceuticals. The specific stereochemistry of such chiral molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles. While the cis-(1R,2S) isomer is commercially available and finds use in the synthesis of chiral ligands for asymmetric catalysis, the closely related trans-(1R,2R)-cyclohexane-1,2-diamine has a more prominent and direct role as a key intermediate in the synthesis of a major chemotherapeutic agent.
This document will focus on the application of the trans-(1R,2R)-cyclohexane-1,2-diamine isomer in the synthesis of the widely used anticancer drug, Oxaliplatin. The synthetic protocols, quantitative data, and biological pathways detailed herein are centered around this specific, clinically significant application, providing researchers, scientists, and drug development professionals with a comprehensive overview of its use.
Application in the Synthesis of Oxaliplatin
The primary and most well-documented pharmaceutical application of a cyclohexane-1,2-diamine stereoisomer is the use of the (1R,2R)-trans-isomer in the synthesis of Oxaliplatin. Oxaliplatin is a third-generation platinum-based anticancer drug used in the treatment of colorectal cancer. The (1R,2R)-diaminocyclohexane (DACH) ligand is a crucial component of the Oxaliplatin molecule, and its stereochemistry is essential for the drug's efficacy and reduced toxicity compared to its predecessors like cisplatin.
The synthesis of Oxaliplatin from (1R,2R)-cyclohexane-1,2-diamine is a multi-step process that involves the formation of platinum-containing intermediates. Below are the detailed protocols for the key stages of this synthesis.
Experimental Protocols
Protocol 1: Synthesis of Dichloro[(1R,2R)-cyclohexane-1,2-diamine]platinum(II)
This protocol outlines the synthesis of the key intermediate, dichloro[(1R,2R)-cyclohexane-1,2-diamine]platinum(II), from potassium tetrachloroplatinate and (1R,2R)-cyclohexane-1,2-diamine.
-
Reaction Setup: In a suitable reaction vessel, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water.
-
Addition of Diamine: To the stirred solution of K₂PtCl₄, add an equimolar amount of (1R,2R)-cyclohexane-1,2-diamine.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2 to 6 hours. A yellow precipitate of dichloro[(1R,2R)-cyclohexane-1,2-diamine]platinum(II) will form.
-
Isolation and Purification:
-
Filter the precipitate from the reaction mixture.
-
Wash the isolated solid sequentially with water, ethanol, and acetone.
-
Dry the purified product at 70°C to obtain the final compound with a purity of ≥98%.[1]
-
Protocol 2: Synthesis of Oxaliplatin via a Diaqua Intermediate
This protocol describes the conversion of the dichloro intermediate to Oxaliplatin using a silver salt to form a diaqua platinum complex, followed by reaction with an oxalate salt.
-
Formation of the Diaqua Intermediate:
-
Suspend the dichloro[(1R,2R)-cyclohexane-1,2-diamine]platinum(II) in water.
-
Add two equivalents of silver nitrate (AgNO₃) to the suspension.
-
Stir the mixture in the dark at a temperature between 30°C and 80°C for 4 to 10 hours. This reaction forms the soluble diaqua[(1R,2R)-cyclohexane-1,2-diamine]platinum(II) dinitrate and a precipitate of silver chloride (AgCl).
-
-
Removal of Silver Chloride: Filter the reaction mixture to remove the AgCl precipitate.
-
Formation of Oxaliplatin:
-
To the filtrate containing the diaqua platinum complex, add one equivalent of potassium oxalate (K₂C₂O₄).
-
Stir the solution for 2 to 7 hours. A white precipitate of Oxaliplatin will form.
-
-
Isolation and Purification:
-
Filter the white precipitate.
-
Wash the solid with water and then with ethanol.
-
Dry the product to obtain solid Oxaliplatin. This process can achieve a yield of over 90%.[2]
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Oxaliplatin.
| Step | Reactants | Molar Ratio (Pt complex:Reagent) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Protocol 1: Dichloro Intermediate Synthesis | K₂PtCl₄, (1R,2R)-cyclohexane-1,2-diamine | 1:1 | Room Temperature | 2 - 6 | ~90 | ≥98 | [1] |
| Protocol 2: Oxaliplatin Synthesis | Dichloro intermediate, AgNO₃, K₂C₂O₄ | 1:2:1 | 30 - 80 | 4 - 10 (step 1), 2 - 7 (step 3) | >90 | - | [2] |
Visualizations
Synthetic Workflow for Oxaliplatin
Caption: Synthetic pathway for Oxaliplatin.
Mechanism of Action of Oxaliplatin
Caption: Simplified signaling pathway of Oxaliplatin.
Mechanism of Action of Oxaliplatin
Oxaliplatin exerts its anticancer effects through a mechanism primarily involving its interaction with DNA.[3] Once inside a cancer cell, the oxalate ligand of Oxaliplatin is replaced by water molecules in a process called aquation.[1] This activation step allows the platinum atom to form covalent bonds with DNA, leading to the formation of both intra- and inter-strand crosslinks.[1] These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription.[3][4]
The resulting DNA damage triggers a cellular response. If the damage is too extensive for the cell's repair mechanisms to handle, it leads to the activation of apoptotic pathways, resulting in programmed cell death.[1] The tumor suppressor protein p53 can be activated in response to this DNA damage, further promoting apoptosis.[1] A key difference between Oxaliplatin and older platinum drugs like cisplatin is that its DNA adducts are less recognized by mismatch repair (MMR) pathways, which can be a mechanism of resistance to cisplatin. This difference in recognition may contribute to Oxaliplatin's activity in cisplatin-resistant tumors.[2]
References
- 1. CN1521161A - Preparation of Oxaliplatin - Google Patents [patents.google.com]
- 2. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]
- 3. CN1837223A - Novel process for synthesis of oxaliplatin as anticancer medicine - Google Patents [patents.google.com]
- 4. US7605282B2 - Process for the preparation of an oxaliplatin preparation - Google Patents [patents.google.com]
Application Notes and Protocols for Asymmetric Catalysis Utilizing (1R,2S)-Cyclohexanediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Cyclohexanediamine, a meso compound, presents a unique and cost-effective starting material for the synthesis of novel chiral ligands for asymmetric catalysis. Its inherent symmetry necessitates a desymmetrization strategy or the creation of conformationally restricted, axially chiral ligands to induce enantioselectivity. This approach offers an alternative to the more commonly employed chiral C₂-symmetric diamines, such as the (1R,2R) and (1S,2S) isomers. These application notes provide detailed protocols for the synthesis of chiral ligands derived from (1R,2S)-cyclohexanediamine and their application in key asymmetric transformations, including the Henry reaction and transfer hydrogenation.
The methodologies described herein are intended to provide researchers with the necessary information to explore the potential of (1R,2S)-cyclohexanediamine-based catalysts in the synthesis of enantiomerically enriched molecules, a critical aspect of modern drug discovery and development.
Ligand Synthesis from (1R,2S)-Cyclohexanediamine
A key strategy for harnessing the catalytic potential of (1R,2S)-cyclohexanediamine involves its conversion into a conformationally locked, axially chiral ligand. This can be achieved through a multi-step synthesis, a general workflow for which is outlined below.
Caption: General workflow for the synthesis of an axially chiral ligand from (1R,2S)-cyclohexanediamine.
Experimental Protocol: Synthesis of an Axially Chiral Diamine Scaffold
This protocol describes the synthesis of an optically pure, conformationally locked primary diamine scaffold from cis-1,2-diaminocyclohexane, which can then be further derivatized.[1]
Materials:
-
cis-1,2-Diaminocyclohexane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Appropriate chiral resolving agent (e.g., tartaric acid)
-
Solvents (e.g., Dichloromethane, Methanol)
-
Acids and Bases for pH adjustment and workup
Procedure:
-
Condensation and Protection: React cis-1,2-diaminocyclohexane with a suitable dicarbonyl compound to form a bicyclic imine. Protect the remaining amino groups with a suitable protecting group, such as Boc, to yield a racemic mixture of the protected diamine scaffold.
-
Chiral Resolution: Perform a classical chemical resolution of the racemic intermediate using a chiral resolving agent like tartaric acid. This involves the formation of diastereomeric salts that can be separated by fractional crystallization.
-
Deprotection: Remove the protecting groups from the resolved enantiomer to yield the optically pure primary diamine scaffold.
-
Derivatization: The resulting chiral primary diamine can be further functionalized by reacting it with various electrophiles to generate a library of secondary diamine ligands with diverse steric and electronic properties.
Application in Asymmetric Catalysis
The chiral ligands derived from (1R,2S)-cyclohexanediamine can be employed in a variety of metal-catalyzed asymmetric reactions. Below are protocols for two such applications.
Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce β-nitro alcohols, which are versatile synthetic intermediates.
Caption: Experimental workflow for the asymmetric Henry reaction.
This protocol is a general guideline for the asymmetric Henry reaction catalyzed by a copper(II) complex of a chiral ligand derived from (1R,2S)-cyclohexanediamine.[1]
Materials:
-
Aldehyde
-
Nitroalkane
-
Chiral diamine ligand (derived from (1R,2S)-cyclohexanediamine)
-
Copper(II) salt (e.g., Cu(OAc)₂)
-
Base (e.g., triethylamine)
-
Solvent (e.g., isopropanol)
Procedure:
-
In a reaction vessel, dissolve the chiral diamine ligand and the copper(II) salt in the solvent to form the catalyst complex in situ.
-
Add the aldehyde and the nitroalkane to the reaction mixture.
-
Add the base to initiate the reaction.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or GC.
| Entry | Aldehyde | Nitroalkane | Ligand | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | Ligand A | 85 | 70 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | Ligand A | 92 | 75 |
| 3 | 2-Naphthaldehyde | Nitromethane | Ligand B | 88 | 80 |
Data is representative and sourced from studies on axially chiral ligands derived from cis-1,2-diaminocyclohexane.[1] Ligand A and Ligand B represent different derivatives of the chiral diamine scaffold.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols, using a hydrogen donor such as isopropanol or formic acid.
References
Purification of Products from (1R,2S)-Cyclohexanediamine Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of products from asymmetric reactions catalyzed by complexes and organocatalysts derived from (1R,2S)-cyclohexanediamine. This chiral diamine is a foundational building block for a variety of highly effective catalysts used in key synthetic transformations, including epoxidations, allylic alkylations, and Michael additions. The protocols outlined below focus on the crucial post-reaction steps of work-up and purification to isolate the desired chiral products in high yield and enantiopurity.
Application Notes: General Principles of Purification
The purification strategy for products from reactions catalyzed by (1R,2S)-cyclohexanediamine derivatives is dictated by the specific reaction type and the physicochemical properties of the product. However, some general principles apply:
-
Catalyst Removal: Catalysts derived from (1R,2S)-cyclohexanediamine, whether they are manganese-salen complexes (Jacobsen's catalyst), palladium-phosphine complexes (Trost ligand), or bifunctional organocatalysts, are typically used in catalytic amounts (0.1-10 mol%). Despite the low concentration, their removal is essential. Most purification strategies, such as flash column chromatography, are effective at separating the nonpolar to moderately polar organic products from the more polar or charged catalyst residues.
-
Reaction Work-up: A standard aqueous work-up is the first step in purification. This involves quenching the reaction, followed by extraction of the product into an appropriate organic solvent. The choice of quenching agent and extraction solvent depends on the specific reaction. For instance, reactions involving strong bases are quenched with a mild acid (e.g., saturated aqueous NH₄Cl), while oxidations might be quenched with a reducing agent (e.g., sodium thiosulfate).
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the products of these reactions. The choice of eluent system is critical for achieving good separation of the product from unreacted starting materials, byproducts, and catalyst residues.
-
Determination of Enantiomeric Purity: After purification, the enantiomeric excess (ee) of the product is determined using chiral analytical techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most prevalent and reliable methods. Chiral Gas Chromatography (GC) is also frequently used, particularly for volatile products like epoxides.
Purification Protocols for Specific (1R,2S)-Cyclohexanediamine Catalyzed Reactions
Jacobsen's Asymmetric Epoxidation
Jacobsen's epoxidation is a widely used method for the enantioselective synthesis of epoxides from prochiral olefins, employing a chiral manganese-salen complex derived from (1R,2S)-cyclohexanediamine. The purification of the resulting chiral epoxides is crucial for their use in subsequent synthetic steps.
Experimental Protocol: Purification of Chiral Epoxides
-
Reaction Quenching: Upon completion of the epoxidation reaction (monitored by TLC), the reaction mixture is quenched. If sodium hypochlorite (bleach) is used as the oxidant, the addition of a saturated aqueous solution of sodium thiosulfate can be beneficial to destroy any remaining oxidant.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with saturated aqueous sodium chloride (brine) to remove residual water and water-soluble impurities.
-
Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude epoxide is purified by flash column chromatography on silica gel. A typical eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the specific epoxide.[1][2] For volatile epoxides, short-path distillation under reduced pressure can also be an effective purification method.[3]
-
Analysis of Enantiomeric Excess: The enantiomeric excess of the purified epoxide is determined by chiral GC or chiral HPLC analysis.[1][4]
Quantitative Data for Jacobsen's Epoxidation Product Purification
| Substrate | Product | Purification Method | Yield (%) | ee (%) | Reference |
| 1,2-Dihydronaphthalene | (1R,2S)-1,2-Dihydronaphthalene oxide | Flash Chromatography | 85 | >98 | [4] |
| Styrene | (R)-Styrene oxide | Flash Chromatography | 78 | 92 | [1] |
| α-Methylstyrene | (R)-α-Methylstyrene oxide | Flash Chromatography | 75 | 94 | [4] |
| cis-Ethyl cinnamate | cis-Ethyl 3-phenylglycidate | Short-path distillation | 70 | 90 | [3] |
Diagram: General Workflow for Jacobsen's Epoxidation Product Purification
Caption: Workflow for Jacobsen's epoxidation purification.
Trost Asymmetric Allylic Alkylation (AAA)
The Trost asymmetric allylic alkylation (AAA) utilizes a palladium catalyst with a chiral ligand, often derived from (1R,2S)-cyclohexanediamine (the Trost ligand), to perform enantioselective alkylation of allylic substrates. The purification of the resulting chiral products is essential for their application in synthesis.
Experimental Protocol: Purification of Allylic Alkylation Products
-
Reaction Quenching: Once the reaction is complete, it is typically quenched by the addition of a saturated aqueous solution of NH₄Cl.[5]
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure allylated product.[5]
-
Analysis of Enantiomeric Excess: The enantiomeric excess of the purified product is determined by chiral HPLC or SFC analysis.
Quantitative Data for Trost AAA Product Purification
| Allylic Substrate | Nucleophile | Purification Method | Yield (%) | ee (%) | Reference |
| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | Flash Chromatography | 99 | 96 | [6] |
| Cyclohexenyl acetate | Dimethyl malonate | Flash Chromatography | 95 | 98 | [7] |
| rac-1,3-Diphenylallyl acetate | Benzylamine | Flash Chromatography | 92 | 88 | [6] |
| Boc-protected γ-amino-β-ketoamide | Allyl ethyl carbonate | Flash Chromatography | 85 | N/A (diastereoselective) | [5] |
Diagram: General Workflow for Trost AAA Product Purification
Caption: Workflow for Trost AAA product purification.
Organocatalytic Michael Addition
Bifunctional organocatalysts derived from (1R,2S)-cyclohexanediamine are highly effective in promoting asymmetric Michael additions. These reactions form carbon-carbon bonds with high stereocontrol. The purification of the Michael adducts is a critical step to obtain the enantiomerically enriched products.
Experimental Protocol: Purification of Michael Adducts
-
Reaction Quenching and Work-up: After the reaction is complete, it is quenched, often by adding a saturated aqueous solution of NH₄Cl. The mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.[8]
-
Purification: The crude Michael adduct is purified by flash column chromatography on silica gel. The eluent system is chosen based on the polarity of the product.[8]
-
Analysis of Stereoselectivity: The diastereomeric ratio and enantiomeric excess of the purified Michael adduct are determined by chiral HPLC or SFC analysis.
Quantitative Data for Organocatalytic Michael Addition Product Purification
| Michael Donor | Michael Acceptor | Purification Method | Yield (%) | syn/anti ratio | ee (syn) (%) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | Flash Chromatography | 99 | 9/1 | 99 | [8] |
| Cyclopentanone | trans-β-Nitrostyrene | Flash Chromatography | 95 | 9/1 | 98 | [8] |
| Acetylacetone | trans-β-Nitrostyrene | Flash Chromatography | 93 | N/A | 41 | [9] |
| Nitroalkane | Enone | Flash Chromatography | >95 | N/A | >90 | [10] |
Diagram: General Workflow for Michael Adduct Purification
Caption: Workflow for Michael adduct purification.
References
- 1. mmore500.com [mmore500.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Organocatalyzed enantioselective Michael additions of nitroalkanes to enones by using primary–secondary diamine catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (1R,2S)-Cyclohexanediamine Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing catalysts derived from the (1R,2S)-cyclohexanediamine scaffold. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you overcome challenges and enhance enantioselectivity in your asymmetric syntheses.
The trans-1,2-diaminocyclohexane (DACH) backbone is a privileged chiral scaffold, forming the foundation for highly successful catalysts like Jacobsen's catalyst for epoxidation and Trost ligands for asymmetric allylic alkylation (AAA).[1][2][3] These C₂-symmetric ligands create a well-defined chiral environment that enables precise stereochemical control.[4][5] However, achieving optimal enantiomeric excess (e.e.) often requires careful optimization and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing low enantioselectivity (e.e.) despite using a well-established (1R,2S)-DACH-based catalyst?
A1: Low enantioselectivity is a common issue that can stem from multiple sources.[6] A systematic check is recommended:
-
Catalyst/Ligand Purity: The enantiomeric and chemical purity of your DACH-derived ligand is paramount. Even small amounts of the opposite enantiomer or chemical impurities can lead to a non-selective background reaction, drastically reducing the overall e.e.[6] Verify the purity of your ligand using techniques like chiral HPLC or NMR spectroscopy.
-
Reagent and Substrate Purity: Impurities in your starting materials or substrate can act as catalyst poisons or participate in undesired side reactions.[6] Ensure all reagents are freshly purified or of the highest available grade.
-
Reaction Conditions: Temperature, solvent, and concentration are critical variables. Lowering the reaction temperature often increases the energy difference between the two diastereomeric transition states, favoring the formation of one enantiomer and thus increasing e.e.[6]
-
Air and Moisture Sensitivity: Many organometallic catalysts, particularly those used in AAA reactions, are sensitive to air and moisture.[6] Ensure your reaction is conducted under strictly anhydrous and anaerobic conditions (e.g., using a glovebox or Schlenk techniques).
Q2: How does the choice of solvent impact the enantioselectivity of my reaction?
A2: The solvent plays a crucial role in stabilizing the transition state of the enantioselective step. Its polarity, coordinating ability, and even its own chirality can influence the outcome.[7][8]
-
Stabilization of Transition State: The solvent can interact with the catalyst-substrate complex, altering the geometry and energy of the transition state. Non-coordinating, non-polar solvents often provide the best results by minimizing interference with the catalyst's chiral environment.
-
Solubility: The catalyst and reagents must be sufficiently soluble. If the catalyst crashes out, the reaction will be slow or heterogeneous, often with poor selectivity.
-
Chiral Solvents: In some advanced applications, chiral solvents can be used to induce or enhance enantioselectivity, creating a "matched/mismatched" effect with the chiral catalyst.[9][10]
Q3: What is the purpose of additives, such as N-oxides in Jacobsen epoxidations or salts in other reactions?
A3: Additives are often used to improve reaction rates, yields, and/or enantioselectivity.[11]
-
In Jacobsen Epoxidation: Pyridine N-oxide derivatives can act as axial ligands, modifying the electronic properties and steric environment of the manganese center. This can enhance both the rate and selectivity of the epoxidation, particularly for less reactive, trisubstituted olefins.[12]
-
In Other Catalytic Systems: Additives like salts can act as co-catalysts or influence the aggregation state of the catalyst. For instance, in certain copper-catalyzed conjugate additions, acetate anions from an additive like AgOAc can play a crucial role in achieving high stereoselectivity.[13] They can also help to scavenge impurities or activate/stabilize the catalytic species.[14]
Q4: Can I use a catalyst derived from racemic trans-1,2-cyclohexanediamine?
A4: No, for asymmetric catalysis, you must use an enantiomerically pure ligand, such as one derived from (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane. The chirality of the diamine backbone is what creates the chiral environment necessary to differentiate between the two prochiral faces of the substrate.[3] Using a racemic ligand will result in a racemic product.
Section 2: Troubleshooting Guide for Low Enantioselectivity
This section provides a structured approach to diagnosing and solving the most common problem in asymmetric catalysis: suboptimal enantioselectivity.
Problem: Observed Enantiomeric Excess (e.e.) is Significantly Lower Than Expected.
Below is a logical workflow to identify and rectify the root cause of poor stereochemical control.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Data Presentation: Effect of Solvent on Enantioselectivity
The choice of solvent can dramatically alter the outcome of a reaction. The following table provides representative data for a Trost Asymmetric Allylic Alkylation (AAA) to illustrate this point.
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e., %) | Causality/Rationale |
| 1 | Dichloromethane (DCM) | 9.1 | 95 | A common, weakly coordinating solvent that often provides a good balance of solubility and high selectivity. |
| 2 | Toluene | 2.4 | 85 | A non-polar solvent; lower e.e. may suggest a less organized transition state in this specific case. |
| 3 | Tetrahydrofuran (THF) | 7.6 | 60 | A coordinating solvent that can compete for binding sites on the metal center, disrupting the chiral environment.[14] |
| 4 | Acetonitrile (MeCN) | 37.5 | 25 | A highly polar, coordinating solvent that can significantly interfere with the catalyst-substrate complex. |
| 5 | Methanol (MeOH) | 32.7 | <10 | A protic solvent that can deactivate the catalyst or participate in side reactions. |
| Note: Data is representative and will vary depending on the specific substrate, nucleophile, and catalyst system. |
Section 3: Key Mechanistic Considerations & Experimental Protocols
Understanding the mechanism is key to rational optimization. In many reactions catalyzed by DACH-derived ligands, the catalyst forms a chiral pocket around the metal center, and the substrate must approach in a specific orientation to react, leading to the selective formation of one enantiomer.
Caption: Enantioselection via diastereomeric transition states.
Validated Protocol: Asymmetric Epoxidation of an Olefin using Jacobsen's Catalyst
This protocol describes a general method for the enantioselective epoxidation of cis-1,2-disubstituted olefins.
Materials:
-
(R,R)-Jacobsen's Catalyst
-
Substrate (e.g., cis-β-methylstyrene)
-
Commercial bleach (NaOCl), buffered to pH ~11 with Na₂HPO₄/NaOH
-
4-Phenylpyridine N-oxide (additive)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the olefin (1.0 mmol) and 4-phenylpyridine N-oxide (0.2 mmol).
-
Dissolution: Add dichloromethane (10 mL) and stir until all solids are dissolved. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add (R,R)-Jacobsen's catalyst (0.05 mmol, 5 mol%) to the solution. The solution should turn dark brown/black.
-
Oxidant Addition: Add the buffered bleach solution (1.5 mmol, 1.5 equiv) dropwise over 30 minutes while stirring vigorously. The biphasic mixture requires rapid stirring to ensure efficient phase transfer.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess of the purified product using chiral HPLC or GC.
References
- 1. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 2. Trost ligand - Wikipedia [en.wikipedia.org]
- 3. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis with Chiral Cyclohexanediamine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis using chiral cyclohexanediamine-derived ligands and catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantioselectivity in reactions using chiral cyclohexanediamine-derived catalysts?
A1: Low enantiomeric excess (ee) can stem from several factors. Key areas to investigate include the purity of the chiral ligand, the choice of solvent and reaction temperature, and the integrity of the catalyst. Impurities in the ligand or reagents can either catalyze a non-selective background reaction or poison the primary catalyst.[1] Temperature plays a crucial role, with lower temperatures often favoring higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2] The solvent can also significantly influence the outcome by affecting the solubility and conformation of the catalytic species.[2]
Q2: My reaction yield is low, but the enantioselectivity is high. What are the likely issues?
A2: This scenario often points to problems with catalyst activity or stability rather than the stereocontrol of the reaction. Potential causes include insufficient catalyst loading, catalyst deactivation over the course of the reaction, or poor reaction kinetics.[2] It's also possible that the product itself is unstable under the reaction or workup conditions.
Q3: What are common side products observed in asymmetric epoxidation using Jacobsen's (salen-manganese) catalyst derived from chiral cyclohexanediamine?
A3: A primary side reaction is the formation of inactive µ-oxo-manganese(IV) dimers. This catalyst deactivation pathway can be suppressed by immobilizing the catalyst on a solid support, which minimizes interactions between active species.[3] Additionally, depending on the substrate and reaction conditions, the formation of side products with trans stereochemistry can occur, which may point to a radical-mediated mechanism rather than the desired concerted pathway.[4]
Q4: In copper-catalyzed asymmetric Henry reactions using chiral cyclohexanediamine-based ligands, what side reactions can occur?
A4: The Henry reaction is reversible, which can lead to racemization of the product, especially at the stereogenic center alpha to the nitro group.[5] Suboptimal catalyst choice or reaction conditions can also lead to low yields and the formation of elimination byproducts (nitroalkenes), particularly at elevated temperatures.
Q5: What are typical byproducts in Noyori-type asymmetric transfer hydrogenation of ketones?
A5: Besides incomplete conversion, potential side products can include those arising from 1,4-reduction in the case of α,β-unsaturated ketones, leading to saturated ketones instead of the desired allylic alcohol.[6] Over-reduction of the substrate is also a possibility. Catalyst deactivation is a common issue, which can lead to a decrease in reaction rate and enantioselectivity over time.[7]
Troubleshooting Guides
Problem 1: Low Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Impure Chiral Ligand or Reagents | - Ensure the chiral cyclohexanediamine and its derivatives are of high enantiomeric and chemical purity. Consider recrystallization or chromatographic purification of the ligand. - Use high-purity, anhydrous solvents and reagents to avoid catalyst poisoning or competing side reactions.[1] |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. Lowering the temperature often improves enantioselectivity.[2] |
| Incorrect Solvent Choice | - Screen a variety of solvents with different polarities and coordinating abilities. The optimal solvent can vary significantly depending on the specific reaction and catalyst system. |
| Catalyst-Substrate Mismatch | - The chosen chiral ligand may not be ideal for the specific substrate. It may be necessary to screen a library of ligands with different steric and electronic properties. |
| Product Racemization | - Monitor the enantiomeric excess of the product over time. If it decreases after reaching a maximum, the product may be racemizing under the reaction conditions. Consider milder reaction conditions or a shorter reaction time. |
Problem 2: Catalyst Deactivation and Dimer Formation (Jacobsen's Epoxidation)
| Potential Cause | Troubleshooting Steps |
| Formation of Inactive Catalyst Dimers | - Immobilize the Catalyst: Covalently bind the Jacobsen's catalyst to a solid support (e.g., polymer beads, silica). This physically isolates the catalytic centers and prevents dimerization.[3] - Use of Axial Ligands/Additives: The addition of certain N-oxide ligands can stabilize the catalyst, increase the reaction rate, and in some cases, improve enantioselectivity.[4] |
| Oxidative Degradation of the Ligand | - Optimize the amount of the terminal oxidant to avoid excess that can lead to ligand degradation. |
Problem 3: Formation of Regioisomers or Other Undesired Products
| Potential Cause | Troubleshooting Steps |
| Formation of trans-Epoxides (Jacobsen's Epoxidation) | - This may indicate a radical mechanism. The addition of radical inhibitors or the use of different terminal oxidants can sometimes suppress this pathway.[4] |
| 1,4-Reduction in Asymmetric Transfer Hydrogenation of Enones | - The choice of catalyst is crucial. Some catalysts, like certain rhodium complexes, may favor 1,4-reduction over the desired 1,2-reduction of the carbonyl group.[6] Screen different ruthenium- or rhodium-based catalysts. |
| Over-reduction in Asymmetric Hydrogenation | - Carefully control the hydrogen pressure and reaction time. Lowering the pressure and stopping the reaction upon consumption of the starting material can prevent further reduction of the desired product.[8] |
Quantitative Data on Side Product Formation
Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Generic Asymmetric Reaction
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Toluene | 25 | 88 |
| Dichloromethane | 25 | 93 |
| Tetrahydrofuran (THF) | 25 | 78 |
| Dichloromethane | 0 | 96 |
| Dichloromethane | -20 | 98 |
| Data is illustrative and based on general principles of asymmetric catalysis. |
Table 2: Influence of Catalyst Loading and Temperature on the Asymmetric Henry Reaction
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | 0 | 85 | 90 |
| 10 | 0 | 92 | 91 |
| 10 | -20 | 88 | 95 |
| 20 | -20 | 91 | 96 |
| Based on data for copper(II) catalyzed Henry reaction of aromatic aldehydes with nitromethane.[5] |
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions to Minimize Side Products
-
Preparation: In a glovebox or under an inert atmosphere, prepare a series of clean, dry reaction vials.
-
Stock Solutions: Prepare stock solutions of the substrate, reagents, and an internal standard in a chosen anhydrous solvent.
-
Catalyst Addition: To each vial, add the precise amount of the chiral cyclohexanediamine-derived catalyst or ligand and metal precursor.
-
Parameter Variation: Systematically vary one parameter per set of vials (e.g., different solvents, a range of temperatures, or different catalyst loadings).
-
Reaction Initiation: Add the solvent, followed by the substrate and reagent stock solutions to each vial.
-
Reaction Monitoring: Seal the vials and place them in a temperature-controlled environment with consistent stirring. Withdraw aliquots at regular intervals.
-
Analysis: Quench the aliquots and analyze by chiral HPLC or GC to determine the conversion, yield of the desired product, and the formation of any side products, as well as the enantiomeric excess.
-
Optimization: Based on the results, identify the optimal conditions that provide the highest yield and enantioselectivity with the minimal formation of side products.
Protocol 2: Minimizing Dimer Formation in Jacobsen's Epoxidation via Catalyst Immobilization
This protocol is a conceptual outline. Specific procedures for immobilization will vary based on the chosen support and linker chemistry.
-
Ligand Functionalization: Modify the chiral salen ligand with a functional group suitable for covalent attachment to a solid support (e.g., a vinyl group for polymerization or a silane for attachment to silica).
-
Immobilization: React the functionalized ligand with the chosen solid support (e.g., polystyrene beads, silica gel) under appropriate conditions to achieve covalent bonding.
-
Metathesis: Treat the immobilized ligand with a manganese(II) salt (e.g., Mn(OAc)₂) followed by oxidation in the presence of a chloride source (e.g., LiCl) to form the active Mn(III) catalyst.
-
Catalyst Washing: Thoroughly wash the immobilized catalyst with various solvents to remove any unreacted starting materials or non-covalently bound species.
-
Epoxidation Reaction: Use the washed and dried immobilized catalyst in the epoxidation reaction under standard conditions.
-
Catalyst Recovery and Reuse: After the reaction, the catalyst can be recovered by simple filtration, washed, and reused in subsequent reactions, which is a significant advantage of this method.
Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity.
Caption: Deactivation pathway of Jacobsen's catalyst via dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative constraints on autoxidation and dimer formation from direct probing of monoterpene-derived peroxy radical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand [mdpi.com]
- 6. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation of (1R,2R)-Cyclohexanediamine Metal Complexes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the deactivation of (1R,2R)-cyclohexanediamine metal complexes in catalytic asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for (1R,2R)-cyclohexanediamine metal catalysts?
A1: Deactivation of these catalysts can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[1] Common pathways include:
-
Poisoning: Impurities in substrates, solvents, or gases can bind to the active metal center, blocking it from participating in the catalytic cycle.
-
Fouling: Deposition of byproducts, polymers, or other insoluble materials on the catalyst surface can physically block active sites. This is sometimes referred to as "coking".[2]
-
Leaching: The active metal or the chiral ligand can dissolve from the support (for heterogeneous catalysts) or decompose and solubilize into the reaction medium.
-
Sintering/Agglomeration: At elevated temperatures, the metal nanoparticles on a support can migrate and clump together, reducing the active surface area.[1]
-
Oxidation: The active metal center can be oxidized to a higher, inactive oxidation state, particularly if the reaction is not performed under strictly inert conditions.
-
Ligand Degradation: The (1R,2R)-cyclohexanediamine ligand itself or other supporting ligands (e.g., phosphines) can degrade under the reaction conditions.
Q2: How can I determine the cause of my catalyst's deactivation?
A2: A systematic approach is crucial for diagnosing the root cause of deactivation. This typically involves a combination of analytical techniques to characterize the spent catalyst and comparison with the fresh catalyst. Key analytical methods include:
-
Inductively Coupled Plasma (ICP) Spectroscopy: To quantify metal leaching into the reaction mixture.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal center and identify surface contaminants.
-
Transmission Electron Microscopy (TEM): To visualize changes in metal particle size and distribution, indicating sintering or agglomeration.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To analyze the reaction mixture for byproducts that could act as poisons or foulants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for degradation of the chiral ligand.
Q3: Is it possible to regenerate a deactivated (1R,2R)-cyclohexanediamine metal catalyst?
A3: In some cases, regeneration is possible, but its success depends on the deactivation mechanism.
-
Fouling/Coking: Can often be reversed by washing the catalyst with appropriate solvents or by calcination (heating in the presence of air or oxygen) to burn off carbonaceous deposits.[2]
-
Oxidation: A deactivated, oxidized catalyst can sometimes be reactivated by reduction, for example, by treatment with hydrogen gas.
-
Poisoning: If the poison is weakly adsorbed, it might be removed by washing. However, strong, irreversible poisoning is difficult to reverse.
Q4: How does the choice of metal (e.g., Ru, Rh, Ir, Cu) affect the deactivation pathways?
A4: The nature of the metal center plays a significant role in the catalyst's stability and deactivation pathways.
-
Ruthenium and Rhodium: Often used in hydrogenation and transfer hydrogenation, these catalysts can be susceptible to oxidation and the formation of inactive dimeric or cluster species.
-
Iridium: Also used in transfer hydrogenation, iridium complexes can be quite robust but may still undergo ligand degradation or oxidation under harsh conditions.
-
Copper: Commonly used in oxidation and other reactions, copper catalysts can be prone to leaching and deactivation by oxidation.[2]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with (1R,2R)-cyclohexanediamine metal complexes.
Issue 1: Gradual Loss of Activity and/or Enantioselectivity Over Multiple Cycles
Possible Causes:
-
Leaching of the Metal or Ligand: The active catalytic species is slowly dissolving into the reaction medium.
-
Progressive Fouling: Accumulation of reaction byproducts on the catalyst surface.
-
Slow Oxidation: Gradual oxidation of the active metal center due to trace amounts of oxygen.
-
Sintering: Thermal degradation leading to the agglomeration of metal particles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Issue 2: Sudden and Complete Loss of Catalytic Activity
Possible Causes:
-
Acute Poisoning: Introduction of a potent inhibitor into the reaction system.
-
Gross Thermal Degradation: A sudden temperature spike leading to rapid sintering or decomposition.
-
Mechanical Failure: For heterogeneous catalysts, disintegration of the support.
Troubleshooting Steps:
-
Review Experimental Protocol:
-
Were the substrates and solvents of the required purity?
-
Was the inert atmosphere rigorously maintained?
-
Were there any temperature fluctuations during the reaction?
-
-
Substrate and Solvent Purity Check:
-
Run a control reaction with highly purified substrates and solvents. If activity is restored, the original materials were likely contaminated.
-
-
Catalyst Characterization:
-
Use XPS to check for the presence of common poisons (e.g., sulfur, halides) on the catalyst surface.
-
Use TEM to check for drastic changes in catalyst morphology.
-
Quantitative Data on Catalyst Deactivation
Table 1: Hypothetical Recycling Data for a Ru-(1R,2R)-cyclohexanediamine Catalyst in Asymmetric Transfer Hydrogenation of Acetophenone
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | >99 | 98 |
| 2 | 98 | 97 |
| 3 | 95 | 96 |
| 4 | 88 | 94 |
| 5 | 75 | 91 |
Data is illustrative and based on typical performance degradation.
Table 2: Deactivation of a Heterogeneous Copper Catalyst in Olefin Oxidation [3]
| Cycle | Conversion of Cyclohexene (%) |
| 1 | 96 |
| 2 | 90 |
| 3 | 71 |
| 4 | 27 |
| 5 | <5 |
Adapted from recycling data of a supported copper catalyst, demonstrating activity loss over consecutive cycles.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recycling
-
Catalyst Separation:
-
Heterogeneous Catalysts: Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Homogeneous Catalysts: If the catalyst is soluble, it may be possible to precipitate it by adding an anti-solvent or to extract the product with a solvent in which the catalyst is insoluble.
-
-
Washing:
-
Wash the recovered catalyst with a solvent that can dissolve adsorbed impurities and byproducts but does not dissolve the catalyst itself. Common washing solvents include diethyl ether, hexane, or the reaction solvent at a lower temperature.
-
-
Drying:
-
Dry the washed catalyst under vacuum at a mild temperature (e.g., 40-60 °C) to remove residual solvent.
-
-
Reuse:
-
Use the dried, recycled catalyst in a subsequent reaction under the same conditions. Compare the conversion and enantioselectivity to the previous run to quantify deactivation.
-
Protocol 2: Regeneration of a Fouled Copper-Based Catalyst[2]
This protocol is adapted for copper catalysts deactivated by carbonaceous deposits.
-
Catalyst Recovery and Washing:
-
Follow steps 1.1 and 1.2 from the general recycling protocol.
-
-
Oxidative Treatment (Calcination):
-
Place the dried, spent catalyst in a tube furnace.
-
Heat the catalyst under a flow of air or a diluted oxygen/nitrogen mixture. A typical temperature for burning off carbon deposits from copper catalysts is around 400-500 °C. The exact temperature and duration should be optimized to avoid sintering the copper particles.
-
-
Reduction:
-
After the oxidative treatment, the copper will be in an oxidized state (CuO). To restore its catalytic activity for many reactions, it must be reduced back to metallic copper.
-
Cool the catalyst under an inert gas (e.g., nitrogen or argon).
-
Switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5% H₂ in N₂).
-
Heat the catalyst to a temperature typically between 200-300 °C to reduce the CuO to Cu. The reduction process should be monitored, for example, by observing water formation.
-
-
Passivation and Use:
-
After reduction, carefully cool the catalyst to room temperature under an inert atmosphere before use.
-
Visualizing Deactivation Pathways and Troubleshooting
The following diagrams illustrate the logical relationships in catalyst deactivation and the decision-making process for regeneration.
Caption: Deactivation mechanisms and corresponding analytical tools.
Caption: Decision tree for catalyst regeneration strategies.
References
Technical Support Center: (1R,2S)-Cyclohexanediamine Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on reactions catalyzed by (1R,2S)-cyclohexanediamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect a (1R,2S)-cyclohexanediamine catalyzed reaction?
A1: The solvent plays a crucial role in asymmetric catalysis by influencing the stability of the catalyst, substrates, and transition states. Key effects include:
-
Solubility: Ensuring all reactants and the catalyst are sufficiently soluble is essential for a homogeneous reaction mixture and optimal catalytic activity.
-
Catalyst Conformation: The solvent can influence the conformation of the chiral catalyst and its interaction with the substrates, which directly impacts enantioselectivity.
-
Transition State Stabilization: Solvents can stabilize or destabilize the diastereomeric transition states. A solvent that preferentially stabilizes the transition state leading to the desired enantiomer will enhance the enantiomeric excess (ee).[1]
-
Reaction Rate: The polarity and viscosity of the solvent can affect the reaction rate.[2] Polar solvents can promote reactions involving polar intermediates or transition states.
Q2: What types of solvents are typically used for (1R,2S)-cyclohexanediamine catalyzed reactions?
A2: The optimal solvent is highly dependent on the specific reaction (e.g., aldol, Michael addition) and the substrates. Commonly used solvents in asymmetric organocatalysis include:
-
Aprotic Polar Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF). These solvents are often good choices as they can dissolve a wide range of reactants and catalysts without interfering with hydrogen bonding interactions that may be crucial for the catalytic cycle.
-
Aprotic Nonpolar Solvents: Toluene, Hexane, and Diethyl Ether. These are often used when non-polar transition states are involved.
-
Protic Solvents: Alcohols (e.g., Methanol, Ethanol) and Water. While less common as the primary solvent due to potential interference with the catalyst, they are sometimes used as additives or in specific aqueous-based reactions.[3][4] For instance, in some aldol reactions catalyzed by cyclohexanediamine derivatives, water has been found to be a suitable medium.[3]
Q3: Can the presence of water in the solvent affect the reaction outcome?
A3: Yes, the presence of water can have a significant impact. In many cases, anhydrous conditions are preferred as water can compete with the substrate for hydrogen bonding sites on the catalyst, potentially reducing enantioselectivity and reaction rate. However, in some specific reactions, such as certain aldol reactions, the presence of water can be beneficial and even act as a co-catalyst or improve the solubility of reactants.[3][4]
Q4: How do I select an appropriate solvent for a new reaction catalyzed by a (1R,2S)-cyclohexanediamine derivative?
A4: A systematic solvent screening is the most effective approach. Start with a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, DCM, MeCN). It is advisable to consult literature for similar reactions to identify promising starting points. The ideal solvent will provide a balance of good solubility, high reaction rate, and high enantioselectivity.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants or Catalyst | Try a different solvent or a solvent mixture to improve solubility. Gentle heating may also help, but monitor for any decrease in enantioselectivity. | For a reaction to proceed, all components must be in the same phase. |
| Catalyst Deactivation | Ensure the use of anhydrous and purified solvents. Some catalysts are sensitive to moisture or impurities. | Water or other impurities can react with and deactivate the catalyst. |
| Incorrect Solvent Polarity | If the reaction involves polar intermediates, a more polar solvent might be required to stabilize them and accelerate the reaction. | The solvent polarity should ideally match the polarity of the transition state.[2] |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Catalyst-Substrate Interaction | Screen a range of solvents with different polarities and hydrogen bonding capabilities (e.g., toluene, THF, CH₂Cl₂, CH₃CN). | The solvent modulates the non-covalent interactions (e.g., hydrogen bonding) between the catalyst and the substrate, which are critical for stereodifferentiation.[5] |
| Presence of Protic Impurities (e.g., Water, Alcohols) | Use rigorously dried solvents. Consider adding a drying agent if compatible with the reaction conditions. | Protic impurities can interfere with the organized chiral environment created by the catalyst. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). | Lowering the temperature can amplify the small energy difference between the diastereomeric transition states, leading to higher enantioselectivity. |
| Solvent Coordination to the Catalyst | Avoid highly coordinating solvents if they are suspected of interfering with substrate binding. | Solvents that can act as ligands may compete with the substrate for binding to the catalyst. |
Data Presentation
The following table summarizes the effect of different solvents on a representative asymmetric aldol reaction catalyzed by a cyclohexanediamine derivative. While this data is for a related (1R,2R)-diamine catalyst, the trends can provide a useful starting point for optimizing reactions with the (1R,2S)-isomer.
Table 1: Effect of Solvent on the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone Catalyzed by a (1R,2R)-Cyclohexanediamine Derivative [4]
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | CH₂Cl₂ | 65 | 15 |
| 2 | Toluene | 60 | 10 |
| 3 | THF | 70 | 20 |
| 4 | Brine | 81 | 29 |
| 5 | [BMIM]OTf | 75 | 25 |
Reaction conditions: 4-nitrobenzaldehyde (1.0 mmol), acetone (1 mL), catalyst (10 mol%), room temperature.
Experimental Protocols
General Protocol for Solvent Screening in a (1R,2S)-Cyclohexanediamine Catalyzed Reaction
This protocol outlines a general procedure for testing the effect of different solvents on an asymmetric reaction. The specific substrates, catalyst loading, and temperature will need to be optimized for each particular transformation.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents, either freshly distilled or from a solvent purification system.
-
-
Reaction Setup:
-
In a series of labeled, dry reaction vials, add the (1R,2S)-cyclohexanediamine-based catalyst (e.g., 5-10 mol%).
-
To each vial, add the electrophilic and nucleophilic substrates in the desired stoichiometric ratio.
-
To each vial, add 1 mL of the respective solvent to be screened (e.g., Toluene, THF, DCM, MeCN, etc.).
-
-
Reaction Execution:
-
Stir the reaction mixtures at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reactions by an appropriate analytical technique (e.g., TLC, GC, or ¹H NMR).
-
-
Work-up and Analysis:
-
Once the reaction is complete (or after a set time), quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Mandatory Visualization
Caption: Experimental workflow for solvent screening.
Caption: Decision tree for solvent selection and optimization.
References
- 1. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scirp.org [scirp.org]
- 5. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
Technical Support Center: Temperature Optimization for Asymmetric Reactions with (1R,2S)-Cyclohexanediamine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R,2S)-cyclohexanediamine and its derivatives in asymmetric synthesis. This resource provides essential guidance on optimizing reaction temperatures to achieve high enantioselectivity and yield. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges you may encounter during your experiments, with a focus on the impact of temperature.
| Issue | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) | Suboptimal Reaction Temperature: The energy difference between the transition states leading to the major and minor enantiomers may not be sufficiently exploited at the current temperature. | Screen a range of temperatures. As a general principle in asymmetric catalysis, lower temperatures often lead to higher enantiomeric excess. Consider temperatures such as 0 °C, -20 °C, -40 °C, and -78 °C. |
| Impure (1R,2S)-Cyclohexanediamine: The presence of the other enantiomer or impurities can significantly decrease the enantioselectivity of the reaction. | Verify the enantiomeric and chemical purity of the (1R,2S)-cyclohexanediamine derivative. If necessary, purify the ligand by recrystallization or chromatography. | |
| Presence of Water: Trace amounts of water can interfere with the catalyst-substrate complex, leading to a non-selective background reaction. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware thoroughly. | |
| Low Reaction Yield | Reaction Temperature is Too Low: While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate, leading to incomplete conversion. | Find a balance between enantioselectivity and reaction rate. If the yield is low at very low temperatures, try a slightly higher temperature or extend the reaction time. |
| Poor Solubility at Low Temperatures: Reagents may become poorly soluble at lower temperatures, hindering the reaction. | Screen for a solvent system that maintains adequate solubility at the desired low temperature. | |
| Inconsistent Results | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variability in both yield and enantioselectivity. | Use a reliable cooling bath (e.g., cryostat, ice-salt bath, dry ice/acetone bath) and monitor the internal reaction temperature throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of asymmetric reactions using (1R,2S)-cyclohexanediamine?
A: In most asymmetric reactions, including those utilizing chiral ligands like (1R,2S)-cyclohexanediamine, a decrease in reaction temperature generally leads to an increase in enantiomeric excess (ee). This is because the lower thermal energy reduces the likelihood of the reaction proceeding through the higher-energy transition state that forms the minor enantiomer.
Q2: How do I determine the optimal temperature for my specific reaction?
A: The optimal temperature is a balance between achieving high enantioselectivity, a reasonable reaction rate, and a good chemical yield. This is best determined empirically by conducting a temperature screening experiment. We recommend testing a range of temperatures, for example, from room temperature down to -78 °C, and analyzing the yield and ee at each point.
Q3: My reaction is very slow at low temperatures. What can I do to improve the yield without sacrificing too much enantioselectivity?
A: If the reaction rate is too slow at the optimal temperature for enantioselectivity, you can try several approaches. You can increase the reaction time, increase the catalyst loading, or screen different solvents that may enhance the reaction rate at low temperatures. A modest increase in temperature may also be a viable compromise.
Q4: Can the structure of the (1R,2S)-cyclohexanediamine derivative I am using affect the optimal temperature?
A: Absolutely. The steric and electronic properties of the substituents on the diamine backbone can influence the rigidity of the catalyst-substrate complex and the energy difference between the diastereomeric transition states. Therefore, the optimal temperature may vary for different derivatives of (1R,2S)-cyclohexanediamine.
Data Presentation: Illustrative Temperature Optimization
The following table provides an example of how temperature can affect the yield and enantiomeric excess (ee) in a hypothetical asymmetric addition reaction using a catalyst derived from (1R,2S)-cyclohexanediamine. Please note that this data is for illustrative purposes and the optimal conditions for your specific reaction will need to be determined experimentally.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp.) | 12 | 95 | 65 |
| 2 | 0 | 24 | 92 | 85 |
| 3 | -20 | 48 | 88 | 92 |
| 4 | -40 | 72 | 85 | 96 |
| 5 | -78 | 96 | 60 | >99 |
Experimental Protocols
General Protocol for Temperature Screening in an Asymmetric Reaction
This protocol outlines a general procedure for determining the optimal reaction temperature for an asymmetric synthesis using a chiral catalyst derived from (1R,2S)-cyclohexanediamine.
1. Reagent and Glassware Preparation:
- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
- Use anhydrous solvents, freshly distilled if necessary.
- Ensure the (1R,2S)-cyclohexanediamine derivative and all other reagents are of high purity.
2. Reaction Setup:
- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst (prepared from the (1R,2S)-cyclohexanediamine derivative and a suitable metal precursor, if applicable) in the chosen anhydrous solvent.
- Cool the solution to the desired starting temperature (e.g., 25 °C).
3. Reaction Execution and Monitoring:
- Add the substrate to the catalyst solution, followed by the dropwise addition of the reagent.
- Maintain the reaction at the set temperature using a suitable cooling bath and monitor the internal temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
4. Work-up and Analysis:
- Once the reaction is complete, quench the reaction mixture with an appropriate quenching agent (e.g., saturated aqueous ammonium chloride).
- Extract the product with a suitable organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Determine the yield of the purified product.
- Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
5. Temperature Screening:
- Repeat the reaction at different temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C), keeping all other reaction parameters constant.
- Tabulate the yield and enantiomeric excess for each temperature to determine the optimal conditions.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Logical steps for troubleshooting low ee.
Technical Support Center: (1R,2S)-Cyclohexanediamine Catalysts
Welcome to the Technical Support Center for handling and troubleshooting (1R,2S)-cyclohexanediamine catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful application of these powerful organocatalysts in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: How should I store my (1R,2S)-cyclohexanediamine catalyst?
A1: (1R,2S)-cyclohexanediamine and its derivatives are often air-sensitive and hygroscopic. Proper storage is crucial to maintain catalytic activity. The ideal method is to store the catalyst inside a nitrogen or argon-filled glovebox. If a glovebox is not available, store the catalyst in a sealed vial with a secure cap (e.g., a Sure/Seal™ bottle) under an inert atmosphere, and place it inside a desiccator.
Q2: My catalyst appears discolored. Is it still usable?
A2: Discoloration can be an indication of decomposition or reaction with atmospheric components. If you observe a significant change in color or texture, it is advisable to test the catalyst on a small-scale reaction to check its activity and selectivity before committing to a larger-scale experiment.
Q3: Can I recycle my (1R,2S)-cyclohexanediamine-derived catalyst?
A3: Yes, catalyst recycling is often possible and can significantly improve the cost-effectiveness and sustainability of a process. Depending on the catalyst structure and the reaction conditions, recovery can be achieved through precipitation followed by filtration. For instance, some catalysts can be precipitated from the reaction mixture by adding a specific anti-solvent. The recovered catalyst should be dried under vacuum and stored under an inert atmosphere before reuse.[1][2][3] It's important to note that some loss of activity or enantioselectivity may occur with each cycle.[1]
Q4: What are the key reaction parameters to consider for optimizing enantioselectivity?
A4: Several factors can influence the enantioselectivity of your reaction. Key parameters to optimize include:
-
Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess (ee).[4]
-
Solvent: The choice of solvent is critical as it can affect the conformation of the catalyst-substrate complex. It is recommended to screen a range of anhydrous, non-coordinating solvents.[4]
-
Additives: The presence of acidic or basic additives can significantly impact the reaction rate and stereochemical outcome.[5]
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally, as too low or too high concentrations can negatively affect performance.[4]
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
| Possible Cause | Recommended Action |
| Catalyst Decomposition | Ensure the catalyst has been stored correctly under an inert atmosphere. If decomposition is suspected, use a fresh batch of catalyst. |
| Presence of Inhibitors | Impurities in the starting materials or solvent (e.g., water, coordinating species) can act as catalyst poisons. Use freshly purified and dried reagents and solvents. |
| Incorrect Reaction Conditions | Verify the reaction temperature and concentration. Some reactions may require an activation period or specific conditions to initiate. |
| Substrate-Catalyst Mismatch | The specific derivative of the (1R,2S)-cyclohexanediamine catalyst may not be optimal for your substrate. Consider screening different derivatives with varying steric and electronic properties. |
Issue 2: Low Enantioselectivity (ee)
| Possible Cause | Recommended Action |
| Suboptimal Temperature | Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C).[4] |
| Inappropriate Solvent | Screen a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).[4] |
| Presence of Water or Protic Impurities | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line). |
| Incorrect Catalyst Derivative | The steric and electronic properties of the catalyst are crucial. Synthesize or procure different derivatives of the (1R,2S)-cyclohexanediamine scaffold to find one that is better suited for your transformation.[6][7][8][9] |
| Racemization of Product | The desired product may be racemizing under the reaction or work-up conditions. Analyze the enantiomeric excess at different reaction times to check for this possibility. If racemization is occurring, consider modifying the work-up procedure or shortening the reaction time. |
Quantitative Data Summary
The following table summarizes the performance of various (1R,2R)-cyclohexanediamine-derived organocatalysts in the Michael addition of acetylacetone to trans-β-nitrostyrene. This data can help in selecting a suitable catalyst derivative for similar transformations.
Table 1: Performance of (1R,2R)-Cyclohexanediamine-Derived Organocatalysts [6][7][8][9]
| Catalyst Derivative | Conversion (%) | Enantiomeric Excess (ee, %) |
| Sulfonamide A | 85 | 35 |
| Sulfonamide B | 93 | 41 |
| Amide A | 78 | 25 |
| Amide B | 88 | 32 |
| Benzylated Amine A | 65 | 15 |
| Benzylated Amine B | 72 | 20 |
| Arylated Amine A | 50 | 10 |
| Arylated Amine B | 60 | 18 |
Reaction conditions: 10 mol% of catalyst in anhydrous dichloromethane at 25 °C for 24 h.
Experimental Protocols
Detailed Methodology for Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene using a (1R,2S)-cyclohexanediamine-derived catalyst.[10]
Materials:
-
(1R,2S)-Cyclohexanediamine-derived organocatalyst (e.g., a calix[5]thiourea derivative)
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Anhydrous toluene
-
Deionized water
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the (1R,2S)-cyclohexanediamine-derived organocatalyst (0.025 mmol, 5 mol%).
-
Add anhydrous toluene (0.32 mL) and deionized water (0.16 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add trans-β-nitrostyrene (0.5 mmol) to the reaction mixture.
-
Add acetylacetone (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC analysis).
Visualizations
Caption: Experimental workflow for a typical asymmetric Michael addition.
Caption: Logical workflow for troubleshooting poor reaction outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 3. Recycling Catalysts by Precipitation - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] A comprehensive study on the effect of acid additives in 1(R),2(R)-Bis((S)-prolinamido)cyclohexane catalyzed direct asymmetric aldol reactions in aqueous media | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine[v1] | Preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
Technical Support Center: Recrystallization of (1R,2S)-Cyclohexanediamine Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of products derived from (1R,2S)-cyclohexanediamine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when developing a recrystallization protocol for a new (1R,2S)-cyclohexanediamine derivative?
The first and most critical step is solvent screening. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for crystal formation upon cooling.[1][2] For derivatives of (1R,2S)-cyclohexanediamine, which are often polar, it is beneficial to test a range of solvents with varying polarities. A rule of thumb is that solvents containing functional groups similar to the compound often work well; for instance, alcohols for polar compounds.[2][3]
Q2: What are some common and effective solvent systems for recrystallizing chiral diamine compounds?
Both single and multi-solvent systems are commonly employed. For single-solvent systems, ethanol is a general and effective choice for compounds with minor impurities.[3] Two-solvent systems (a "solvent" where the compound is soluble and an "anti-solvent" where it is not) are highly versatile.[4] Common pairs include hexane/ethyl acetate, hexane/acetone, methanol/water, and dichloromethane/cyclohexane.[3][5] For particularly greasy or non-polar compounds, benzene-cyclohexane can be effective, while for some polar compounds, a DMSO/water system might be considered.[5]
Q3: How does the inherent chirality of (1R,2S)-cyclohexanediamine and its derivatives impact the crystallization process?
Chirality is a crucial factor in the crystallization of these compounds.[6] Enantiomers can crystallize in different ways: as a conglomerate (a mechanical mixture of separate enantiopure crystals) or, more commonly, as a racemic compound where both enantiomers are present in a 1:1 ratio within the same crystal lattice.[7][8] The separation of enantiomers is critical in drug manufacturing, as different enantiomers can have vastly different biological effects.[6] If the goal is to resolve a racemic mixture, diastereomeric salt formation is a common strategy, where a chiral resolving agent is used to create diastereomers with different solubilities, allowing one to crystallize selectively.[6][9]
Q4: My compound is a basic amine. Are there any special recrystallization strategies I should consider?
Yes, for compounds with basic amine functionalities, crystallizing them as a salt is a powerful technique.[3] By adding an acid (like HCl), you can form a salt which often has very different solubility properties and may crystallize more readily than the free base.[3][10] Organic acids, such as acetic acid, can also be used.[10] This approach can be particularly useful if the free amine is difficult to crystallize or tends to oil out.
Troubleshooting Recrystallization Problems
Problem: No crystals are forming after the solution has cooled.
-
Possible Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.[11]
-
Solution 1 (Induce Nucleation): Try scratching the inside surface of the flask with a glass rod just below the solvent line.[11] This can release microscopic glass particles that serve as nucleation sites.
-
Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a tiny "seed" crystal to the solution to initiate crystallization.[1]
-
Solution 3 (Increase Concentration): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[11]
-
Solution 4 (Add Anti-solvent): If using a single-solvent system, you can cautiously add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool again.[4]
Problem: The product has "oiled out," forming a liquid layer instead of solid crystals.
-
Possible Cause: The solution is likely supersaturated, or the cooling process was too rapid. Oiling out is also common when the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the saturation level.[11]
-
Solution 2: Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it inside a larger beaker to slow heat loss.[11]
-
Solution 3: Change the solvent system entirely. A different solvent or solvent pair may discourage oil formation.[3]
Problem: The final yield of crystals is very low.
-
Possible Cause: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even at low temperatures.[11]
-
Solution 1 (Test Mother Liquor): Dip a glass rod into the filtrate (mother liquor), pull it out, and let the solvent evaporate. If a solid residue forms, there is still a substantial amount of product in the solution.[11]
-
Solution 2 (Second Crop): You can recover more product by boiling off a portion of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
-
Solution 3 (Optimize Solvent Volume): In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
Problem: The resulting crystals are discolored or appear impure.
-
Possible Cause 1: Insoluble impurities were present in the crude material.
-
Solution 1 (Hot Filtration): If you observe insoluble material in your hot solution before cooling, you must perform a hot filtration. Keep the solution, funnel, and receiving flask hot to prevent your desired product from crystallizing prematurely.[4]
-
Possible Cause 2: Colored impurities are co-crystallizing with your product.
-
Solution 2 (Charcoal Treatment): Activated charcoal can sometimes be added to the hot solution to adsorb colored impurities. The charcoal is then removed via hot filtration before cooling. Use charcoal sparingly as it can also adsorb your product.
-
Solution 3 (Re-recrystallize): A second recrystallization is often necessary to achieve high purity.
Data Summary
The selection of a solvent system is highly dependent on the specific structure of the (1R,2S)-cyclohexanediamine derivative. The following table summarizes common solvent systems and their typical applications.
| Solvent System | Compound Polarity | Application Notes |
| Ethanol | Polar | A good starting point for many polar compounds with minor impurities.[3] |
| Methanol / Water | Very Polar | Effective for compounds soluble in methanol but not water (anti-solvent).[5] |
| Acetone / Water | Polar | Similar to methanol/water, a common and effective pair.[5] |
| Hexane / Ethyl Acetate | Moderately Polar to Non-Polar | A widely used system where ethyl acetate is the solvent and hexane is the anti-solvent.[3] |
| Dichloromethane / Hexane | Moderately Polar to Non-Polar | Dichloromethane dissolves the compound, and hexane is added to induce precipitation.[5] |
| Toluene | Non-Polar | Can be effective for less polar, aromatic compounds.[12] |
| Acetonitrile | Polar | A versatile polar aprotic solvent.[5] |
Experimental Protocols
Protocol: Two-Solvent Recrystallization
This protocol describes a general method for recrystallizing a solid using a solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" (or anti-) solvent in which it is insoluble.[4]
-
Dissolution: Place the crude solid product in an appropriately sized Erlenmeyer flask with a stir bar. Add the "good" solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is just completely dissolved.[2][4]
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rinse the original flask and filter paper with a small amount of the hot "good" solvent to ensure complete transfer.[4]
-
Addition of Anti-solvent: Heat the clear solution to boiling. Add the "poor" anti-solvent dropwise using a pipette or dropping funnel.[4] The solution will become cloudy at the point of addition. Continue adding until a faint cloudiness persists even with stirring.[4]
-
Clarification: Add a few drops of the "good" solvent back into the boiling solution until it becomes clear again. At this point, the solution is saturated.[4]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of pure, well-defined crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of the chilled "poor" solvent (or a chilled mixture of the solvent pair) to remove any residual soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. For final drying, transfer the crystals to a pre-weighed watch glass or place them in a vacuum desiccator.[4]
Visual Guides
Caption: General workflow for the recrystallization of a solid product.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. mt.com [mt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. reddit.com [reddit.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Jacobsen Epoxidation Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions and issues encountered during the Jacobsen epoxidation. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in low yield and/or low enantioselectivity (% ee). What are the common causes?
Low yields and poor enantioselectivity are common issues that can often be attributed to several factors. A systematic evaluation of your experimental setup is crucial.
-
Catalyst Quality: The chiral (salen)Mn catalyst is the core of the reaction. Its purity and activity are paramount. Over time, the catalyst can degrade.
-
Presence of Water: The Jacobsen epoxidation is sensitive to water, which can lead to the formation of diol byproducts through hydrolysis of the epoxide and can also deactivate the catalyst.
-
Reaction Temperature: Asymmetric reactions are often highly temperature-dependent. Suboptimal temperatures can lead to reduced enantioselectivity and the formation of side products.
-
Oxidant Issues: The choice and quality of the terminal oxidant are critical. For instance, commercial bleach solutions can vary in concentration and pH.
-
Substrate Suitability: The Jacobsen epoxidation is most effective for cis-disubstituted and trisubstituted olefins. Trans-olefins and terminal alkenes are generally poor substrates, leading to lower selectivity and slower reaction rates.[1]
Q2: I am observing the formation of a significant amount of diol in my reaction mixture. How can I prevent this?
Diol formation is a classic side reaction in Jacobsen epoxidations, primarily caused by the ring-opening of the newly formed epoxide by water present in the reaction medium.
Solution: Implement Rigorous Anhydrous Conditions.
-
Dry Glassware: Ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane is a common choice.
-
Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves to the reaction mixture is highly effective at scavenging trace amounts of water from the solvent and reagents.
Experimental Protocol: Anhydrous Jacobsen Epoxidation
This protocol provides a general guideline for performing the Jacobsen epoxidation under anhydrous conditions to minimize diol formation.
Materials:
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Olefin substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Terminal oxidant (e.g., buffered sodium hypochlorite (NaOCl) solution, m-CPBA)
-
Activated 3Å or 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
-
Flame-dried glassware
Procedure:
-
Preparation: Under an inert atmosphere, add activated molecular sieves to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup: Add anhydrous dichloromethane to the flask, followed by the Jacobsen's catalyst (typically 1-5 mol%). Stir the mixture for a few minutes to allow the sieves to adsorb any residual water.
-
Substrate Addition: Add the olefin substrate to the catalyst solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Oxidant Addition: Slowly add the terminal oxidant to the stirring reaction mixture. If using a buffered NaOCl solution, ensure it has been prepared with deionized water and the pH is appropriately adjusted (typically around 11.3).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench any excess oxidant (e.g., with a saturated aqueous solution of sodium thiosulfate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the epoxide product by flash column chromatography.
Q3: My reaction with a cis-olefin is producing a mixture of cis- and trans-epoxides, leading to low diastereoselectivity. What is happening and how can I fix it?
The formation of trans-epoxides from a cis-olefin substrate is indicative of a stepwise, radical-based reaction mechanism competing with the desired concerted pathway.[2]
Solution: Optimize Reaction Conditions to Favor the Concerted Mechanism.
-
Lower Temperature: Reducing the reaction temperature can often favor the desired concerted mechanism and improve diastereoselectivity. For some substrates, temperatures as low as -78 °C have been shown to improve enantioselectivity.[3]
-
Choice of Oxidant: The nature of the oxidant can influence the reaction pathway. Experiment with different oxidants (e.g., m-CPBA, NaOCl) to see which provides the best selectivity for your specific substrate.
-
Use of Additives: The addition of a coordinating axial ligand, such as a pyridine N-oxide derivative, can modulate the reactivity of the manganese center and in some cases, improve selectivity.
Q4: The reaction is sluggish or stalls before completion, especially with a trisubstituted alkene. How can I improve the reaction rate and yield?
Slow reaction rates can be due to several factors, including catalyst deactivation or inherent low reactivity of the substrate.
Solution: Employ a Co-catalyst/Axial Ligand.
The addition of an axial ligand, such as 4-phenylpyridine N-oxide (PPNO) or 4-(3-phenylpropyl)pyridine N-oxide (P3NO), can significantly improve the Jacobsen epoxidation.[2] These additives have a dual role:
-
Catalyst Stabilization: They coordinate to the manganese center, preventing the formation of inactive µ-oxo dimers.[4]
-
Phase Transfer Catalysis: In biphasic systems (e.g., CH₂Cl₂/aqueous NaOCl), they facilitate the transfer of the active oxidizing species (HOCl) from the aqueous phase to the organic phase where the reaction occurs.[4]
This results in an increased reaction rate, allowing for lower catalyst loadings and often leading to higher yields. For example, in the epoxidation of indene, the use of P3NO allows for a reduction in catalyst loading to less than 1 mol% while maintaining a high yield (90%) and enantioselectivity (85-88% ee).[4]
Experimental Protocol: Jacobsen Epoxidation of Indene with 4-(3-Phenylpropyl)pyridine N-oxide (P3NO)
This protocol details the use of P3NO as an additive to enhance the rate and efficiency of the epoxidation of indene.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-(3-Phenylpropyl)pyridine N-oxide (P3NO)
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (aqueous NaOCl solution), buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Solution Preparation: In a suitable reaction vessel, prepare a solution of Jacobsen's catalyst (e.g., <1 mol%) and P3NO (e.g., 0.25 equivalents relative to the catalyst) in dichloromethane.
-
Substrate Addition: Add indene to the catalyst solution.
-
Reaction Initiation: Add the buffered bleach solution to the reaction mixture and stir vigorously at room temperature.
-
Monitoring: Follow the consumption of the starting material by TLC or GC.
-
Work-up: Upon completion, separate the organic layer. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude indene oxide can be purified by flash chromatography.
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the outcome of the Jacobsen epoxidation.
Table 1: Effect of Catalyst Immobilization and Linker Rigidity on the Epoxidation of cis-β-Methylstyrene
| Catalyst | Selectivity to Epoxide (%) | cis-Epoxide ee (%) | trans-Epoxide ee (%) | cis/trans Ratio |
| Homogeneous Jacobsen Catalyst | >99 | 80 | 50 | 79/21 |
| Immobilized Catalyst (Flexible Linker) | 71 | 55 | 31 | 42/58 |
| Immobilized Catalyst (Rigid Linker) | >99 | 80 | 51 | 80/20 |
Data sourced from a study on immobilized Mn(salen) catalysts.
Table 2: Influence of Axial Ligand on the Epoxidation of Indene
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) | <1 | 90 | 85-88 |
| No Ligand | Higher loadings required | Lower | 85-88 |
This table illustrates the significant improvement in catalyst efficiency with the addition of P3NO, allowing for lower catalyst loading while maintaining high yield and enantioselectivity.[4]
Visualizations
Troubleshooting Workflow for Jacobsen Epoxidation
The following diagram illustrates a logical workflow for troubleshooting common issues in the Jacobsen epoxidation.
Caption: Troubleshooting workflow for Jacobsen epoxidation side reactions.
Catalytic Cycle of Jacobsen Epoxidation with Co-catalyst
This diagram illustrates the key steps in the Jacobsen epoxidation, highlighting the role of an axial ligand co-catalyst.
Caption: Role of co-catalyst in the Jacobsen epoxidation catalytic cycle.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 4. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recovery and Recycling of (1R,2R)-Cyclohexanediamine-Based Catalysts
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (1R,2R)-cyclohexanediamine-based catalysts. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the efficient recovery and recycling of these valuable catalysts in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recovery and recycling of (1R,2R)-cyclohexanediamine-based catalysts.
Issue 1: Decreased Catalytic Activity After Recycling
Q: My catalyst's activity (conversion rate) significantly drops after the first recycling run. What are the potential causes and how can I fix this?
A: A decrease in catalytic activity is a common problem and can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Leaching (for Heterogeneous Catalysts): The active catalytic species may be detaching from the solid support and washing away during the reaction or workup.
-
Troubleshooting: Perform a hot filtration test.[1] Run the reaction to approximately 50% conversion, then filter the solid catalyst out of the hot reaction mixture. If the reaction continues to proceed in the filtrate, it indicates that the active catalyst has leached into the solution.[1]
-
Solution: Re-evaluate the immobilization strategy. A stronger covalent linkage to the support or a support with higher affinity for the catalyst may be necessary.
-
-
Thermal Degradation: High reaction or workup temperatures can lead to the decomposition of the catalyst's structure.
-
Troubleshooting: Compare the ¹H NMR or FT-IR spectra of the fresh and recycled catalyst. Look for changes in characteristic peaks that would indicate structural alteration.
-
Solution: Consider running the reaction at a lower temperature, if feasible. During the workup, avoid excessive heating when removing solvents.
-
-
Catalyst Poisoning: Impurities in the substrate, solvents, or reaction byproducts can irreversibly bind to the active sites of the catalyst, rendering them inactive.
-
Troubleshooting: Analyze the purity of your starting materials and solvents. Run a blank reaction without the substrate to see if solvent impurities are the cause.
-
Solution: Purify all reaction components before use. If byproducts are the suspected cause, modifying the reaction conditions to minimize their formation may be necessary.
-
-
Oxidative Degradation: For catalysts like Jacobsen's catalyst, the salen ligand can be susceptible to oxidation, leading to catalyst deactivation.[2]
-
Troubleshooting: This can be difficult to detect directly without advanced spectroscopic methods. However, if you are using strong oxidants, this is a likely cause.
-
Solution: Consider using a milder oxidant or an oxidant that facilitates catalyst precipitation and protection, such as dimethyldioxirane (DMD).[3] Immobilizing the catalyst can also reduce bimolecular decomposition pathways.[2]
-
-
Mechanical Loss: A small amount of catalyst is inevitably lost during each physical recovery step (e.g., filtration, extraction).
-
Troubleshooting: Carefully weigh the catalyst before and after the recycling process to quantify the physical loss.
-
Solution: Optimize your recovery technique to minimize transfers. For heterogeneous catalysts, using a filter cannula for solvent removal can reduce mechanical loss.
-
Issue 2: Reduced Enantioselectivity in Recycled Catalysts
Q: The enantiomeric excess (ee) of my product has decreased significantly with the recycled catalyst. What could be the reason?
A: A drop in enantioselectivity is a critical issue that points towards changes in the chiral environment of the catalyst.
-
Partial Racemization of the Ligand: The chiral (1R,2R)-cyclohexanediamine backbone may undergo partial racemization under harsh reaction or workup conditions (e.g., strong acid or base, high temperatures).
-
Troubleshooting: Determine the enantiomeric purity of the recovered ligand. This can be done by chiral HPLC analysis after cleaving the ligand from the metal center.
-
Solution: Use milder conditions for catalyst recovery. For acid-base extractions, use dilute acids and bases and avoid prolonged exposure. Ensure the catalyst is stored under an inert atmosphere to prevent degradation.
-
-
Formation of Achiral Active Species: The catalyst may be degrading into a non-chiral or less selective catalytic species.
-
Troubleshooting: Use spectroscopic methods (NMR, Mass Spectrometry) to look for the presence of new, achiral species in the recovered catalyst.
-
Solution: Re-evaluate the stability of your catalyst under the reaction conditions. It may be necessary to redesign the ligand or choose a different metal center to improve stability.
-
-
Leaching of a More Enantioselective Species: In some cases, the most active and enantioselective form of the catalyst might be the one that leaches from the support, leaving behind a less selective catalyst.
-
Troubleshooting: Combine the hot filtration test with chiral HPLC analysis of the product formed in the filtrate. If the filtrate produces a product with high ee, this indicates the leaching of the highly enantioselective species.
-
Solution: Improve the immobilization technique to better retain the most active and selective catalyst form.
-
Quantitative Data on Catalyst Recycling
The following tables summarize representative data on the recovery and performance of recycled (1R,2R)-cyclohexanediamine-based catalysts from various studies.
Table 1: Recycling of a Homogeneous Jacobsen's Catalyst
| Recycle Run | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 92 |
| 2 | 91 | 91 |
| 3 | 88 | 90 |
| 4 | 82 | 89 |
Note: Data is illustrative and compiled from typical results reported in the literature.
Table 2: Performance of an Immobilized Chiral Ru-Diamine Catalyst
| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 98 | 99 |
| 2 | 97 | 99 |
| 3 | 96 | 98 |
| 4 | 95 | 98 |
| 5 | 93 | 97 |
Note: Data is illustrative and reflects the high stability often seen with well-designed immobilized catalysts.
Experimental Protocols
Protocol 1: Recovery of a Homogeneous (1R,2R)-Cyclohexanediamine-Based Catalyst via Acid-Base Extraction
This protocol is suitable for recovering catalysts that contain a basic amine functionality, such as the free diamine ligand or certain organocatalysts.
-
Reaction Quench & Solvent Removal: Once the reaction is complete, quench any reactive species as appropriate. Remove the bulk of the organic solvent under reduced pressure.
-
Dissolution: Dissolve the reaction residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake vigorously and allow the layers to separate. The protonated catalyst will move to the aqueous layer.
-
Phase Separation: Drain the lower aqueous layer containing the catalyst salt into a separate flask.
-
Re-extraction: To ensure complete recovery, extract the organic layer two more times with fresh portions of 1 M HCl (aq). Combine all aqueous extracts.
-
Organic Wash: Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining organic impurities. Discard the ether layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 6 M NaOH (aq) with stirring until the pH is >10 (check with pH paper). This will deprotonate the catalyst, making it insoluble in water.
-
Back-Extraction: Extract the now basic aqueous layer three times with a fresh organic solvent (e.g., dichloromethane). The neutral catalyst will now be in the organic layer.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the recovered catalyst.
Protocol 2: Recovery of a Heterogeneous (Immobilized) Catalyst
This protocol is for catalysts that are covalently bound or adsorbed onto a solid support (e.g., silica, polymer beads).
-
Filtration: After the reaction is complete, cool the reaction mixture to room temperature.
-
Catalyst Collection: Collect the solid catalyst by vacuum filtration using a Büchner funnel.
-
Washing: Wash the catalyst on the filter paper with several portions of a suitable solvent to remove any adsorbed products or unreacted starting materials. The choice of solvent will depend on the reaction but should be one in which the catalyst is insoluble but the impurities are soluble.
-
Drying: Dry the recovered catalyst under vacuum to remove any residual solvent.
-
Storage: Store the dried catalyst in a desiccator or under an inert atmosphere until its next use.
Protocol 3: Hot Filtration Test for Catalyst Leaching
-
Reaction Setup: Set up the reaction as you normally would with the heterogeneous catalyst.
-
Partial Conversion: Allow the reaction to proceed to a moderate conversion (e.g., 40-60%), which should be determined in a preliminary experiment.
-
Rapid Filtration: Quickly and carefully filter the hot reaction mixture through a pre-warmed filter (e.g., a sintered glass funnel) to remove the solid catalyst.
-
Continued Reaction of Filtrate: Allow the filtrate to continue stirring at the reaction temperature.
-
Monitoring: Monitor the progress of the reaction in the filtrate over time using a suitable analytical technique (e.g., GC, HPLC, TLC).
-
Analysis: If the reaction continues to progress in the absence of the solid catalyst, it is a strong indication that active catalytic species have leached into the solution.[1]
Visualizations
Caption: Workflow for homogeneous catalyst recovery.
Caption: Workflow for heterogeneous catalyst recovery.
Caption: Logic diagram for troubleshooting catalyst issues.
References
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for (1R,2S)-Cyclohexanediamine Products
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as (1R,2S)-cyclohexanediamine, a versatile building block in asymmetric synthesis. This guide provides an objective comparison of the three primary analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to assist in selecting the most appropriate method for your specific research needs.
At a Glance: Comparison of Analytical Methods
The selection of an optimal analytical method for determining the enantiomeric excess of (1R,2S)-cyclohexanediamine hinges on several factors, including the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomer derivatives based on their differential interaction with a CSP in a capillary column. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinct NMR signals for each enantiomer. |
| Sample Preparation | Typically dissolution in the mobile phase. Derivatization may be required to improve detection or resolution. | Derivatization to a volatile and thermally stable derivative is usually necessary. | Direct mixing with a CSA or a chemical reaction with a CDA in an NMR tube. |
| Typical Resolution | Resolution factor (Rs) > 1.5 is achievable. | High resolution is possible, particularly with specialized capillary columns. | Dependent on the chiral agent and magnetic field strength; chemical shift difference (Δδ) is the key parameter. |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 15 minutes per sample for data acquisition. |
| Accuracy & Precision | High accuracy and precision (RSD < 2%). | High accuracy and precision, dependent on the derivatization step. | Good accuracy and precision (RSD < 5%), can be influenced by peak overlap and integration.[1] |
| Limit of Detection (LOD) | High sensitivity, often in the low ng/mL range. | Very high sensitivity, can reach pg levels with appropriate detectors. | Lower sensitivity, typically requires mg of sample. |
| Advantages | Broad applicability, well-established, direct analysis of enantiomers. | High resolution, high sensitivity. | Rapid analysis, provides structural information, non-destructive (with CSAs). |
| Disadvantages | Higher solvent consumption, method development can be time-consuming. | Requires derivatization, analyte must be volatile and thermally stable. | Lower sensitivity, potential for signal overlap, cost of high-field NMR. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following sections provide representative protocols for each technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for resolving chiral amines.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® IA, Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting mobile phase could be n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte or its derivative absorbs (e.g., after derivatization with a chromophore-containing reagent).
-
Injection Volume: 5 - 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the (1R,2S)-cyclohexanediamine product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Optional Derivatization: If the diamine lacks a strong chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary to enhance detection.
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For primary amines like cyclohexanediamine, derivatization is typically required to improve volatility and chromatographic performance.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chiraldex® G-TA).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: An initial temperature of ~100 °C, followed by a ramp to ~200 °C at 5-10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Injection Volume: 1 µL.
Sample Preparation (Derivatization):
-
Dissolve a known amount of the (1R,2S)-cyclohexanediamine product in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA) or a chiral derivatizing agent like a Mosher's acid chloride, in slight excess.
-
Allow the reaction to proceed to completion (this may require gentle heating).
-
Remove any excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the derivatized product in a suitable solvent for GC analysis.
Data Analysis:
-
Integrate the peak areas of the two diastereomeric derivatives.
-
Calculate the enantiomeric excess using the same formula as for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Solvent: A deuterated solvent in which the analyte and chiral agent are soluble (e.g., CDCl₃, C₆D₆).
-
Chiral Agent:
-
Chiral Solvating Agent (CSA): (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or a derivative. CSAs form transient, non-covalent diastereomeric complexes.
-
Chiral Derivatizing Agent (CDA): (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). CDAs form stable, covalent diastereomeric derivatives.
-
Sample Preparation:
-
With a Chiral Solvating Agent:
-
In an NMR tube, dissolve a few milligrams of the (1R,2S)-cyclohexanediamine product in approximately 0.6 mL of the deuterated solvent.
-
Add 1 to 2 equivalents of the chiral solvating agent.
-
Gently shake the tube to ensure thorough mixing.
-
-
With a Chiral Derivatizing Agent:
-
In a small vial, react the (1R,2S)-cyclohexanediamine product with the chiral derivatizing agent.
-
Once the reaction is complete, transfer the product to an NMR tube and dissolve in a suitable deuterated solvent.
-
Data Analysis:
-
Acquire a high-resolution proton (¹H) or another relevant nucleus (e.g., ¹⁹F if using a fluorine-containing CDA) NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to a specific proton or group of protons in the two diastereomeric species.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method for determining the enantiomeric excess of (1R,2S)-cyclohexanediamine.
Chiral HPLC Workflow
References
A Researcher's Guide to Chiral HPLC Analysis of Compounds from (1R,2S)-Cyclohexanediamine Catalysis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral catalysts is paramount for achieving high enantioselectivity. Catalysts derived from (1R,2S)-cyclohexanediamine are widely employed in various enantioselective transformations, including aldol, Michael, and Mannich reactions. Consequently, the accurate determination of enantiomeric excess (ee) of the resulting products is a critical step in assessing catalyst performance and ensuring product purity. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for this analysis.
This guide provides a comparative overview of chiral HPLC methods for the analysis of products synthesized using (1R,2S)-cyclohexanediamine-based catalysts. We will delve into a comparison of commonly used chiral stationary phases and also explore Supercritical Fluid Chromatography (SFC) as a powerful alternative to traditional HPLC.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability.
Below is a comparison of common polysaccharide-based columns for the separation of enantiomers produced in reactions catalyzed by cyclohexanediamine derivatives.
| Chiral Stationary Phase (CSP) | Particle Size (µm) | Key Characteristics | Typical Mobile Phases (Normal Phase) |
| Chiralpak® AD-H | 5 | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel. Offers high efficiency and resolution.[1] | Hexane/Isopropanol, Hexane/Ethanol |
| Chiralcel® OD-H | 5 | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. Broadly applicable with different selectivities compared to AD-H. | Hexane/Isopropanol, Hexane/Ethanol |
| Chiralpak® IA, IB, etc. | 3, 5, 10 | Immobilized polysaccharide-based CSPs. Covalently bonded selector allows for a wider range of solvents, including chlorinated solvents and ethers. | Hexane/Isopropanol, Ethyl Acetate, Dichloromethane/Methanol |
A study comparing various CSPs for the separation of fluoxetine enantiomers found the following order of resolution: cyclobextrin-based > Chiralpak® AD-H ≈ Chiralcel® OD-H > Chiralcel® OJ-H.[2] It's important to note that the elution order of enantiomers can vary between different CSPs.[2] For instance, for a given compound, the R-enantiomer might elute first on a Chiralpak® AD-H column, while the S-enantiomer elutes first on a Chiralcel® OD-H.
Quantitative Data from Representative Applications
The following table summarizes experimental data for the chiral HPLC analysis of products from representative reactions catalyzed by (1R,2S)-cyclohexanediamine derivatives.
| Reaction Type | Product | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Enantiomeric Excess (ee %) |
| Aldol Reaction | 2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | Chiralpak® AD-H | Hexane/Isopropanol (4:1) | 0.7 | t_major = 16.08, t_minor = 19.63 | 98[3] |
| Aldol Reaction | 2-((4-(trifluoromethyl)phenyl)(hydroxy)methyl)cyclohexan-1-one | Chiralpak® AD-H | Hexane/Isopropanol (4:1) | 0.7 | t_major = 12.79, t_minor = 15.29 | Not specified[3] |
| Mannich Reaction | anti-Mannich product | Not specified | Not specified | Not specified | Not specified | Determined by chiral-phase HPLC[4] |
| Michael Addition | Substituted cyclopentane | Not specified | Not specified | Not specified | Not specified | Determined by chiral HPLC[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for chiral HPLC analysis.
Protocol 1: Chiral HPLC Analysis of an Aldol Product
This protocol is adapted from the analysis of 2-(hydroxy(aryl)methyl)cyclohexan-1-ones.[3]
-
Sample Preparation: A small amount of the purified aldol product (approximately 1 mg) is dissolved in 1 mL of the HPLC mobile phase (e.g., Hexane/Isopropanol mixture). The resulting solution is filtered through a 0.45 µm syringe filter prior to injection.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) in a 4:1 ratio.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detection at 214 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 2: General Procedure for Mannich Reaction Product Analysis
This general protocol is based on the analysis of products from asymmetric anti-Mannich reactions.[4]
-
Sample Preparation: After purification of the crude reaction mixture by flash column chromatography, the isolated product is dissolved in a suitable solvent compatible with the mobile phase.
-
HPLC System: An HPLC instrument with a UV detector.
-
Chiral Column Screening: A screening of different chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, etc.) and mobile phase compositions (e.g., varying ratios of hexane/isopropanol) is typically performed to achieve baseline separation.
-
Optimized Conditions: Once a suitable column and mobile phase are identified, the conditions (flow rate, temperature) are optimized to achieve the best resolution.
-
Quantification: The enantiomeric excess is determined by integrating the peak areas of the separated enantiomers.
Alternative Technique: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a compelling alternative to HPLC for chiral separations, offering several key advantages.[6][7][8]
-
Speed: Due to the low viscosity of supercritical CO₂, higher flow rates can be used without a significant loss in efficiency, leading to faster analysis times.[9]
-
Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the main mobile phase, with only a small percentage of an organic modifier (e.g., methanol, ethanol).[8][9] This significantly reduces the consumption of hazardous organic solvents, making it a "greener" technique.[7]
-
Efficiency: The high diffusivity of solutes in supercritical fluids contributes to high chromatographic efficiency.[6]
Importantly, the same chiral stationary phases used in HPLC can be employed in SFC, allowing for a relatively straightforward transfer of methods between the two techniques.[8]
Visualizing the Workflow
To aid in understanding the experimental process and decision-making, the following diagrams illustrate the typical workflow for chiral HPLC analysis and a comparison of separation techniques.
Caption: A standard workflow for the chiral HPLC analysis of a reaction product.
Caption: A comparison of the advantages of Chiral HPLC and Chiral SFC.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chiraltech.com [chiraltech.com]
A Researcher's Guide to Enantiomeric Excess (ee) Determination by NMR Spectroscopy Using Chiral Solvating Agents
For professionals in research, science, and drug development, the precise determination of the enantiomeric composition of chiral molecules is a critical aspect of quality control, asymmetric synthesis, and pharmacological assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with chiral solvating agents (CSAs), offers a rapid, non-destructive, and efficient method for this analysis. This guide provides an objective comparison of common CSAs, supported by experimental data and detailed protocols, to assist in selecting the most appropriate agent for a given application.
The fundamental principle of this technique lies in the formation of transient diastereomeric complexes between the enantiomers of a chiral analyte and a single enantiomer of a CSA. These diastereomeric complexes possess distinct chemical and physical properties. In an NMR spectrum, this distinction manifests as a chemical shift non-equivalence (ΔΔδ), enabling the direct quantification of the enantiomeric excess (ee).
Comparison of Chiral Solvating Agents for NMR-based ee Determination
The effectiveness of a CSA in NMR spectroscopy is primarily judged by the magnitude of the chemical shift difference (ΔΔδ) it induces between the signals of the two enantiomers. A larger ΔΔδ value signifies better separation of the signals, leading to more accurate and reliable quantification of the ee. The choice of CSA is highly dependent on the functional group of the analyte. Below are comparison tables summarizing the performance of various CSAs for different classes of chiral compounds.
For Chiral Alcohols
| Chiral Solvating Agent (CSA) | Analyte (Alcohol) | Observed Proton | ΔΔδ (ppm) | Reference |
| (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) | γ-Lactones | Hendo | up to 0.1 | [1] |
| Gallium-based Complex [Ga-L1]Na | 1-Phenyl-1-butanol | - | 0.041 | [2] |
For Chiral Carboxylic Acids
| Chiral Solvating Agent (CSA) | Analyte (Carboxylic Acid) | Observed Proton | ΔΔδ (ppm) | Reference |
| (R)-BINOL-amino alcohol | p-Trifluoromethyl-mandelic acid | α-H | 0.641 | [3] |
| (R)-BINOL-amino alcohol | p-Fluoro-mandelic acid | α-H | 0.582 | |
| (DHQ)₂PHAL | 2,4-Dichloro-mandelic acid | α-H | 0.321 | [4] |
| (DHQ)₂PHAL | 4-Trifluoromethyl-mandelic acid | α-H | 0.190 | [4] |
| (S)-Aziridinyl diphenylmethanol | p-Methoxy-mandelic acid | α-H | 0.194 | [5] |
| Diphenylprolinol derivative | Mandelic acid | α-H | ~0.1 | [6] |
| Isomannide/Isosorbide Derivative (7c) | N-3,5-dinitrobenzoylphenylglycine methyl ester | NH | 0.159 | [7] |
For Chiral Amines
| Chiral Solvating Agent (CSA) | Analyte (Amine) | Observed Proton | ΔΔδ (ppm) | Reference |
| (S)-BINOL derivative (S)-3a | 1,2-diphenylethylenediamine | CH | 0.06 | [8] |
| 2-formylphenylboronic acid and (S)-BINOL | α-methylbenzylamine | imine proton | baseline resolved | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are generalized protocols for the use of different classes of CSAs.
General Protocol for ee Determination using a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh the chiral analyte (typically 1-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN) in an NMR tube. The typical volume is 0.5-0.7 mL.
-
Add the chiral solvating agent to the NMR tube. The molar ratio of CSA to analyte is a critical parameter and should be optimized. Common starting ratios are 1:1, 2:1, or higher.
-
Gently mix the contents of the NMR tube to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Optimize acquisition parameters, such as the relaxation delay (D1), to ensure accurate integration of the signals.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.
-
Integrate the areas of these two signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Specific Protocol Example: ee Determination of a Carboxylic Acid with a BINOL-based Amino Alcohol
This protocol is based on the work by Li et al.[3]
-
Materials:
-
Chiral carboxylic acid (analyte)
-
(R)-BINOL-amino alcohol (CSA)
-
CDCl₃ (deuterated chloroform)
-
NMR tubes and spectrometer
-
-
Procedure:
-
Prepare a stock solution of the racemic carboxylic acid (e.g., 10 mM in CDCl₃).
-
Prepare a stock solution of the (R)-BINOL-amino alcohol CSA (e.g., 20 mM in CDCl₃).
-
In an NMR tube, mix the carboxylic acid solution and the CSA solution to achieve the desired molar ratio (e.g., 1:2 analyte to CSA). A typical final volume is 0.5 mL.
-
Acquire a ¹H NMR spectrum at room temperature.
-
Identify the well-resolved signals of the α-proton of the carboxylic acid for the two diastereomeric complexes.
-
Integrate the signals and calculate the ee as described in the general protocol.
-
Visualizing the Principles and Workflow
To better understand the underlying concepts and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Focus on (1R,2S)-Cyclohexane-1,2-diamine and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Chiral diamines are indispensable tools in modern asymmetric synthesis, serving as highly effective ligands for metal catalysts and as organocatalysts themselves. Their unique stereochemical properties allow for the precise control of enantioselectivity in a wide range of chemical transformations, which is critical in the development of pharmaceuticals and other fine chemicals where a specific enantiomer is often responsible for the desired biological activity.[1] This guide provides a comparative analysis of (1R,2S)-Cyclohexane-1,2-diamine and its more commonly utilized C2-symmetric counterpart, trans-1,2-diaminocyclohexane, alongside other privileged chiral diamines.
(1R,2S)-Cyclohexane-1,2-diamine is a meso compound, possessing a plane of symmetry. While this intrinsic achirality might seem counterintuitive for use in asymmetric catalysis, it can be a valuable building block for the synthesis of more complex chiral ligands where the cyclohexane backbone serves as a rigid scaffold. However, for direct application as a chiral ligand, the C2-symmetric trans-isomers, (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane, are far more prevalent and have demonstrated exceptional performance in a multitude of asymmetric reactions.[2]
This guide will present a direct comparison of the performance of a catalyst derived from (1R,2R)-1,2-diaminocyclohexane with other widely used chiral diamines in the asymmetric hydrogenation of ketones. This reaction is a fundamental transformation for the synthesis of chiral alcohols, which are key intermediates in many pharmaceutical syntheses.[3]
Performance Comparison in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to produce chiral alcohols is a benchmark reaction for evaluating the effectiveness of chiral catalysts. Ruthenium complexes incorporating a chiral diamine and a diphosphine ligand, pioneered by Noyori, are highly effective for this transformation.[2][3] The following table summarizes the performance of catalysts based on different chiral diamines in the asymmetric hydrogenation of acetophenone.
| Chiral Diamine Ligand | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >99 | 98 | (R) |
Data compiled from representative examples.[3] Conditions may vary between studies.
As the data indicates, the catalyst derived from (1R,2R)-diaminocyclohexane demonstrates excellent conversion and high enantioselectivity, comparable to the widely used (1S,2S)-diphenylethylenediamine (DPEN). This highlights the efficacy of the rigid C2-symmetric cyclohexane backbone in creating a well-defined chiral environment for the catalytic reaction.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below is a representative protocol for the asymmetric hydrogenation of acetophenone using a Ru(II)-diphosphine-diamine complex.
General Procedure for Asymmetric Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(diphosphine)(diamine)] complex (e.g., [RuCl₂((S)-BINAP)((1R,2R)-DACH)]) (1 mol%)
-
Acetophenone (1.0 mmol)
-
2-Propanol (solvent)
-
Potassium tert-butoxide (t-BuOK) (2 mol%)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
A high-pressure autoclave is charged with the Ru(II) catalyst (0.01 mmol), acetophenone (1.0 mmol), and potassium tert-butoxide (0.02 mmol).
-
The autoclave is sealed and purged with argon.
-
Anhydrous, degassed 2-propanol (5 mL) is added via syringe.
-
The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 8 atm).
-
The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for the specified time (e.g., 4 hours).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The conversion is determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.[3]
Mandatory Visualizations
Catalytic Cycle for Asymmetric Hydrogenation of a Ketone
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of ketones by Ru(II)-diphosphine-diamine complexes, which is believed to proceed through a metal-ligand bifunctional mechanism.
References
A Comparative Guide to (1R,2R)-Cyclohexanediamine and (1R,2R)-Diphenylethylenediamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-Cyclohexanediamine (DACH) and (1R,2R)-diphenylethylenediamine (DPEN) are cornerstone chiral diamines that have found extensive application as ligands in asymmetric catalysis. Their C2-symmetric backbones provide a well-defined chiral environment around a metal center or act as a scaffold for organocatalysts, enabling high levels of stereocontrol in a variety of chemical transformations. This guide provides an objective comparison of their performance in key catalytic reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and development.
Performance in Asymmetric Catalysis: A Quantitative Comparison
The choice between DACH and DPEN-derived catalysts is often dictated by the specific reaction and substrate. While both are highly effective, their structural differences—the rigid aliphatic cyclohexane backbone of DACH versus the more sterically demanding and electronically tunable phenyl groups of DPEN—can lead to significant variations in reactivity and enantioselectivity.
Asymmetric Michael Addition
In the organocatalyzed asymmetric Michael addition, bifunctional thiourea catalysts derived from these diamines are frequently employed. These catalysts activate the Michael donor by forming an enamine and the Michael acceptor through hydrogen bonding with the thiourea moiety.
Table 1: Performance in the Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene. [1]
| Catalyst Type | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) (Diastereomer) |
| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-nitrostyrene | Toluene | 95 | 98 (syn) |
| (R,R)-DACH-thiourea | Cyclohexanone | trans-β-nitrostyrene | Toluene | 92 | 96 (syn) |
| (R,R)-DPEN-thiourea | Acetylacetone | trans-β-nitrostyrene | Toluene | 94 | 97 |
As evidenced by the data, the DPEN-derived thiourea catalyst generally provides slightly higher yields and enantioselectivities in the Michael addition of both cyclohexanone and acetylacetone to trans-β-nitrostyrene compared to its DACH counterpart under similar conditions.[1]
Asymmetric Transfer Hydrogenation
In asymmetric transfer hydrogenation (ATH) of prochiral ketones, ruthenium complexes of N-sulfonylated DACH and DPEN are highly effective. These reactions are fundamental in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical industry.
Table 2: Performance in the Asymmetric Transfer Hydrogenation of Acetophenone.
| Ligand | Metal Complex | Yield (%) | ee (%) (Configuration) |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| (R,R)-TsDACH | [RuCl(p-cymene)((R,R)-TsDACH)] | 96 | 97 (R) |
In the asymmetric transfer hydrogenation of acetophenone, the Ru-TsDPEN complex demonstrates superior performance, affording both higher yield and enantioselectivity compared to the corresponding Ru-TsDACH complex. The electronic properties of the N-arylsulfonylated DPEN derivatives are believed to enhance the acidity of the N-H proton, which facilitates the hydride transfer step in the catalytic cycle.[2]
Experimental Protocols
Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is a representative example for the (R,R)-DPEN-thiourea catalyzed reaction.
Materials:
-
(R,R)-DPEN-thiourea catalyst
-
Cyclohexanone
-
trans-β-nitrostyrene
-
Toluene (anhydrous)
-
n-Butyric acid (optional co-catalyst)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the (R,R)-DPEN-thiourea catalyst (0.05 mmol) and n-butyric acid (0.0025 mmol) in toluene (1 mL), add cyclohexanone (0.25 mL, 10 eq).
-
Stir the resulting mixture at the desired temperature for 15 minutes.
-
Add trans-β-nitrostyrene (0.25 mmol, 1 eq).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel (eluent: Hexane/Ethyl acetate = 5/1) to yield the product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.[4]
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a flame-dried flask under an inert atmosphere, dissolve the acetophenone (1 mmol) in the anhydrous, degassed solvent (5 mL).
-
Add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.01 mmol, 1 mol%).
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL).
-
Stir the reaction mixture at the desired temperature until completion (monitored by TLC or GC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the general structures of the catalysts and a representative catalytic cycle.
Caption: Structures of DACH and DPEN ligands.
Caption: Simplified catalytic cycle for ATH.
Conclusion
Both (1R,2R)-cyclohexanediamine and (1R,2R)-diphenylethylenediamine are exceptionally valuable ligands in asymmetric catalysis. The experimental data suggests that DPEN-derived catalysts may offer a slight advantage in terms of yield and enantioselectivity in certain asymmetric Michael additions and transfer hydrogenations. This enhanced performance can be attributed to the steric and electronic effects of the phenyl groups, which can create a more defined and effective chiral pocket. However, the rigid and less bulky nature of the DACH backbone can be advantageous in other transformations. Ultimately, the optimal choice of ligand is substrate and reaction-dependent, and empirical screening remains a crucial step in catalyst development. This guide provides a foundational dataset and standardized protocols to assist researchers in making informed decisions for their specific synthetic challenges.
References
A Comparative Guide to the Efficacy of (1R,2S)-Cyclohexanediamine Dihydrochloride versus its Free Base
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis and drug development, the choice between using a chiral amine in its free base form or as a salt, such as a dihydrochloride, is a critical decision that can impact reaction efficiency, handling, and scalability. This guide provides an objective comparison of (1R,2S)-cyclohexanediamine dihydrochloride and its corresponding free base, (1R,2S)-cyclohexanediamine. By examining their physicochemical properties and outlining experimental considerations, this document aims to equip researchers with the necessary information to make an informed selection for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
The primary difference between (1R,2S)-cyclohexanediamine dihydrochloride and its free base lies in their physical state, solubility, stability, and handling characteristics. The dihydrochloride is a stable, crystalline solid, which offers advantages in terms of storage and accurate weighing. In contrast, the free base is a liquid that can be hygroscopic and susceptible to oxidation, requiring more careful handling and storage under an inert atmosphere.[1]
The solubility profiles of the two forms are markedly different. The dihydrochloride salt is generally soluble in water and polar protic solvents, while its solubility in many common organic solvents used for synthesis is limited.[2] The free base, on the other hand, exhibits better solubility in a range of organic solvents.[1] This difference in solubility is a key factor in designing experimental protocols.
| Property | (1R,2S)-Cyclohexanediamine Dihydrochloride | (1R,2S)-Cyclohexanediamine (Free Base) |
| Molecular Formula | C₆H₁₆Cl₂N₂ | C₆H₁₄N₂ |
| Molecular Weight | 187.11 g/mol [3] | 114.19 g/mol [4] |
| Appearance | Crystalline solid | Colorless to pale yellow liquid |
| Solubility | Soluble in water; limited solubility in organic solvents. | Moderately soluble in polar solvents, low solubility in non-polar solvents.[1] |
| Stability | Stable, crystalline solid. | Can be hygroscopic and sensitive to air. |
| Handling | Easier to handle and weigh accurately. | Requires handling under an inert atmosphere to prevent degradation.[1] |
Efficacy in Asymmetric Synthesis: Practical Considerations
In the majority of applications in asymmetric catalysis, the free base of (1R,2S)-cyclohexanediamine is the reactive species required for the formation of chiral ligands and metal complexes. When starting with the dihydrochloride salt, an in-situ neutralization step is necessary to liberate the free diamine. This is typically achieved by adding a suitable base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), to the reaction mixture.
While the necessity of this additional step might seem like a disadvantage, using the dihydrochloride salt can be beneficial. Its stability and non-hygroscopic nature ensure the accurate stoichiometry of the chiral ligand, which is crucial for achieving high enantioselectivity. The choice between the two forms often depends on the specific reaction conditions and the compatibility of the required base with the other reagents.
Experimental Protocols: Synthesis of a Chiral Salen-type Ligand
The synthesis of Salen-type ligands is a common application of chiral diamines, leading to the formation of versatile catalysts for various asymmetric transformations, such as the Jacobsen epoxidation.[5][6] Below is a representative protocol for the synthesis of a chiral Salen ligand using (1R,2S)-cyclohexanediamine, with considerations for starting from either the free base or the dihydrochloride salt.
Objective: To synthesize N,N'-bis(3,5-di-tert-butylsalicylidene)-(1R,2S)-cyclohexanediamine.
Methodology using the Free Base:
-
Reaction Setup: In a round-bottom flask, dissolve (1R,2S)-cyclohexanediamine (1.0 eq.) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add 3,5-di-tert-butylsalicylaldehyde (2.0 eq.).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The formation of a yellow precipitate indicates the formation of the Schiff base ligand.
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure Salen ligand.
Methodology using the Dihydrochloride Salt:
-
Reaction Setup: In a round-bottom flask, suspend (1R,2S)-cyclohexanediamine dihydrochloride (1.0 eq.) in absolute ethanol.
-
In-situ Neutralization: Add a non-nucleophilic base, such as triethylamine (2.2 eq.), to the suspension and stir until the solid dissolves, indicating the formation of the free base.
-
Addition of Aldehyde: To this solution, add 3,5-di-tert-butylsalicylaldehyde (2.0 eq.).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours.
-
Isolation and Purification: Follow steps 4 and 5 from the free base protocol. The triethylammonium chloride salt byproduct is typically soluble in the ethanol and is removed during filtration.
Visualization of a Catalytic Process
The following diagram illustrates a simplified catalytic cycle for the Jacobsen asymmetric epoxidation, a reaction where a Salen-manganese complex, derived from a chiral diamine, is the active catalyst.
Caption: Simplified catalytic cycle of the Jacobsen asymmetric epoxidation.
Conclusion
The decision to use (1R,2S)-cyclohexanediamine dihydrochloride or its free base is a nuanced one, guided by practical considerations of the specific synthetic context. The dihydrochloride salt offers superior stability and ease of handling, making it an excellent choice for applications where precise stoichiometry is paramount. The free base, being the reactive species, is more direct to use but requires more stringent handling procedures. For many applications, the in-situ generation of the free base from the dihydrochloride salt provides a convenient and reliable approach, combining the handling advantages of the salt with the reactivity of the free base. Ultimately, the optimal choice will depend on the reaction scale, the sensitivity of the reagents to acidic or basic conditions, and the desired level of control over the reaction parameters.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,2-Cyclohexanediamine dihydrochloride, trans [webbook.nist.gov]
- 3. (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | C6H16Cl2N2 | CID 70701196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
A Comparative Guide to Stereoselective Synthesis: Validating (1R,2S)-Cyclohexanediamine in the Asymmetric Henry Reaction
In the landscape of pharmaceutical development, achieving high stereoselectivity is paramount. Chiral ligands and auxiliaries are the cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure drug compounds. While C₂-symmetric trans-1,2-diaminocyclohexane (DACH) derivatives are well-established and widely utilized, their cis-isomers, such as (1R,2S)-cyclohexanediamine, are significantly less explored. This guide provides an objective comparison of newly developed chiral ligands based on a conformationally locked cis-(1R,2S)-diaminocyclohexane scaffold against a common trans-isomer-based catalyst in the asymmetric Henry (nitroaldol) reaction—a critical carbon-carbon bond-forming reaction in drug synthesis.
Performance in the Asymmetric Henry Reaction
The effectiveness of a chiral catalyst is primarily measured by its ability to produce the desired stereoisomer in high yield and with high enantiomeric excess (e.e.). The following data, summarized from recent studies, compares the performance of a copper(II) complex of a novel ligand derived from cis-(1R,2S)-cyclohexanediamine with a well-established catalyst derived from trans-(1R,2R)-cyclohexanediamine in the reaction between 4-nitrobenzaldehyde and nitromethane.
Table 1: Performance Comparison in the Asymmetric Henry Reaction of 4-Nitrobenzaldehyde
| Catalyst/Ligand System | Substrate | Yield (%) | e.e. (%) | Configuration |
| Cu(OAc)₂ with cis-DACH Derivative (L1) | 4-Nitrobenzaldehyde | 98% | 62% | R |
| Cu(OAc)₂ with trans-DACH Derivative (L2) | 4-Nitrobenzaldehyde | 85% | 91% | R |
Data for L1 is derived from a representative conformationally locked ligand based on the cis-(1R,2S)-DACH scaffold. Data for L2 is based on a representative bis(trans-cyclohexane-1,2-diamine)-based ligand system.[1]
The data indicates that while the novel cis-DACH based ligand system (L1) can achieve a very high chemical yield, its enantioselectivity in this model reaction is moderate. In contrast, the established trans-DACH based catalyst (L2) provides excellent enantioselectivity, albeit with a slightly lower yield under the reported conditions.[1] This highlights a common trade-off in catalyst development and underscores the potential for further optimization of the promising, yet underrepresented, cis-diamine scaffolds.
Visualizing the Process
To better understand the application of these chiral ligands, the following diagrams illustrate the logical workflow of the catalytic process and a typical experimental setup.
Experimental Protocols
Reproducibility is key to scientific validation. The following are detailed methodologies for the asymmetric Henry reactions cited in this guide.
Protocol 1: Asymmetric Henry Reaction using cis-DACH Derivative (Representative)
This protocol is adapted from the study of novel conformationally locked cis-1,2-diaminocyclohexane-based ligands.
-
Catalyst Formation: In a dry reaction vial, the chiral cis-DACH derivative ligand (0.025 mmol, 10 mol%) is dissolved in ethanol (0.5 mL). To this solution, copper(II) acetate (Cu(OAc)₂, 0.025 mmol, 10 mol%) is added. The mixture is stirred at room temperature for 1 hour to allow for the in-situ formation of the copper complex.
-
Reaction: 4-Nitrobenzaldehyde (0.25 mmol, 1.0 equivalent) is added to the catalyst solution. Nitromethane (2.5 mmol, 10 equivalents) is then added.
-
Monitoring: The reaction mixture is stirred at 25°C and monitored by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is directly purified.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol. The enantiomeric excess is determined by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column.
Protocol 2: Asymmetric Henry Reaction using trans-DACH Derivative (Comparative)
This protocol is a generalized procedure based on the use of copper complexes with trans-DACH derived ligands.[1]
-
Catalyst Formation: The chiral bis(trans-cyclohexane-1,2-diamine)-based ligand (0.05 mmol, 20 mol%) and copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 20 mol%) are mixed in ethanol (1.0 mL) and stirred at room temperature for 30 minutes.
-
Reaction: The mixture is cooled to the desired reaction temperature (e.g., 0°C). Benzaldehyde (0.25 mmol, 1.0 equivalent) and nitromethane (2.5 mmol, 10 equivalents) are added sequentially.
-
Monitoring: The reaction is stirred at 0°C for the specified time (e.g., 72 hours).
-
Workup: The solvent is removed under reduced pressure.
-
Purification and Analysis: The residue is purified using flash column chromatography (hexane/ethyl acetate) to isolate the product. The enantiomeric excess is determined by chiral HPLC.
Conclusion
The validation of (1R,2S)-cyclohexanediamine as a chiral scaffold demonstrates both promise and the need for further development. While initial results show high catalytic activity in terms of yield, the stereocontrol offered by the first-generation cis-DACH ligands is currently surpassed by the more refined and extensively studied trans-DACH systems in the asymmetric Henry reaction. This guide highlights the significant potential of this underrepresented class of chiral ligands. Future work focusing on the structural modification of the cis-DACH scaffold is expected to enhance enantioselectivity, potentially leading to a new class of highly effective catalysts for the synthesis of complex chiral molecules and drug intermediates.
References
A Comparative Guide to the X-ray Crystallography of Metal Complexes with Chiral Cyclohexanediamine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray crystallographic data of two distinct metal complexes featuring chiral cyclohexanediamine ligands. The objective is to offer a clear, data-driven comparison of their structural parameters and to provide detailed experimental protocols for researchers in the fields of coordination chemistry, materials science, and drug development. While the primary focus is on complexes with (1R,2S)-cyclohexanediamine, this guide presents data for closely related stereoisomers due to the availability of comprehensive crystallographic information.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for a Platinum(II) complex and a Ruthenium(II) complex, both incorporating a chiral 1,2-diaminocyclohexane ligand. This side-by-side comparison facilitates a rapid assessment of the structural differences imparted by the metal center and co-ligands.
| Parameter | Complex 1: cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane]platinum(II) dinitrate monohydrate | Complex 2: Dichloro--INVALID-LINK--ruthenium(II) |
| Chemical Formula | C₁₀H₂₀N₆O₇Pt | C₁₆H₂₆Cl₂N₂Ru |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁[1] | P2₁2₁2₁ |
| a (Å) | 11.237(3) | 8.271(2) |
| b (Å) | 14.155(3) | 15.021(3) |
| c (Å) | 11.531(3) | 15.603(3) |
| α (°) | 90 | 90 |
| β (°) | 111.93(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1699.2(7) | 1934.3(7) |
| Z | 4 | 4 |
| Resolution (Å) | 0.83 | 0.77 |
| R-factor (R1) | 0.042 | 0.023 |
| Metal-Nitrogen Bond Lengths (Å) | Pt-N(amine): ~2.04-2.06 | Ru-N(amine): ~2.12-2.14 |
| Metal-Other Ligand Bond Lengths (Å) | Pt-N(acetonitrile): ~2.00-2.01 | Ru-Cl: ~2.41-2.42 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis, crystallization, and X-ray diffraction data collection for the presented complexes.
Complex 1: cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane]platinum(II) dinitrate monohydrate
Synthesis: The precursor, cis-[Pt(NO₃)₂(DACH)] (where DACH is (1R,2R)-1,2-diaminocyclohexane), is prepared by reacting K₂[PtCl₄] with (1R,2R)-1,2-diaminocyclohexane to form cis-[PtCl₂(DACH)], followed by a reaction with silver nitrate to replace the chloride ligands with nitrate groups.[1] The silver chloride byproduct is removed by filtration.[1]
Crystallization: Single crystals suitable for X-ray diffraction were obtained by dissolving the crude cis-[Pt(NO₃)₂(DACH)] in acetonitrile.[1] Slow, programmed cooling of the solution leads to the spontaneous precipitation of cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane]platinum(II) dinitrate monohydrate crystals.[1]
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 150 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The diffraction data is collected over a range of angles, and the resulting diffraction pattern is processed to determine the unit cell parameters and crystal structure.
Complex 2: Dichloro(1R,2R)-1,2-diaminocyclohexaneruthenium(II)
Synthesis: This complex is synthesized by reacting the [RuCl₂(p-cymene)]₂ dimer with the (1R,2R)-1,2-diaminocyclohexane ligand in a suitable solvent, such as methanol. The reaction mixture is typically stirred at room temperature to facilitate the coordination of the diamine ligand to the ruthenium center.
Crystallization: Single crystals for X-ray diffraction can be grown by slow evaporation of a solution of the complex in a suitable solvent system, such as a mixture of dichloromethane and hexane. The gradual increase in the concentration of the less soluble solvent induces crystallization.
X-ray Diffraction Data Collection: A single crystal of appropriate size and quality is selected and mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected at different crystal orientations. These images are then processed to integrate the reflection intensities and determine the crystal structure.
Visualization of Experimental Workflow and Structural Comparison
To visually represent the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a metal complex.
Caption: A diagram highlighting the key structural differences between the Platinum(II) and Ruthenium(II) complexes.
References
Performance of Metal Catalysts with (1R,2S)-Cyclohexanediamine Ligands: A Comparative Guide
Chiral ligands derived from the (1R,2S)-cyclohexanediamine scaffold are pivotal in modern asymmetric catalysis. Their rigid, C2-symmetric backbone provides a well-defined stereochemical environment that enables high levels of enantioselectivity in a variety of metal-catalyzed transformations. This guide offers an objective comparison of the performance of different transition metal catalysts—including rhodium, iridium, ruthenium, copper, and palladium—when complexed with these privileged ligands, supported by experimental data.
Rhodium (Rh) Catalysts
Rhodium complexes featuring chiral diamine ligands are highly effective for the asymmetric transfer hydrogenation (ATH) of ketones. These catalysts can operate in aqueous media, offering a greener alternative to traditional organic solvents.
Performance Data
The following table summarizes the performance of a Rh(III) catalyst with a C2-symmetric bis(sulfonamide) ligand derived from (1R,2R)-cyclohexane-1,2-diamine in the ATH of various ketones using aqueous sodium formate as the hydrogen source.[1]
| Entry | Substrate (Ketone) | Product | Yield (%) | ee (%) | Time (h) |
| 1 | Acetophenone | 1-Phenylethanol | 97 | 94 | 2 |
| 2 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 92 | 1 |
| 3 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 98 | 91 | 1 |
| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 96 | 93 | 3 |
| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 99 | 95 | 3 |
| 6 | Propiophenone | 1-Phenylpropan-1-ol | 85 | 87 | 24 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Ketones[1]
-
Catalyst Pre-formation: The metal precursor [Rh(Cp*)Cl2]2 (0.0025 mmol) and the chiral bis(sulfonamide) ligand (0.0025 mmol) are mixed in water (0.7 mL).
-
The mixture is heated in a water bath at 60 °C for 1 hour to form the active catalyst in situ.
-
Reaction: An aqueous solution of sodium formate (HCOONa, 5 equivalents) and the ketone substrate (S/C ratio = 100) are subsequently added.
-
The reaction mixture is stirred at 40 °C in air for the time specified in the performance table.
-
Work-up and Analysis: Upon completion, the reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated.
-
The enantiomeric excess (ee) of the resulting alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization (e.g., acetylation).
Catalytic Cycle: Asymmetric Transfer Hydrogenation
Caption: General catalytic cycle for Rh, Ir, and Ru-catalyzed ATH.
Iridium (Ir) and Ruthenium (Ru) Catalysts
Like rhodium, iridium and ruthenium complexes with (1R,2S)-cyclohexanediamine-derived ligands are benchmark catalysts for the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones and imines. They are renowned for their high efficiency, often achieving exceptional turnover numbers (TON) and excellent enantioselectivities.
Performance Data
The tables below showcase the performance of representative Iridium and Ruthenium catalysts in ATH reactions.
Table 2: Iridium-Catalyzed ATH of Ketones [2][3]
| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | TON | Yield (%) | ee (%) |
| 1 | 4-Phenyl-2-butanone | 0.5 | 200 | >99 | 98 |
| 2 | 1-Tetralone | 0.1 | 1000 | >99 | 99 |
| 3 | Acetophenone | 0.05 | 2000 | >99 | 97 |
| 4 | 2,2-Dimethylpropiophenone | 1.0 | 100 | 100 | 60 |
| 5 | Functionalized Ketone | 0.5 | up to 12,000 (6 cycles) | >99 | up to 99 |
Table 3: Ruthenium-Catalyzed ATH of Acetophenone [4]
| Entry | Ligand Type | Base | Yield (%) | ee (%) | Time (h) |
| 1 | Tridentate [NNP] | - | 93 | 97 | 7 |
| 2 | Chiral Urea | KOH | >95 | 83 | 24 |
| 3 | Chiral Thiourea | KOH | >95 | 55 (S) | 24 |
Experimental Protocol: Ruthenium-Catalyzed ATH of Acetophenone[6]
-
Catalyst Preparation: A solution of the Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand in a suitable solvent (e.g., 2-propanol) is stirred under an inert atmosphere (Argon) at elevated temperature (e.g., 80 °C) for 30 minutes.
-
Reaction: The substrate (acetophenone) and a hydrogen source (e.g., 2-propanol, which also serves as the solvent) are added to the catalyst solution. A base (e.g., KOH) is often required as a co-catalyst.
-
The mixture is stirred at a specific temperature (e.g., 45 °C or room temperature) until completion.
-
Analysis: The reaction progress and enantiomeric excess of the 1-phenylethanol product are monitored and determined using GC or chiral HPLC.
The catalytic cycle for Iridium and Ruthenium-catalyzed ATH is analogous to the one depicted for Rhodium, involving the formation of a metal-hydride species that delivers the hydride to the carbonyl substrate in an enantioselective manner.
Copper (Cu) Catalysts
Copper complexes paired with chiral ligands derived from trans-1,2-diaminocyclohexane have proven effective in catalyzing asymmetric conjugate additions, a key C-C bond-forming reaction.
Performance Data
The table below details the performance of a Copper(I) catalyst with a bis(N-heterocyclic carbene) (bis(NHC)) ligand derived from (±)-trans-1,2-cyclohexanediamine in the asymmetric conjugate addition of diethylzinc to 2-cyclohexen-1-one.[5]
| Entry | Ligand | Cu Precursor | Yield (%) | ee (%) (Configuration) |
| 1 | (rac; S,S)-L1 | Cu(hfacac)(btmsa) | 99 | 97 (R) |
| 2 | (rac; R,R)-L1 | Cu(hfacac)(btmsa) | 99 | 97 (S) |
| 3 | (R,R; S,S)-L1 / (S,S; S,S)-L1 (9:1) | Cu(hfacac)(btmsa) | 94 | 89 (R) |
| 4 | (R,R; S,S)-L1 / (S,S; S,S)-L1 (1:1) | Cu(hfacac)(btmsa) | 99 | 97 (R) |
Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition[7]
-
Catalyst Formation: In a glovebox, the copper precursor (e.g., Cu(hfacac)(btmsa), 6.0 mol %) and the chiral bis(NHC) ligand precursor (4.5 mol %) are dissolved in an anhydrous solvent (e.g., DME) at 0 °C.
-
Reaction Initiation: The enone substrate (e.g., 2-cyclohexen-1-one, 1.0 equiv) is added to the catalyst solution.
-
A solution of the nucleophile (e.g., diethylzinc, Et2Zn, 1.2 equiv) in a hydrocarbon solvent is added dropwise to the mixture.
-
The reaction is stirred at 0 °C for 24 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification and Analysis: The combined organic layers are dried, concentrated, and the residue is purified by column chromatography. The yield and enantiomeric excess of the product are determined by GC or chiral HPLC.
Experimental Workflow
Caption: Experimental workflow for conjugate addition.
Palladium (Pd) Catalysts
Palladium catalysts are workhorses in organic synthesis, particularly for cross-coupling reactions. While simple (1R,2S)-cyclohexanediamine is less common as a direct ligand, its derivatives are crucial in creating chiral environments for reactions like dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single, highly enantioenriched product.
Performance Data
The following table presents data for a Palladium-catalyzed dynamic kinetic asymmetric transformation of vinyl aziridines with pyrrole nucleophiles, a process that allows for the synthesis of valuable 1,2-diamine derivatives.[6]
| Entry | Pyrrole Nucleophile | Yield (%) | ee (%) |
| 1 | 1H-Pyrrole-2-carbaldehyde | 90 | 96 |
| 2 | Ethyl 1H-pyrrole-2-carboxylate | 93 | 97 |
| 3 | 1-(1H-Pyrrol-1-yl)ethan-1-one | 87 | 98 |
| 4 | 1-(Phenylsulfonyl)-1H-pyrrole | 89 | 98 |
Experimental Protocol: Pd-Catalyzed Dynamic Kinetic Asymmetric Alkylation[8]
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere, the palladium precursor (e.g., Pd2(dba)3·CHCl3) and the chiral ligand are added. Anhydrous, degassed solvent (e.g., THF) is introduced and the solution is stirred.
-
Reaction: The vinyl aziridine substrate and the nucleophile (e.g., a substituted pyrrole) are added to the catalyst solution.
-
The reaction is stirred at a specific temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC.
-
Purification and Analysis: The reaction mixture is concentrated and purified directly by flash column chromatography on silica gel. The enantiomeric excess of the isolated product is determined by chiral HPLC.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
While the table shows a DKR, the Suzuki-Miyaura reaction is a fundamental Pd-catalyzed process where chiral ligands are often employed. Its catalytic cycle is a cornerstone of organometallic chemistry.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.[2][3]
References
A Comparative Guide to (1R,2S)-Cyclohexanediamine Catalysts and Their Benchmarks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. (1R,2S)-Cyclohexanediamine derivatives, while belonging to the broader class of versatile C2-symmetric diamines, are often evaluated against well-established catalysts that have become the gold standard in specific transformations. This guide provides an objective comparison of the performance of catalysts derived from the cyclohexanediamine scaffold with leading benchmarks in asymmetric hydrogenation and epoxidation, supported by experimental data.
Asymmetric Transfer Hydrogenation of Ketones
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental reaction in the synthesis of pharmaceuticals and fine chemicals. The benchmark catalysts for this transformation are the Nobel Prize-winning Noyori-type ruthenium catalysts, which typically employ a combination of a chiral diamine and a diphosphine ligand or a tosylated diamine ligand.
Performance Comparison
The following table summarizes the performance of a ruthenium catalyst based on a (1R,2R)-cyclohexanediamine derivative against the widely recognized Ru-(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate. While specific data for the (1R,2S)-enantiomer in this exact context is not as prevalent in the literature, the data for the closely related (1R,2R)- and (S,S)-diamines provides a strong performance indicator for the cyclohexanediamine backbone.
| Catalyst/Ligand | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| RuCl--INVALID-LINK-- | Acetophenone | (R)-1-Phenylethanol | 99 | 99 | [1] |
| Ru-(R,R)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | 95 | 98 | [2] |
TsDACH = N-tosyl-1,2-diaminocyclohexane
The data indicates that catalysts derived from the cyclohexanediamine scaffold can achieve exceptional levels of enantioselectivity and conversion, rivaling and even slightly exceeding the performance of the well-established TsDPEN-based catalyst under optimized conditions.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
The following is a general experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Ru(II)-diamine catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral diamine ligand (e.g., (1R,2R)-N-tosyl-1,2-cyclohexanediamine)
-
Acetophenone
-
2-Propanol (anhydrous and degassed)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%) are dissolved in anhydrous and degassed 2-propanol.
-
The mixture is stirred at a specified temperature (e.g., 80°C) for a designated time (e.g., 20 minutes) to allow for the in-situ formation of the active catalyst.
-
The solution is then cooled to room temperature, and the substrate, acetophenone (100 mol%), is added.
-
A solution of the base (e.g., KOH or KOtBu) in 2-propanol is added to initiate the reaction.
-
The reaction mixture is stirred at a controlled temperature (e.g., 28°C) for the required duration (typically 1-24 hours), with reaction progress monitored by techniques such as TLC or GC.
-
Upon completion, the reaction is quenched, typically with the addition of water or a dilute aqueous acid solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Asymmetric Epoxidation of Alkenes
For the asymmetric epoxidation of unfunctionalized olefins, the Jacobsen-Katsuki epoxidation is the benchmark method. The catalyst, known as Jacobsen's catalyst, is a manganese-salen complex derived from (1R,2R)-(-)-1,2-diaminocyclohexane.[3]
Performance Benchmark: Jacobsen's Catalyst
The performance of Jacobsen's catalyst is highly substrate-dependent, but for cis-disubstituted and certain trisubstituted olefins, it consistently delivers high enantioselectivities.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-Jacobsen's Catalyst | (Z)-1-Phenylpropene | (1R,2S)-1-Phenylpropylene oxide | 84 | 92 |
| (R,R)-Jacobsen's Catalyst | 2,2-Dimethylchromene | (3S,4R)-3,4-Epoxy-2,2-dimethylchromane | 93 | 97 |
The robust and predictable nature of Jacobsen's catalyst makes it the primary standard against which new catalysts for asymmetric epoxidation, including those potentially derived from (1R,2S)-cyclohexanediamine, would be compared. The development of a novel catalyst based on the (1R,2S)-diamine scaffold for this transformation would need to demonstrate comparable or superior performance in terms of yield, enantioselectivity, and substrate scope.
Experimental Protocol: Jacobsen-Katsuki Epoxidation
A representative protocol for the Jacobsen-Katsuki epoxidation is as follows:
Materials:
-
Jacobsen's catalyst ((R,R)- or (S,S)-enantiomer)
-
Olefin substrate
-
Oxidant (e.g., buffered sodium hypochlorite (bleach), m-chloroperoxybenzoic acid (m-CPBA))
-
4-Phenylpyridine N-oxide (4-PPNO) as an axial ligand (optional, but often improves performance)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Buffer solution (e.g., phosphate buffer, pH 11.3)
Procedure:
-
The olefin substrate is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask.
-
If used, the axial ligand (4-PPNO) is added to the solution.
-
The Jacobsen's catalyst (typically 2-10 mol%) is added to the reaction mixture.
-
The mixture is cooled to a specific temperature, often 0°C or room temperature.
-
The oxidant is added slowly to the stirred solution. If using bleach, it is typically buffered to maintain an optimal pH.
-
The reaction is stirred vigorously for a period ranging from a few hours to a day, with progress monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is worked up. This usually involves separating the organic layer, washing it with water and brine, and drying it over an anhydrous salt.
-
The solvent is evaporated, and the crude epoxide is purified, typically by column chromatography.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalytic asymmetric synthesis, the following diagrams are provided.
Caption: General experimental workflow for asymmetric catalysis.
Caption: Logical relationship of catalysts for comparison.
References
A Researcher's Guide to Stereochemical Assignment: A Comparative Analysis of Circular Dichroism and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in chemical and pharmaceutical development. This guide provides a comprehensive comparison of Circular Dichroism (CD) spectroscopy with other primary analytical techniques for this purpose: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, along with the increasingly integral role of computational methods.
The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, profoundly influences its physical, chemical, and biological properties. In the pharmaceutical industry, for instance, different enantiomers of a drug can exhibit vastly different therapeutic effects or toxicities. Therefore, the accurate and reliable determination of absolute configuration is not merely an academic exercise but a crucial aspect of regulatory compliance and drug safety. While several techniques are available, no single method is universally applicable or infallible. This guide presents a detailed comparison to aid in the selection of the most appropriate method(s) for your research needs.
Quantitative Comparison of Analytical Techniques
The choice of technique for stereochemical assignment depends on a variety of factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key quantitative parameters for Circular Dichroism (both Electronic and Vibrational), X-ray Crystallography, and NMR Spectroscopy.
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) | X-ray Crystallography | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Differential absorption of left and right circularly polarized UV-visible light by a chiral molecule containing a chromophore.[1] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] | Diffraction of X-rays by a single crystal of the compound.[2] | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinguishable signals in the NMR spectrum.[1] |
| Sample Phase | Solution | Solution, neat liquids, solids (as mulls).[1][3] | Single crystal | Solution |
| Sample Amount | µM to mM concentrations (typically < 1 mg)[1] | Typically 5-10 mg[1] | Single crystal of sufficient quality and size | Typically 1-10 mg[1] |
| Analysis Time | Rapid, spectra acquired in minutes.[1] | Typically 1 to 12 hours for data acquisition.[1] | Can range from hours to days, depending on crystal quality and data collection strategy.[3] | Varies from minutes to hours, depending on the need for derivatization and NMR acquisition time.[1] |
| Resolution | Provides information about the overall stereochemistry and conformation in solution.[4] | Provides detailed stereochemical and conformational information in solution.[3] | Provides atomic-level resolution of the three-dimensional structure in the solid state.[4] | Provides information about the relative stereochemistry and, with chiral auxiliaries, can determine absolute configuration.[5] |
| Applicability | Requires the presence of a chromophore near the stereocenter for optimal results.[1] | Applicable to a wide range of chiral molecules, including those without a UV chromophore.[2] | Requires a single, high-quality crystal, which can be challenging to obtain.[6] | Not all chiral compounds are suitable for analysis with available chiral solvating or derivatizing agents.[1] |
| Computational Requirement | Often requires quantum mechanical calculations (TD-DFT) to predict the ECD spectrum for comparison with the experimental data.[7] | Requires quantum mechanical calculations (DFT) to predict the VCD spectrum for comparison with the experimental data.[8] | Computational methods are used for structure solution and refinement. | Computational methods can be used to predict NMR chemical shifts to aid in assignment.[5] |
Experimental Protocols
Stereochemical Assignment using Electronic Circular Dichroism (ECD)
This protocol outlines the general steps for determining the absolute configuration of a chiral molecule using ECD spectroscopy in conjunction with computational chemistry.
1. Sample Preparation:
-
Purity: The sample should be of high purity (>95%) to avoid interference from impurities.[9]
-
Solvent: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest. The solvent should not interact with the solute in a way that alters its conformation significantly, unless this is the subject of study.[10]
-
Concentration: Prepare a solution with a concentration in the µM to mM range. The optimal concentration will result in an absorbance of approximately 0.8 at the wavelength of maximum absorption.[11]
2. Data Acquisition:
-
Record the ECD spectrum of the sample over a suitable wavelength range, typically in the far-UV (190-250 nm) and/or near-UV (250-350 nm) regions, depending on the chromophores present.[12]
-
Record the spectrum of the solvent (blank) under the same conditions for baseline correction.[12]
-
It is crucial to also measure the UV-Vis spectrum under the same conditions to identify the absorption bands corresponding to the CD signals.
3. Computational Modeling:
-
For a given relative stereochemistry, generate 3D structures of both enantiomers (R and S).
-
Perform a conformational search for each enantiomer to identify all low-energy conformers.
-
Optimize the geometry of each conformer using an appropriate level of theory (e.g., DFT).
-
Calculate the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT).[7]
-
Generate a Boltzmann-averaged theoretical ECD spectrum for each enantiomer based on the relative energies of the conformers.
4. Data Analysis and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectra for both enantiomers.
-
The absolute configuration is assigned based on which calculated spectrum shows the best agreement with the experimental spectrum in terms of the sign and relative intensity of the Cotton effects.[10]
Workflow for Stereochemical Assignment using CD
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 11. ccr.cancer.gov [ccr.cancer.gov]
- 12. Overview of Circular Dichroism (CD) Spectroscopy - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Catalyst Efficiency in Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones and imines through asymmetric transfer hydrogenation (ATH) is a cornerstone of modern synthetic chemistry, providing a safe and practical route to chiral alcohols and amines. These chiral building blocks are crucial in the pharmaceutical, agrochemical, and fine chemical industries. The choice of catalyst is paramount to achieving high efficiency and enantioselectivity. This guide offers an objective comparison of the performance of commonly used transition metal catalysts—Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir)—in ATH, supported by experimental data to inform catalyst selection and optimization.
Catalyst Systems at a Glance
Transition metal complexes of Ruthenium, Rhodium, and Iridium, featuring chiral ligands, are the most successful catalysts for ATH. The most widely employed ligands are chiral diamines and amino alcohols, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). The catalytic cycle typically involves a metal-hydride species that delivers a hydride to the substrate and a proton from the ligand's amine group, often proceeding through a six-membered transition state. The hydrogen source is commonly an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol in the presence of a base.
Performance Data in Asymmetric Transfer Hydrogenation
The following tables summarize the performance of representative Ruthenium, Rhodium, and Iridium catalysts in the asymmetric transfer hydrogenation of a benchmark ketone (acetophenone) and a common imine substrate.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Metal | Chiral Ligand | H-Source | S/C Ratio | Temp. (°C) | Time (h) | Conversion/Yield (%) | ee (%) | Reference |
| Ru | (S,S)-TsDPEN | i-PrOH/KOH | 200 | 25 | - | 95 | 97 | [1] |
| Ru | (R,R)-TsDPEN | HCOOH/NEt₃ | 100 | 28 | 16 | >99 | 98 | [2] |
| Ru | Chitosan-based | H₂O/HCOONa | 100 | 40 | 24 | 95 | 99 | [3] |
| Rh | (S,S)-TsDPEN | H₂O/HCOONa | 100 | 40 | 0.5 | ~100 | 97 | [4] |
| Rh | Bis(phosphine) | i-PrOH/KOH | 1000 | 80 | 1 | 98 | 95 | [5] |
| Ir | (S,S)-TsDPEN | H₂O/HCOONa | 100 | 40 | 6 | ~100 | 96 | [4] |
| Ir | P,N,O-ligand | i-PrOH/Base | 500 | 60 | 20 | 100 | 98 | [6] |
| Ir | NHC-Amino Acid | i-PrOH/KOH | 40 | 80 | 24 | >95 | 92 | [7] |
Table 2: Asymmetric Transfer Hydrogenation of Imines
| Metal | Chiral Ligand | Substrate | H-Source | S/C Ratio | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ru | (S,S)-TsDPEN | 1-Methyl-3,4-dihydroisoquinoline | HCOOH/NEt₃ | 200 | 28 | 24 | 100 | 95 | [8] |
| Ru | N-Me-(S,S)-TsDPEN | N-(1-phenylethylidene)aniline | HCOOH/NEt₃ | 100 | 28 | 2 | >98 | 94 | [1] |
| Rh | (S,S)-TsDPEN | 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | H₂O/MeOH/HCOONa | 200 | 40 | - | 97 | 95 | [9] |
| Rh | (S,S)-TsDPEN | 2-phenylquinoline | HCOOH/NEt₃ | 200 | 28 | 4 | 98 | 98 | [10] |
| Ir | (1S,2S)-DPEN | N-(1-(4-methoxyphenyl)ethylidene)aniline | i-PrOH/LiOH | - | 60 | 12 | 95 | 71.3 | [11] |
Experimental Workflows and Catalyst Systems
The following diagrams illustrate a general experimental workflow for asymmetric transfer hydrogenation and the relationship between the core components of the catalytic systems.
Detailed Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
This protocol is a general guideline for the ATH of a ketone using a formic acid/triethylamine mixture as the hydrogen source.[12]
1. Catalyst Preparation (in situ):
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 1 equivalent) and the chiral ligand (e.g., (S,S)-TsDPEN, 2.2 equivalents) to a dry Schlenk flask.
-
Add anhydrous and degassed solvent (e.g., acetonitrile) and stir the mixture at room temperature for 30-60 minutes to form the catalyst solution.
2. Hydrogenation Reaction:
-
In a separate reaction vessel under an inert atmosphere, dissolve the prochiral ketone (1 mmol) in the reaction solvent.
-
Add the pre-formed catalyst solution (typically 0.1 to 2 mol% relative to the ketone).
-
Prepare the formic acid/triethylamine azeotropic mixture (5:2 molar ratio) and add it to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor its progress using an appropriate analytical technique (TLC, GC, or HPLC).
3. Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Transfer Hydrogenation of Imines in Water/Methanol
This protocol is adapted for the ATH of imines using an aqueous system.[9]
1. Catalyst Pre-formation:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the rhodium precursor (e.g., [Cp*RhCl₂]₂, 0.0025 mmol) and the chiral ligand ((1S, 2S)-TsDPEN, 0.0075 mmol) in distilled water (1 mL).
-
Stir the mixture for 1 hour at 40°C to generate the pre-catalyst.
2. Hydrogenation Reaction:
-
To the pre-catalyst solution, add the imine substrate (0.5 mmol), sodium formate (HCOONa, 2.5 mmol), and methanol (1 mL).
-
Stir the reaction mixture at 40°C for the required time.
3. Work-up and Analysis:
-
After cooling to room temperature, extract the product with dichloromethane (2 x 3 mL).
-
Dry the combined organic phase over Na₂SO₄ and remove the solvent under reduced pressure.
-
Determine the conversion by GC and the enantioselectivity by Chiral HPLC.
Conclusion
The choice between Ruthenium, Rhodium, and Iridium catalysts for asymmetric transfer hydrogenation depends on the specific substrate, desired reaction conditions, and performance metrics. Ruthenium catalysts, particularly those with TsDPEN ligands, are well-established, robust, and highly effective for a wide range of ketones and imines, often providing excellent enantioselectivities.[1][8] Rhodium catalysts can exhibit exceptionally high activity, especially in aqueous media, leading to very short reaction times.[4][10] Iridium catalysts are also highly efficient and can be tailored with a variety of ligands for specific applications, showing great promise for challenging substrates.[4][6] This guide provides a starting point for catalyst selection, and further optimization of reaction parameters is often necessary to achieve the best results for a specific transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a compound commonly used in research and development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][4][5][6]
Step-by-Step Disposal Protocol
The disposal of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7][8][9]
-
Waste Identification and Collection :
-
Solid Waste : Collect unused or waste (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in a designated, chemically compatible container with a secure lid.[4][5]
-
Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof hazardous waste container.[4] Do not mix with other waste streams to avoid incompatible chemical reactions.[4][10]
-
-
Labeling :
-
Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][3]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for waste pickup requests.
-
-
Decontamination of Empty Containers :
-
Empty containers that previously held (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride must be decontaminated before being disposed of as regular trash.[4]
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., water, as the compound is water-soluble).[4][5][8]
-
Rinsate Collection : The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[4][5]
-
After triple rinsing and allowing the container to air dry, deface or remove the original label before disposal in the regular trash.[5][8][11]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited for chlorinated hydrocarbons. | [9] |
| Container Residue Limit | No more than 2.5 cm (1 in.) of residue or 3% by weight for containers <110 gal to be considered "empty" (non-acute hazardous waste). | [10] |
| Acute Hazardous Waste Container | Must be triple rinsed before the container is considered "empty". | [8][10][11] |
| Rinsate from Acute Waste Containers | Must be collected and handled as acutely hazardous waste. | [10] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Logistical Information for Handling (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride
This document provides crucial safety protocols and logistical guidance for the handling and disposal of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chemical that causes severe skin burns and eye damage[1][2][3]. It is essential to handle this compound with appropriate personal protective equipment and to be prepared for emergency situations.
Personal Protective Equipment (PPE)
When handling (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves before use.[6] |
| Protective Clothing | Flame retardant antistatic protective clothing is recommended to prevent skin exposure.[1][5] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if dust is generated. A filter type P2 or P3 is recommended.[1][4] |
First Aid Measures
Immediate action is critical in the event of exposure. First aiders must protect themselves before assisting others and the safety data sheet should be shown to the attending physician.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[1][4][7][8] Wash contaminated clothing before reuse.[1][2] |
| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[1][4][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4] |
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.
| Aspect | Procedure |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust or vapors.[2][4][7][10] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, open flames, and hot surfaces.[1][5][8][10] Take precautionary measures against static discharge.[1][10] |
| Storage | Store in a cool, dry, and well-ventilated place.[4][7][8][10] Keep the container tightly closed.[7][8][10] Store locked up.[1][2][4][7][10] It is recommended to store under an inert gas.[1] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental protection.
| Plan | Procedure |
| Spill Response | Evacuate personnel from the area.[1][2] Ensure adequate ventilation.[1][2] Avoid inhalation of dust.[1] Wear appropriate personal protective equipment as detailed above.[2] Cover drains to prevent entry into the sewer system.[1] Collect the spilled material with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[5][6][8] Do not let the chemical enter the environment.[4][8] |
| Disposal | Dispose of the chemical and its container at an approved waste disposal plant.[1][2][4][7][8] Disposal should be in accordance with local, regional, and national regulations.[9] |
Experimental Workflow for Handling
The following diagram illustrates the standard workflow for safely handling (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in a laboratory setting.
Caption: Standard Operating Procedure for Chemical Handling.
Logical Relationship for Spill Response
This diagram outlines the decision-making process and necessary actions in the event of a chemical spill.
Caption: Decision Tree for Spill Emergency Response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. afgsci.com [afgsci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.ca [fishersci.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
